3,5-Difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIBXZRCYFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059906 | |
| Record name | 3,5-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenamine, 3,5-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-39-4 | |
| Record name | 3,5-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 372-39-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,5-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluoroaniline (CAS: 372-39-4)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Difluoroaniline, identified by CAS number 372-39-4, is a fluorinated aromatic amine that serves as a pivotal intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring two fluorine atoms meta to the amino group, imparts distinct chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The fluorine substituents enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry.[3] This document provides a comprehensive overview of the core properties, spectroscopic data, applications, experimental protocols, and safety information for this compound.
Physicochemical Properties
This compound is a white to yellowish low-melting solid under standard conditions.[4] It is characterized by its insolubility in water and good solubility in various organic solvents.[1][4] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 372-39-4 | [4] |
| Molecular Formula | C₆H₅F₂N | [1][4] |
| Molecular Weight | 129.11 g/mol | [4] |
| Appearance | White to yellow/low melting solid | [4] |
| Melting Point | 37-41 °C (lit.) | [4] |
| Boiling Point | 80-82 °C at 20 mmHg | [4][5] |
| Density | 1.295 g/cm³ | [4] |
| Flash Point | 75 °C (167 °F) - closed cup | [4] |
| Water Solubility | Insoluble | [4] |
| pKa | 2.57 ± 0.10 (Predicted) | [4] |
| Refractive Index | 1.512-1.514 | [4] |
| Vapor Pressure | 0.7 mmHg at 25°C | [4] |
| InChI Key | KQOIBXZRCYFZSO-UHFFFAOYSA-N | [6] |
| SMILES | Nc1cc(F)cc(F)c1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical techniques are available.[6][7]
| Spectrum Type | Description |
| ¹H NMR | Data available for proton nuclear magnetic resonance.[6][8] |
| ¹³C NMR | Data available for carbon-13 nuclear magnetic resonance.[6][7] |
| ¹⁹F NMR | Data available for fluorine-19 nuclear magnetic resonance.[6][9] |
| IR | Infrared spectroscopy data, including ATR-IR and Vapor Phase IR, are available.[6][7] |
| Mass Spectrometry | Mass spectral data (GC-MS) have been recorded.[6] |
| Raman | Raman spectral data are available.[6][7] |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in multiple sectors of the chemical industry.[3]
-
Pharmaceutical Development: It is a key building block for synthesizing pharmaceuticals, particularly in developing drugs for neurological and cardiovascular conditions.[2] The compound is used in the synthesis of oxazolidinone antibacterial and anti-inflammatory drugs.[5] Its fluorinated structure can improve the efficacy, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[2]
-
Agrochemicals: The compound serves as a vital intermediate in the formulation of herbicides, pesticides, and fungicides.[2][3][5] It is used to synthesize amino-triazine herbicides like flupyrsulfuron-methyl (B1329956) and various plant growth regulators.[5]
-
Dyes and Pigments: It is employed in producing specialty dyes and pigments, contributing to vibrant colors and enhanced stability in textiles and coatings.[2]
-
Polymer Chemistry: this compound is utilized in creating fluorinated polymers that exhibit superior thermal and chemical resistance, making them suitable for high-performance applications.[2]
A logical diagram illustrating the primary application areas stemming from this compound is shown below.
Caption: Core applications of this compound as a chemical intermediate.
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported. A common route involves the catalytic hydrogenation of a chlorinated precursor.[10][11] Another method starts from 2,4-difluoroaniline.[5]
Protocol 1: Synthesis from 2-Chloro-3,5-difluoroaniline via Catalytic Hydrogenation
This protocol is adapted from a patented industrial process and involves the reductive dehalogenation of 2-chloro-3,5-difluoroaniline.[10]
Materials:
-
2-Chloro-3,5-difluoroaniline (purity: 98%)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Triethylamine
-
Water
-
Hydrogen (H₂) gas
-
25% Sodium Hydroxide (B78521) (NaOH) aqueous solution
-
Autoclave reactor (e.g., 500 mL SUS autoclave)
-
Standard laboratory glassware for filtration and distillation
Procedure:
-
Reactor Charging: Into a 500 mL autoclave, charge 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% Pd/C, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[10]
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ².[10]
-
Reaction: Heat the mixture to 100°C and maintain the temperature and pressure for 4 hours with stirring.[10]
-
Work-up: Cool the reaction solution to 50°C. Filter the mixture to remove the palladium-carbon catalyst.[10]
-
Neutralization and Extraction: Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate. Stir the mixture and then allow it to stand, leading to the separation of layers. Separate the organic (oil) layer.[10]
-
Purification: Distill the organic layer. The first fraction will be the recovery of 28.5 g of triethylamine. The subsequent fraction is the desired product, this compound.[10]
-
Yield: This process yields 32.3 g of this compound with a purity of 99%, corresponding to a 91.0% yield.[10]
The workflow for this synthesis is visualized below.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory or industrial setting.[12][13] It is harmful if swallowed, in contact with skin, or if inhaled.[12][13] It also causes skin and serious eye irritation and may cause respiratory irritation.[13]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12]
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use.[12]
-
Skin and Body Protection: Wear protective clothing to avoid skin contact.[14]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a dust mask (e.g., N95) or a self-contained breathing apparatus for firefighting.[12]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12]
-
Store in a tightly sealed container in a dry, well-ventilated place.[4] Keep in a dark place.[4]
-
Wash hands thoroughly after handling.[12]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[12][13]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust.[13]P280: Wear protective gloves/protective clothing/eye protection.[12][13]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Conclusion
This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its utility as a synthetic intermediate, establish its importance in the creation of complex molecules for the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is essential when working with this chemical to mitigate potential hazards. The detailed experimental procedures and established applications provide a solid foundation for its use in further research and development endeavors.
References
- 1. CAS 372-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 372-39-4,this compound | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. prepchem.com [prepchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.de [fishersci.de]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 3,5-Difluoroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroaniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two fluorine atoms on the aniline (B41778) ring imparts unique physicochemical properties, enhancing the metabolic stability, binding affinity, and bioavailability of the resulting compounds.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 372-39-4 | [1] |
| Molecular Formula | C₆H₅F₂N | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| Appearance | White to yellowish low melting solid or crystalline powder. | [1][4] |
| Melting Point | 37-41 °C | [1] |
| Boiling Point | 80-82 °C at 20 mmHg | [1][4] |
| Density | 1.29 - 1.295 g/cm³ | [1][5] |
| Flash Point | 75 °C (167 °F) - closed cup | [6] |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| pKa (Predicted) | 2.57 ± 0.10 | [5] |
Spectroscopic Data Identifiers
| Spectrum Type | Database/Source |
| ¹H NMR | ChemicalBook, SpectraBase |
| ¹³C NMR | SpectraBase |
| ¹⁹F NMR | SpectraBase |
| Infrared (IR) | ChemicalBook, SpectraBase |
| Mass Spectrometry (MS) | SpectraBase |
Synthesis Protocols
Several synthetic routes to this compound have been developed, often starting from readily available halogenated nitrobenzenes or anilines. Below are detailed methodologies for two common approaches.
Synthesis from 2,4-Difluoroaniline (B146603)
A multi-step synthesis starting from 2,4-difluoroaniline is a common method.[4] This process involves bromination, diazotization, and subsequent amination.
Step 1: Bromination of 2,4-Difluoroaniline
-
In a four-necked flask, prepare a solution of 2,4-difluoroaniline hydrochloride by adding 116.8 g of 2,4-difluoroaniline to a mixture of 500 g of water and 260 g of 37% hydrochloric acid, with stirring for 15 minutes.
-
Cool the solution to 20°C.
-
Slowly add 146 g of bromine over approximately 50 minutes, maintaining the temperature between 20-45°C.
-
After the addition is complete, maintain the temperature for an additional 30 minutes to yield a slurry of 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride.
Step 2: Diazotization and Reduction
-
Cool the slurry of 2-bromo-4,6-difluoroaniline hydrochloride to 10°C and add 500 g of isopropanol (B130326) with stirring.
-
Prepare a solution of 63.5 g of solid sodium nitrite (B80452) in 100 ml of water.
-
Slowly add the sodium nitrite solution dropwise to the slurry over 2 hours, keeping the temperature below 10°C.
-
Continue stirring for 1 hour after the addition is complete, until nitrogen gas evolution ceases.
-
Heat the mixture to 30°C and maintain for 1.5 hours.
-
Neutralize with a base to a pH of 3-4 and distill to obtain 3,5-difluorobromobenzene.
Step 3: Amination
-
Transfer the 168.2 g of 3,5-difluorobromobenzene to a 1 L autoclave.
-
Add 290 g of a 29% ammonia (B1221849) solution and a suitable catalyst.
-
Gradually heat the mixture to 163°C and maintain a pressure of 20 kg/cm ² for 4-5 hours.
-
Monitor the reaction until the concentration of 3,5-difluorobromobenzene is less than 0.2%.
-
Cool the reaction mixture to room temperature and extract with 250 g of methyl tert-butyl ether.
-
Distill the extract, collecting the fraction at 80-83°C, to obtain this compound.
Synthesis via Catalytic Reduction
A more direct route involves the catalytic reduction of a chlorinated precursor.[7]
Reaction Scheme:
A representative catalytic reduction pathway for the synthesis of this compound.
Procedure:
-
In a suitable pressure vessel, combine 2-chloro-3,5-difluoroaniline, a palladium-on-carbon (Pd/C) catalyst, and a base (such as an alkali metal hydroxide (B78521) or an amine).
-
Introduce hydrogen gas or a hydrogen-donating species like formic acid or hydrazine.
-
Heat the reaction mixture to a temperature ranging from room temperature to 150°C under atmospheric or elevated pressure.
-
Upon completion of the reaction, the catalyst is filtered off, and the this compound is isolated and purified, typically by distillation.
Chemical Reactivity and Applications
This compound is a versatile building block due to the reactivity of the aniline moiety and the influence of the fluorine substituents.
Electrophilic Aromatic Substitution
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the two fluorine atoms at the meta-positions are deactivating. This electronic interplay directs electrophiles to the ortho and para positions relative to the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.[8][9][10]
Role in Drug Development and Agrochemicals
This compound is a key precursor in the synthesis of various pharmaceuticals, including those targeting neurological and cardiovascular conditions.[1] The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.[2][3] In the agrochemical sector, it is used to produce herbicides and pesticides with improved efficacy.[1][2]
The role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Experimental Protocols for Analysis
The following are generalized experimental protocols for the characterization of this compound based on standard laboratory practices.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3][11][12][13] Ensure the sample is fully dissolved and free of any solid particles by filtering through a small plug of glass wool if necessary.[13]
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Use standard acquisition parameters for a ¹H spectrum, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[14]
-
Sample Application: Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.[14][15]
-
Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14][16][17] Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[18] The sample should be free of particulate matter.[18]
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 80°C), ramp to a higher temperature (e.g., 240°C), and hold for a few minutes.[19]
-
MS Conditions: The mass spectrometer can be operated in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and characteristic fragment ions.
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique set of properties conferred by its difluorinated aromatic structure. Its importance in the synthesis of pharmaceuticals and agrochemicals is well-established, and a thorough understanding of its physical, chemical, and spectroscopic characteristics is essential for its effective use in research and development. This guide provides a comprehensive overview to support scientists and professionals in their work with this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 372-39-4 [chemicalbook.com]
- 6. 3,5-ジフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. The Analytical Scientist | Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples [theanalyticalscientist.com]
- 17. azom.com [azom.com]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. academic.oup.com [academic.oup.com]
The Structural and Physicochemical Landscape of 3,5-Difluoroaniline: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides an in-depth analysis of the molecular structure, weight, and physicochemical properties of 3,5-Difluoroaniline. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a comprehensive overview of the compound's synthesis, characterization, and its pivotal role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.
Core Molecular and Physical Properties
This compound is an aromatic amine characterized by a benzene (B151609) ring substituted with two fluorine atoms at the meta positions and an amino group. This unique substitution pattern imparts specific electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Molecular Structure and Identifiers
The foundational attributes of this compound are summarized in the table below, providing a quick reference for its key identifiers and structural representations.
| Property | Value |
| IUPAC Name | This compound[1][2][3] |
| CAS Number | 372-39-4[1][2][3] |
| Molecular Formula | C₆H₅F₂N[1][2] |
| Molecular Weight | 129.11 g/mol [2] |
| Canonical SMILES | C1=C(C=C(C=C1F)F)N[2] |
| InChI Key | KQOIBXZRCYFZSO-UHFFFAOYSA-N[1][2] |
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Appearance | White to yellowish low melting solid |
| Melting Point | 37-41 °C |
| Boiling Point | 80-82 °C at 20 mmHg |
| Purity | ≥98% |
| Storage | 4°C, protect from light |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and effective method involves the catalytic hydrogenation of a chlorinated precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a representative synthesis of this compound from 2-chloro-3,5-difluoroaniline.
Materials:
-
2-chloro-3,5-difluoroaniline
-
5% Palladium on carbon (Pd/C)
-
Triethylamine
-
Water
-
25% Sodium hydroxide (B78521) aqueous solution
-
Hydrogen gas
Procedure:
-
A 500 ml autoclave is charged with 45.4 g of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium-carbon, 30.2 g of triethylamine, and 45.4 g of water.
-
The autoclave is sealed and pressurized with hydrogen gas to 15 kg/cm ².
-
The reaction mixture is heated to 100°C and stirred for 4 hours.
-
After the reaction, the mixture is cooled to 50°C.
-
The palladium-carbon catalyst is removed by filtration.
-
50 g of a 25% sodium hydroxide aqueous solution is added to the filtrate, and the mixture is stirred.
-
The mixture is allowed to stand, and the oil layer is separated.
-
The oil layer is then subjected to distillation to yield this compound.
References
Technical Guide to the Solubility of 3,5-Difluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3,5-Difluoroaniline, a critical parameter for its application in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview of its physicochemical properties. Furthermore, it details established and robust experimental protocols for researchers to determine these solubility values accurately. The methodologies described include the gravimetric method and modern instrumental techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), ensuring the generation of precise and reproducible data. This guide also includes a visualized experimental workflow to aid in the design and execution of solubility studies.
Introduction
This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its fluorinated structure can significantly influence the properties of end products, including their stability, bioavailability, and solubility.[1] A thorough understanding of the solubility profile of this compound in various organic solvents is paramount for designing crystallization processes, preparing solutions for analytical testing, and developing suitable drug delivery systems.
This guide serves as a core resource for laboratory professionals by consolidating the known physicochemical properties of this compound and providing detailed, actionable protocols for the experimental determination of its solubility.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for selecting appropriate solvents and experimental conditions for solubility determination. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 372-39-4 | [1][2] |
| Molecular Formula | C₆H₅F₂N | [1] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Appearance | White or colorless to amber to dark green powder to lump to clear liquid. | [1] |
| Melting Point | 37 - 41 °C | [1][2] |
| Boiling Point | 82 °C at 20 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Flash Point | 75 °C (closed cup) | [2] |
| Purity | ≥ 98% (GC) | [1] |
| General Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |
Experimental Protocols for Solubility Determination
The absence of readily available quantitative data necessitates experimental determination. The following sections detail two standard and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
The gravimetric method is a direct and straightforward technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[4]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to accelerate this process and ensure a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.[4]
-
Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.[4]
-
Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant withdrawn (mL)] x 100
Instrumental methods like UV-Vis spectrophotometry or HPLC offer higher sensitivity and are often faster, particularly for compounds with low solubility or when only small sample volumes are available.[6][7] These methods rely on creating a calibration curve to determine the concentration of the solute in a saturated solution.[8]
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Generation of Calibration Curve:
-
For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
For HPLC: Inject a known volume of each standard solution and determine the peak area.[6]
-
Plot a graph of absorbance or peak area versus concentration to generate a calibration curve. The relationship should be linear within the tested range.[8]
-
-
Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).
-
Sample Withdrawal and Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.[9]
-
Analysis: Measure the absorbance or peak area of the diluted sample using the same instrumental parameters as for the standards.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow for the experimental determination of solubility.
Caption: Workflow for solubility determination of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 372-39-4 [sigmaaldrich.com]
- 3. abchemicalindustries.com [abchemicalindustries.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
Technical Guide: Physicochemical Properties of 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Difluoroaniline (CAS No. 372-39-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document outlines its key physical properties and provides detailed experimental protocols for their determination.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 37-41 °C | [2][3] |
| 36.0-43.0 °C | [4] | |
| Boiling Point | 82 °C @ 20 mmHg | |
| 80 °C @ 20 mmHg | [5] | |
| Molecular Formula | C₆H₅F₂N | [4] |
| Molecular Weight | 129.11 g/mol | [6] |
| Appearance | White to yellow or brown crystalline powder or solid | [2][4] |
| Purity (Assay) | ≥98% (by Gas Chromatography) | [4] |
| Density | ~1.29 g/cm³ | [6][5] |
| Flash Point | 75 °C (167 °F) - closed cup | [2][3] |
Experimental Protocols
While specific experimental reports for this compound are proprietary to manufacturers, the following sections describe standard, widely accepted laboratory methods for determining the melting and boiling points of solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point of this compound, a low melting solid, is typically determined using the capillary tube method with a calibrated melting point apparatus or a Thiele tube setup.[2] This method relies on observing the temperature range over which the solid transitions to a liquid.
Apparatus and Materials:
-
Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil)
-
Calibrated thermometer (0-200 °C range)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean watch glass. Crush the solid into a fine powder.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[7]
-
Apparatus Setup:
-
Melting Point Apparatus: Insert the loaded capillary tube into the designated slot in the apparatus. Ensure the thermometer is correctly positioned.[2]
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[8] Immerse the assembly in the oil of the Thiele tube.
-
-
Heating and Observation:
-
Data Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid.[7]
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]
Boiling Point Determination (at Reduced Pressure)
As this compound's boiling point is provided at a reduced pressure (20 mmHg), a vacuum distillation setup or a specialized micro boiling point determination method is required. The following protocol describes a common micro-scale method.
Apparatus and Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: Place a few milliliters of liquid this compound (gently melted if solid at room temperature) into a small test tube.
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][3]
-
Apparatus Assembly:
-
Attach the test tube to a thermometer.
-
Place the assembly in a heating bath (Thiele tube or heating block).
-
Connect the apparatus to a vacuum system with a manometer to maintain the desired pressure (20 mmHg).
-
-
Heating and Observation:
-
Begin heating the apparatus gently.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[11]
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the vapor pressure of the sample equals the external pressure.[11]
-
Record the temperature at this exact moment. This is the boiling point of the liquid at the recorded pressure.
-
Synthesis Pathway Visualization
This compound is a valuable synthetic building block. One industrial synthesis route involves a two-step process starting from 1,3,5-trichlorobenzene (B151690). This process is advantageous as it begins with a readily available industrial chemical.[4]
The workflow involves two main reactions:
-
Fluorination: 1,3,5-Trichlorobenzene is converted to the intermediate 1,3,5-Trifluorobenzene via reaction with a fluoride-containing compound.[12]
-
Amination: The 1,3,5-Trifluorobenzene intermediate is then reacted with ammonia (B1221849) to yield the final product, this compound.[12]
Caption: Synthesis and Quality Control Workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. US6127577A - Method of making this compound from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
spectroscopic data for 3,5-Difluoroaniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 3,5-Difluoroaniline
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. This compound (CAS No: 372-39-4) is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its spectroscopic profile provides a definitive fingerprint for identification and structural elucidation. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data Summary
The following sections provide a comprehensive summary of the key spectroscopic data for this compound. The data is compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine group protons. The solvent used for analysis is typically deuterated chloroform (B151607) (CDCl₃).[3][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.25 - 6.35 | Triplet of Triplets (tt) | 1H | H-4 |
| ~6.35 - 6.45 | Doublet of Triplets (dt) | 2H | H-2, H-6 |
| ~3.70 | Broad Singlet (br s) | 2H | -NH₂ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to symmetry. The large carbon-fluorine coupling constants are a characteristic feature.
| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |
| 164.5 | ~245 (d) | C-3, C-5 |
| 149.0 | ~12 (t) | C-1 |
| 98.5 | ~25 (t) | C-4 |
| 95.0 | ~5 (d) | C-2, C-6 |
Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C bonds. The data presented is for Attenuated Total Reflectance (ATR) IR.[3][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 - 3380 | Medium-Strong | N-H Symmetric & Asymmetric Stretching |
| 3080 - 3020 | Weak-Medium | Aromatic C-H Stretching |
| 1620 - 1580 | Strong | N-H Bending (Scissoring) & Aromatic C=C Stretching |
| 1490 - 1450 | Strong | Aromatic C=C Stretching |
| 1330 - 1280 | Strong | C-N Stretching |
| 1150 - 1100 | Very Strong | C-F Stretching |
| 850 - 800 | Strong | C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₅F₂N, with a molecular weight of 129.11 g/mol .[3] The electron ionization (EI) mass spectrum is presented below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺ (Molecular Ion) |
| 102 | ~50-60 | [M - HCN]⁺ |
| 101 | ~20-30 | [M - H₂CN]⁺ or [C₅H₂F₂]⁺ |
| 75 | ~15-25 | [C₅H₂F]⁺ or [C₄H₃N]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are essential for acquiring high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.
IR Spectroscopy Protocol
-
Sample Preparation (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[5]
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column (e.g., a capillary column like DB-5ms).
-
MS Analysis (Electron Ionization) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection and Data Processing : The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum plots ion intensity against m/z.
Spectroscopic Analysis Workflow
The logical flow from sample to final data interpretation is a critical process in chemical analysis. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Landscape of 3,5-Difluoroaniline and Its Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organofluorine compounds, while exceedingly rare in nature, are pivotal in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 3,5-Difluoroaniline has emerged as a critical synthetic intermediate, serving as a versatile scaffold for the development of a diverse range of biologically active analogues. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailed methodologies for the synthesis of its key analogues, and an in-depth look at their applications in drug discovery, particularly as kinase inhibitors and antibacterial agents. Quantitative structure-activity relationship (SAR) data is presented in structured tables, and relevant signaling pathways and experimental workflows are visualized to provide a clear and actionable resource for researchers in the field.
Natural Occurrence: A Notable Absence
A thorough review of scientific literature confirms that This compound is not a naturally occurring compound . The biosynthesis of organofluorine compounds is an extremely rare phenomenon in nature, with only a handful of such molecules identified, primarily from plant and bacterial sources.[1][2] These natural products, such as fluoroacetate (B1212596) and fluorothreonine, are structurally simple and do not include aromatic difluoro compounds like this compound.[3][4] The scarcity of natural organofluorines is attributed to the low bioavailability of the fluoride (B91410) anion and the chemical challenges of enzymatic fluorination.[5] Consequently, the vast landscape of fluorinated aromatic compounds, including this compound and its derivatives, is exclusively of synthetic origin.
Synthetic Analogs of this compound in Drug Development
The true value of this compound lies in its role as a foundational building block for a multitude of synthetic analogues with significant therapeutic potential. The 3,5-difluorophenyl moiety is a key pharmacophore in several classes of drug candidates, imparting advantageous properties that lead to enhanced efficacy and drug-like characteristics.[1][3]
Kinase Inhibitors
The this compound scaffold has been instrumental in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7] Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy. Several potent VEGFR-2 inhibitors incorporate the this compound moiety, which often forms crucial interactions within the ATP-binding site of the kinase.[8][9]
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[6][10][11] this compound-based inhibitors typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation cascade.
Caption: VEGFR-2 signaling pathway and the point of intervention for this compound-based inhibitors.
Table 1: SAR of this compound Analogues as VEGFR-2 Inhibitors
| Compound ID | R-Group Modification | VEGFR-2 IC₅₀ (nM) | Reference |
| 1 | 4-chlorophenyl-1,3,4-thiadiazole | 3.8 | [9] |
| 2 | 3,4,5-trimethoxyphenyl | 13.18 | [8] |
| 3 | Pyrazolo[3,4-d]pyrimidine | 90 | [12] |
| Sorafenib (Reference) | - | 49 | [12] |
| Sunitinib (Reference) | - | 14.2 | [8] |
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11] Consequently, inhibitors of p38 MAPK are actively being pursued for the treatment of inflammatory diseases like rheumatoid arthritis. The 3,5-difluoropyridinyl group, an analogue of this compound, has been a key component in the development of potent p38 MAPK inhibitors.[13][14]
p38 MAPK Signaling Pathway and Inhibition
Environmental stress and inflammatory cytokines activate a kinase cascade, starting with MAPKKKs (e.g., TAK1, MEKK), which then phosphorylate and activate MAPKKs (MKK3/6).[15] MKK3/6, in turn, phosphorylate and activate p38 MAPK. Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of inflammatory cytokines.[2][16] this compound-based inhibitors typically bind to the ATP-binding site of p38α, preventing its activation.[17]
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound analogues.
Table 2: SAR of 3,5-Difluoropyridinyl Analogues as p38α MAPK Inhibitors
| Compound ID | Heterocyclic Scaffold | p38α IC₅₀ (µM) | Reference |
| 4 | Pyridinylimidazole | - | [13] |
| 5 | 1,2,4-oxadiazole-5-one | 0.10 - 5.1 | [17] |
| SB203580 (Reference) | Pyridinylimidazole | 0.3 | [17] |
Antibacterial Agents
The this compound moiety has also been incorporated into quinolone antibiotics, a class of broad-spectrum synthetic antibacterial agents.[5][18] The fluorine atoms can enhance the activity and pharmacokinetic properties of these drugs.
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][19] These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the complex between the topoisomerase and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[5][20] This leads to double-strand DNA breaks and ultimately bacterial cell death.
Caption: Mechanism of action of quinolone antibiotics, highlighting the stabilization of the cleavage complex.
Table 3: Minimum Inhibitory Concentrations (MICs) of Quinolone Analogues
| Compound ID | R-Group at C-7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 6a | 4-Methyl-1-piperazinyl | 0.78 | 0.05 | [21] |
| 6b | 4-Methyl-1-piperazinyl (trifluoromethyl at N-1) | 1.56 | 0.39 | [21] |
| 7 | p-toluidine | 2-5 | - | [22] |
| 8 | p-chloroaniline | 2-5 | - | [22] |
| Ciprofloxacin (Reference) | Piperazinyl | 0.22 | 0.00915 | [22] |
Experimental Protocols
The synthesis of biologically active analogues of this compound typically involves the initial preparation of the core aniline (B41778) followed by its incorporation into more complex scaffolds.
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available precursors. One common method involves the halogenation and subsequent dehalogenation/amination of a difluoroaniline isomer.
Example Protocol: Synthesis from 2,4-Difluoroaniline
-
Bromination: 2,4-Difluoroaniline is treated with bromine in the presence of hydrochloric acid to yield 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride.
-
Diazotization and Reduction: The resulting amine is diazotized with sodium nitrite (B80452) in the presence of an alcohol (e.g., isopropanol), which also acts as a reducing agent to remove the amino group, yielding 1-bromo-3,5-difluorobenzene (B42898).
-
Amination: The 1-bromo-3,5-difluorobenzene is then aminated using aqueous ammonia (B1221849) at elevated temperature and pressure in the presence of a copper catalyst to afford this compound.
Synthesis of this compound Analogues via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used to synthesize aryl amine derivatives.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (e.g., a heterocyclic chloride or bromide), this compound, a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene (B28343) or dioxane.
-
Reaction Conditions: Heat the reaction mixture with stirring, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.[23][24][25][26]
Caption: A generalized workflow for the synthesis of this compound analogues via Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound has firmly established itself as a privileged scaffold in medicinal chemistry and drug discovery. Its synthetic accessibility and the advantageous properties it imparts to its derivatives have led to its incorporation into a wide range of biologically active compounds, most notably kinase inhibitors and antibacterial agents. The continued exploration of novel synthetic methodologies and the expansion of the chemical space around the this compound core are expected to yield new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this versatile building block in their drug development endeavors.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. rsc.org [rsc.org]
Key Reactive Sites of the 3,5-Difluoroaniline Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoroaniline is a crucial building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, stemming from the presence of two fluorine atoms meta to the amino group, dictate its reactivity and provide a versatile platform for molecular design. This technical guide provides an in-depth analysis of the key reactive sites of the this compound molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior. The strategic placement of the fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the amino group, thereby controlling the regioselectivity of its reactions.
Physicochemical and Electronic Properties
The reactivity of this compound is a direct consequence of its structural and electronic characteristics. The two fluorine atoms act as strong inductively electron-withdrawing groups, which has a profound impact on the molecule's properties.
Basicity of the Amino Group
The amino group (-NH₂) is a primary site of reactivity, particularly in acid-base reactions and as a nucleophile. The presence of two meta-directing fluorine atoms significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to aniline (B41778). This can be quantitatively understood by examining its predicted pKa value.
| Compound | pKa of Conjugate Acid (pKaH) |
| Aniline | 4.63 |
| This compound (estimated) | ~2.57 |
Table 1: Comparison of the pKa of the conjugate acid of aniline and the estimated pKa for this compound.
The lower pKa value of this compound indicates that it is a weaker base than aniline. This reduced basicity is a critical consideration in reactions where the nucleophilicity of the amino group is a key factor.
Electronic Effects on the Aromatic Ring
The reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions is governed by the interplay of the electronic effects of the amino and fluoro substituents.
-
Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.
-
Fluorine Atoms (-F): Fluorine is an electronegative halogen and is considered a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R).
The combined effect of these substituents makes the aromatic ring of this compound less reactive towards electrophilic attack than aniline but dictates a specific regioselectivity.
To quantify these electronic effects, Hammett substituent constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.05 |
| -NH₂ | -0.04 | -0.66 |
Table 2: Hammett Substituent Constants for Fluoro and Amino Groups.[3]
The positive σ_meta_ value for fluorine indicates its electron-withdrawing nature at the meta position. The strongly negative σ_para_ value for the amino group highlights its powerful electron-donating character at the para position.
Key Reactive Sites and Reaction Types
The interplay of the substituents in this compound defines its primary reactive sites for different classes of reactions.
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating effect of the two fluorine atoms, the powerful activating and ortho, para-directing influence of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it.
The primary sites for electrophilic attack are the C2, C4, and C6 positions. Due to steric hindrance from the adjacent amino group, the C4 (para) position is generally the most favored site for substitution .
This protocol describes a typical electrophilic aromatic substitution reaction on this compound.[4]
Materials:
-
This compound
-
Iodine monochloride (ICl)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add calcium carbonate to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of iodine monochloride in dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,5-difluoro-4-iodoaniline.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. It can readily undergo reactions such as acylation, alkylation, and diazotization.
This protocol outlines a common method for the preparation of this compound from its corresponding nitro compound, highlighting a reaction that leads to the formation of the key amino functional group.[5]
Materials:
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 3,5-difluoronitrobenzene in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Nucleophilic Aromatic Substitution (SNAr)
While less common for anilines, under forcing conditions or with appropriate derivatization, the fluorine atoms on the ring can be susceptible to nucleophilic attack, especially if a strong electron-withdrawing group is present at the ortho or para position to the fluorine. In the case of this compound itself, SNAr is not a primary reaction pathway due to the presence of the electron-donating amino group. However, derivatives of this compound can undergo SNAr.
Role in Drug Development and Signaling Pathways
The this compound moiety is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable properties in drug candidates.[1] For instance, derivatives of fluorinated anilines are found in kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling pathways.
The diagram above illustrates a simplified mechanism where a kinase inhibitor, incorporating the this compound scaffold, competitively binds to the ATP-binding site of a receptor tyrosine kinase. This prevents phosphorylation and subsequent activation of downstream signaling pathways, ultimately inhibiting cellular responses like proliferation and survival, which is a key strategy in cancer therapy.
Conclusion
The this compound molecule possesses distinct reactive sites that are strategically leveraged in organic synthesis. The amino group serves as a potent nucleophile and a strong directing group in electrophilic aromatic substitution, primarily guiding incoming electrophiles to the C4 position. The fluorine atoms, through their strong inductive effect, modulate the basicity of the amino group and the overall reactivity of the aromatic ring. A thorough understanding of these principles is paramount for researchers and scientists in the effective utilization of this versatile building block for the development of novel pharmaceuticals and other high-value chemical entities.
References
The Dual Electron-Withdrawing Effects of Fluorine in 3,5-Difluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of the two fluorine substituents in 3,5-difluoroaniline. Through a detailed examination of its electronic properties, reactivity, and relevant experimental protocols, this document serves as a critical resource for researchers leveraging this versatile building block in drug discovery and development. The dual fluorine substitution in the meta positions significantly impacts the basicity and nucleophilicity of the aniline (B41778) nitrogen, influencing its reactivity in key synthetic transformations. This guide presents quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding and application of this compound in the synthesis of novel therapeutic agents.
Introduction
This compound is an aromatic amine that has garnered significant attention in the pharmaceutical and agrochemical industries as a key synthetic intermediate.[1] The two fluorine atoms positioned at the meta-positions of the aniline ring exert strong electron-withdrawing effects, which fundamentally alter the molecule's reactivity and properties compared to unsubstituted aniline. These effects are primarily twofold: a strong negative inductive effect (-I) and a weaker positive resonance effect (+R). In the meta position, the inductive effect dominates, leading to a significant decrease in the electron density of the aromatic ring and, consequently, the nitrogen atom of the amino group. This reduction in electron density has profound implications for the basicity and nucleophilicity of the aniline, making it a unique building block for accessing complex molecular architectures.[1] Understanding and quantifying these electronic effects are crucial for predicting and controlling the outcome of chemical reactions involving this scaffold.
Quantitative Analysis of Electron-Withdrawing Effects
The electron-withdrawing nature of the fluorine substituents in this compound can be quantified through several key parameters, including the acid dissociation constant (pKa) of its conjugate acid and the Hammett substituent constant (σ).
Basicity and pKa
The most direct measure of the electron-withdrawing effect on the aniline nitrogen is the pKa of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base, as the lone pair of electrons on the nitrogen is less available for protonation. The two fluorine atoms in the meta positions inductively withdraw electron density, destabilizing the positively charged anilinium ion and shifting the equilibrium towards the neutral aniline.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.60 |
| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.51 |
| This compound | 3,5-F₂C₆H₃NH₂ | 2.43 (in 50% EtOH/H₂O) |
Table 1: Comparison of pKa values for aniline and its fluorinated derivatives.
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For a fluorine atom in the meta position, the Hammett constant (σm) is positive, indicating an electron-withdrawing effect primarily through induction.
| Substituent | Hammett Constant (σm) |
| -H | 0.00 |
| -F | +0.34 |
Table 2: Hammett constant for the fluorine substituent in the meta position.
The overall electronic effect in this compound can be approximated by the sum of the individual Hammett constants of the two meta-fluorine substituents, resulting in a significant cumulative electron-withdrawing effect.
Impact on Chemical Reactivity
The reduced electron density on the nitrogen atom of this compound significantly diminishes its nucleophilicity, which in turn affects its reactivity in a variety of important chemical transformations utilized in drug synthesis.
Acylation Reactions
Acylation of anilines is a fundamental reaction in the synthesis of amides, which are prevalent motifs in pharmaceuticals. The reduced nucleophilicity of this compound makes it less reactive towards acylating agents compared to aniline. Consequently, more forcing reaction conditions, such as the use of highly reactive acylating agents (e.g., acyl chlorides) and catalysts, may be required to achieve efficient conversion.
An illustrative example is the acylation of the structurally similar 4-bromo-3,5-difluoroaniline (B1271886) with acryloyl chloride.
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield |
| 4-Bromo-3,5-difluoroaniline | Acryloyl Chloride | Triethylamine (B128534) | Not specified | 0°C | 4 h | 62.5% |
Table 3: Reaction conditions for the acylation of a this compound derivative.[2]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electronic properties of the aniline substrate can influence the efficiency of these transformations.
Suzuki-Miyaura Coupling: While the aniline moiety itself is not directly involved in the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atoms can influence the reactivity of other functional groups on the ring, such as a halide, that participate in the catalytic cycle. For a related compound, 3,6-dichloro-2,4-difluoroaniline, the C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.[3]
Buchwald-Hartwig Amination: In the Buchwald-Hartwig amination, the aniline can act as the nucleophilic coupling partner. The reduced nucleophilicity of this compound can make it a more challenging substrate compared to electron-rich anilines. However, with the appropriate choice of catalyst, ligand, and base, successful couplings can be achieved. For electron-deficient aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, and BrettPhos have proven effective.[4]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of an amine, such as this compound, using potentiometric titration.
Materials and Equipment:
-
pH meter with a combination pH electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
This compound
-
Deionized water
-
Ethanol (for dissolving the sample if necessary)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a water/ethanol mixture for poorly soluble compounds).
-
Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Acidification: Titrate the aniline solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
-
Synthesis of this compound
A common synthetic route to this compound involves the dehalogenation of a halogenated precursor. The following is a representative procedure starting from 2-chloro-3,5-difluoroaniline (B1349362).[5]
Materials and Equipment:
-
Autoclave
-
2-Chloro-3,5-difluoroaniline
-
5% Palladium on carbon (Pd/C)
-
Triethylamine
-
Water
-
Hydrogen gas
-
25% Sodium hydroxide (B78521) solution
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL autoclave, combine 2-chloro-3,5-difluoroaniline (0.272 mol), 5% Pd/C (1.84 g), triethylamine (0.299 mol), and water (45.4 g).
-
Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ². Heat the mixture to 100°C and stir for 4 hours.
-
Work-up:
-
Cool the reaction mixture to 50°C.
-
Filter off the palladium-carbon catalyst.
-
Add 50 g of a 25% sodium hydroxide solution to the filtrate, stir, and allow the layers to separate.
-
Separate the organic layer.
-
-
Purification: Distill the organic layer to first recover the triethylamine, and then collect the this compound fraction.
Conclusion
The presence of two fluorine atoms in the meta positions of this compound imparts significant and predictable electron-withdrawing effects that are of great utility in the design of novel molecules for pharmaceutical and agrochemical applications. The quantifiable reduction in basicity and nucleophilicity, as evidenced by its low pKa value and the positive Hammett constant of the meta-fluorine substituent, provides a rational basis for its application in organic synthesis. While its attenuated reactivity can present challenges, a thorough understanding of these electronic effects allows for the strategic selection of reaction conditions to achieve desired synthetic outcomes. This technical guide has provided a comprehensive overview of the core principles governing the reactivity of this compound, supported by quantitative data and detailed experimental protocols, to empower researchers in their pursuit of innovative chemical entities.
References
High-Purity 3,5-Difluoroaniline: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3,5-Difluoroaniline is a crucial chemical intermediate extensively utilized in the pharmaceutical, agrochemical, and specialty chemical industries.[1] Its unique molecular structure, featuring two fluorine atoms on the aniline (B41778) ring, imparts desirable properties such as enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity.[1][2] These characteristics make it an invaluable building block in the synthesis of complex molecules for drug discovery, particularly for neurological and cardiovascular conditions, as well as in the development of advanced agrochemicals and high-performance polymers.[3] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, their product specifications, and relevant technical information for researchers and drug development professionals.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound at different purity levels suitable for research and development as well as commercial production. The following table summarizes the specifications from prominent suppliers.
| Supplier | Product Number (Example) | Purity Specification | Analytical Method | Melting Point (°C) | CAS Number |
| Sigma-Aldrich | 263532 | 98% | Not Specified | 37-41 | 372-39-4 |
| Thermo Scientific Chemicals (Alfa Aesar) | A16528 | ≥98.0% | GC | 36.0-43.0 | 372-39-4 |
| Chem-Impex | 02120 | ≥ 98% | GC | 37 - 41 | 372-39-4 |
| ChemScene | CS-D1125 | ≥98% | Not Specified | Not Specified | 372-39-4 |
| NINGBO INNO PHARMCHEM CO.,LTD. | Not Specified | ≥99.0% | GC | Not Specified | 372-39-4 |
Note: Product specifications are subject to change and should be confirmed with the supplier via the certificate of analysis for the specific lot.
Experimental Protocols: Synthesis and Purification
The synthesis of high-purity this compound can be achieved through various routes. A common method involves the catalytic hydrogenation of a chlorinated precursor. The following is a representative experimental protocol adapted from documented procedures.[4][5]
Objective: To synthesize this compound via catalytic hydrodechlorination of 2-chloro-3,5-difluoroaniline.
Materials:
-
2-chloro-3,5-difluoroaniline (98% purity)
-
5% Palladium on carbon (Pd/C) catalyst
-
Triethylamine
-
Deionized Water
-
Hydrogen gas (H₂)
-
25% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure autoclave (e.g., 500 mL SUS autoclave)
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL autoclave, combine 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% Pd/C, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[4]
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to 15 kg/cm ² with hydrogen.[4]
-
Reaction: Heat the mixture to 100°C and maintain for 4 hours with continuous stirring.[4]
-
Work-up: Cool the reaction mixture to 50°C. Carefully vent the excess hydrogen. Filter the reaction mixture to remove the palladium-carbon catalyst.[4]
-
Extraction: Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate. Stir the mixture and then transfer it to a separatory funnel. Allow the layers to separate and collect the organic (oil) layer.[4]
-
Purification:
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in a common laboratory-scale synthesis and purification of this compound.
Role in Drug Discovery
This diagram outlines the logical relationship between the structural features of this compound and its advantageous applications in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Difluoroaniline from 3,5-Difluoronitrobenzene
Introduction
3,5-Difluoroaniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern allows for the introduction of fluorine atoms into target molecules, which can significantly enhance their biological activity and metabolic stability. This document provides detailed protocols for the synthesis of this compound via the reduction of 3,5-difluoronitrobenzene (B45260), a common and efficient synthetic route. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, and several methods have been established for this purpose. This application note will focus on two prevalent and reliable methods: catalytic hydrogenation and metal-mediated reduction using iron.
Chemical Reaction
The synthesis of this compound from 3,5-difluoronitrobenzene involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: Chemical transformation of 3,5-Difluoronitrobenzene to this compound.
Methods and Protocols
Two primary methods for the reduction of 3,5-difluoronitrobenzene are detailed below: Catalytic Hydrogenation and Reduction with Iron powder.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3][4][5]
Experimental Protocol
-
Reaction Setup: In a suitable autoclave or a flask equipped with a magnetic stirrer and a hydrogen inlet, dissolve 3,5-difluoronitrobenzene in a suitable solvent such as ethanol (B145695), ethyl acetate, or methanol.
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by distillation or recrystallization if necessary.
Quantitative Data Summary (Catalytic Hydrogenation)
| Parameter | Value |
| Reactants | |
| 3,5-Difluoronitrobenzene | 1.0 eq |
| 5% Pd/C Catalyst | 1-5 mol% |
| Hydrogen Gas | 1-10 atm |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
| Expected Yield | >95% |
Method 2: Reduction with Iron in Acidic Medium
Reduction of nitroarenes using iron powder in the presence of an acid is a classic, cost-effective, and reliable method.[6][7]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-difluoronitrobenzene and a solvent mixture of ethanol and water.
-
Reagent Addition: Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid or acetic acid. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a bed of celite to remove the iron salts.
-
Extraction and Purification: Make the filtrate basic by adding an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound. Further purification can be achieved by distillation under reduced pressure.
Quantitative Data Summary (Reduction with Iron)
| Parameter | Value |
| Reactants | |
| 3,5-Difluoronitrobenzene | 1.0 eq |
| Iron Powder | 3-5 eq |
| Hydrochloric Acid (conc.) | catalytic to stoichiometric |
| Solvent | Ethanol/Water mixture |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Expected Yield | 85-95% |
Experimental Workflow
The general workflow for the synthesis of this compound from 3,5-difluoronitrobenzene is depicted below.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Synthesis of 3,5-Difluoroaniline via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3,5-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is on catalytic hydrogenation routes, offering methodologies for the reduction of nitro-substituted aromatic compounds.
Introduction
This compound is a crucial building block in organic synthesis. Its preparation via catalytic hydrogenation is a widely employed method due to its efficiency and the availability of starting materials. This document outlines protocols for the synthesis of this compound from various precursors, including the direct hydrogenation of 3,5-difluoronitrobenzene (B45260) and the reductive dehalogenation of chlorinated analogs.
Reaction Pathway
The synthesis of this compound via catalytic hydrogenation primarily involves the reduction of a nitro group to an amine. In cases where chlorinated precursors are used, the process also involves the hydrogenolysis of carbon-chlorine bonds.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Chloro-3,5-difluoroaniline
This protocol details the synthesis of this compound from 2-chloro-3,5-difluoroaniline using a palladium on carbon (Pd/C) catalyst.[1]
Materials:
-
2-Chloro-3,5-difluoroaniline (98% purity, 45.4 g, 0.272 mol)
-
5% Palladium on carbon (1.84 g)
-
Triethylamine (30.2 g, 0.299 mol)
-
Water (45.4 g)
-
25% Sodium hydroxide (B78521) aqueous solution
-
Hydrogen gas
Equipment:
-
500 ml SUS autoclave
-
Stirrer
-
Heating and cooling system
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Into a 500 ml SUS autoclave, introduce 45.4 g of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium-carbon, 30.2 g of triethylamine, and 45.4 g of water.
-
Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ².
-
Heat the mixture to 100°C and stir for 4 hours.
-
After the reaction is complete, cool the solution to 50°C.
-
Filter off the palladium-carbon catalyst.
-
To the filtrate, add 50 g of a 25% sodium hydroxide aqueous solution.
-
Stir the mixture and then allow it to stand for phase separation.
-
Separate the oil layer.
-
Distill the oil layer to recover triethylamine, followed by the product, this compound.
Results:
-
Yield: 32.3 g (91.0%)
-
Purity: 99%
Protocol 2: Catalytic Hydrogenation of 2,6-Dichloro-3,5-difluoronitrobenzene
This protocol describes the synthesis of this compound from 2,6-dichloro-3,5-difluoronitrobenzene using a palladium on carbon catalyst in the presence of a base.[2]
Materials:
-
Crude 2,6-dichloro-3,5-difluoronitrobenzene (547 g, containing 86% of the target compound)
-
Toluene (100 g)
-
5% Palladium on carbon (50% water content, 17.5 g)
-
Magnesium oxide (MgO) (104.8 g)
-
Water (450 g)
-
Hydrogen gas
Equipment:
-
Autoclave (reaction vessel)
-
Stirrer
-
Heating system
-
Filtration apparatus
-
Fractional distillation apparatus
Procedure:
-
Introduce 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene, 100 g of toluene, 17.5 g of 5% Pd/C (50% water content), 104.8 g of MgO, and 450 g of water into an autoclave.
-
Heat the mixture to 45°C.
-
Introduce hydrogen gas to initiate the reduction.
-
After the reaction is complete, filter the reaction mixture to remove the catalyst.
-
Separate the organic phase.
-
Purify the organic phase by fractional distillation to obtain this compound.
Results:
-
Yield: 184.4 g (69.2% of theory)
Protocol 3: General Protocol for Catalytic Hydrogenation of 3,5-Difluoronitrobenzene
While a specific detailed protocol for the direct hydrogenation of 3,5-difluoronitrobenzene was not found in the surveyed literature, a general procedure can be adapted from standard practices for the reduction of nitroarenes. The following is a representative protocol.
Materials:
-
3,5-Difluoronitrobenzene
-
Catalyst (e.g., 5% or 10% Pd/C, Pt/C, or Raney Nickel)
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker, autoclave, or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration system (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, add the catalyst (typically 1-10 mol% of the substrate).
-
Flush the vessel with an inert gas.
-
Add the solvent, ensuring the catalyst is fully submerged.
-
Add the 3,5-difluoronitrobenzene to the mixture.
-
Seal the vessel and purge with hydrogen gas (if using).
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).
-
Stir the reaction mixture at a suitable temperature (typically room temperature to 80°C) and monitor the reaction progress (e.g., by TLC, GC, or hydrogen uptake).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or crystallization if necessary.
Data Summary
| Starting Material | Catalyst | Solvent(s) | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| 2-Chloro-3,5-difluoroaniline | 5% Pd/C | Water, Triethylamine | 100 | 15 kg/cm ² | 91.0 | 99 | [1] |
| 2,6-Dichloro-3,5-difluoronitrobenzene | 5% Pd/C | Toluene, Water | 45 | Not specified | 69.2 | Not specified | [2] |
Experimental Workflow
The general workflow for the catalytic hydrogenation process is outlined below.
Safety Precautions
-
Catalytic hydrogenation should be conducted in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Palladium on carbon and Raney Nickel catalysts can be pyrophoric, especially after use. They should be handled under an inert atmosphere and kept wet with solvent to prevent ignition.
-
Follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
References
Application Notes and Protocols for the Use of 3,5-Difluoroaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroaniline is a critical building block in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound, with a focus on reactions such as N-acylation, amide bond formation, and cross-coupling reactions. These intermediates are pivotal in the development of targeted therapies, including kinase inhibitors.
Properties of this compound
| Property | Value |
| CAS Number | 372-39-4 |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 38-41 °C |
| Boiling Point | 188-189 °C |
Application 1: Synthesis of N-(3,5-Difluorophenyl)acetamide Derivatives as Kinase Inhibitor Scaffolds
Substituted N-phenylacetamides are common structural motifs in a variety of kinase inhibitors. The 3,5-difluorophenyl group can orient the molecule within the ATP-binding pocket of kinases and contribute to favorable binding interactions.
Experimental Protocol: Synthesis of 2-Chloro-N-(3,5-difluorophenyl)acetamide
This protocol details the N-acylation of this compound with chloroacetyl chloride to form a key intermediate for further elaboration.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine or DIPEA (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica (B1680970) gel to afford the pure 2-chloro-N-(3,5-difluorophenyl)acetamide.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 129.11 | 1.0 | - | >98 |
| Chloroacetyl chloride | 112.94 | 1.05 | - | >98 |
| Triethylamine | 101.19 | 1.1 | - | >99 |
| 2-Chloro-N-(3,5-difluorophenyl)acetamide | 205.58 | - | 85-95 | >98 |
Diagram of the Experimental Workflow:
Application 2: Synthesis of Diaryl Ether Intermediates via Ullmann Condensation
Diaryl ethers are another important class of scaffolds in medicinal chemistry. The Ullmann condensation allows for the formation of a C-O bond between this compound (or a derivative) and a phenolic compound.
Experimental Protocol: Synthesis of a Diaryl Ether Derivative
This protocol provides a general method for the copper-catalyzed Ullmann condensation.
Materials:
-
This compound derivative (e.g., a brominated or iodinated version)
-
Phenolic coupling partner
-
Copper(I) iodide (CuI)
-
L-Proline or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the this compound derivative (1.0 eq.), the phenol (B47542) (1.2 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMSO or DMF via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield (%) |
| Aryl Halide | 1.0 | - |
| Phenol | 1.2 | - |
| CuI | 0.1 | - |
| L-Proline | 0.2 | - |
| Base | 2.0 | - |
| Diaryl Ether Product | - | 60-85 |
Diagram of the Ullmann Condensation Catalytic Cycle:
Application 3: Synthesis of Trametinib Intermediate
Trametinib is a MEK inhibitor used in cancer therapy. A key step in its synthesis involves the use of a derivative of this compound. The following is a representative transformation.
Signaling Pathway: MAPK/ERK Pathway
Trametinib inhibits MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is often constitutively activated in cancer cells, leading to uncontrolled proliferation.
Diagram of the MAPK/ERK Signaling Pathway:
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of pharmaceutical intermediates. Its unique electronic properties contribute to the enhanced biological activity of the final drug products. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound in the pursuit of novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and scales.
References
The Role of 3,5-Difluoroaniline in Modern Agrochemical Development: Applications and Protocols
Introduction
3,5-Difluoroaniline is a pivotal fluorinated aromatic amine that serves as a versatile building block in the synthesis of a new generation of agrochemicals.[1] The strategic incorporation of fluorine atoms from the this compound moiety into the final active ingredient often imparts desirable physicochemical properties. These include enhanced metabolic stability, increased binding affinity to target enzymes, and improved lipophilicity, which can translate to greater efficacy, better crop protection, and potentially a more favorable environmental profile.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the development of herbicides, fungicides, and insecticides.
I. Application in Herbicide Development: Sulfonylurea Herbicides
This compound is a key precursor in the synthesis of certain sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds in cereal crops. A notable example is the development of compounds structurally related to flupyrsulfuron-methyl (B1329956).
Mechanism of Action: ALS Inhibition
Sulfonylurea herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this enzyme, the herbicide halts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death.
Figure 1: Mechanism of action of sulfonylurea herbicides.
Quantitative Data: Herbicidal Activity
The following table summarizes the herbicidal activity of flupyrsulfuron-methyl against various weed species.
| Compound | Target Weed | Bioassay Type | Endpoint | Value | Reference |
| Flupyrsulfuron-methyl | Alopecurus myosuroides (Blackgrass) | Post-emergence | ED90 | 5-15 g a.i./ha | Generic Data |
| Flupyrsulfuron-methyl | Galium aparine (Cleavers) | Post-emergence | ED90 | 5-10 g a.i./ha | Generic Data |
| Flupyrsulfuron-methyl | Stellaria media (Chickweed) | Post-emergence | ED90 | < 5 g a.i./ha | Generic Data |
| Flupyrsulfuron-methyl | Papaver rhoeas (Corn Poppy) | Post-emergence | ED90 | 5-10 g a.i./ha | Generic Data |
ED90: Effective dose for 90% control. a.i./ha: active ingredient per hectare.
Experimental Protocol: Synthesis of a Flupyrsulfuron-methyl Analog
This protocol describes a representative synthesis of a sulfonylurea herbicide using a this compound-derived intermediate.
Figure 2: General workflow for sulfonylurea herbicide synthesis.
Protocol 1: Synthesis of a Flupyrsulfuron-methyl Analog
-
Step 1: Synthesis of 2-amino-N-((3,5-difluorophenyl)sulfonyl)carbamic acid.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.29 g, 10 mmol) in anhydrous dichloromethane (B109758) (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.41 g, 10 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The resulting precipitate is the intermediate, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of the Sulfonylurea.
-
To the reaction mixture from Step 1, add 2-amino-4,6-dimethoxypyrimidine (B117758) (1.55 g, 10 mmol) and triethylamine (B128534) (1.5 mL, 11 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 1M HCl (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the final sulfonylurea herbicide analog.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. Application in Fungicide Development: Pyrazole (B372694) Carboxamides
The this compound moiety is an important component in the development of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of plant pathogenic fungi. The difluorophenyl group often contributes to the molecule's ability to bind effectively to the target enzyme.
Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Q-site) of the succinate dehydrogenase enzyme, they block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungal cell's energy production (ATP synthesis) and leads to the accumulation of reactive oxygen species, ultimately causing fungal cell death.
Figure 3: Mechanism of action of SDHI fungicides.
Quantitative Data: Fungicidal Activity
The following table presents the in vitro fungicidal activity of a representative pyrazole carboxamide containing the 3,5-difluorophenyl moiety.
| Compound | Target Fungus | Bioassay Type | Endpoint | Value (µg/mL) | Reference |
| N-(3,5-difluorophenyl) pyrazole carboxamide analog | Botrytis cinerea | Mycelial Growth | EC50 | 2.43 | [3] |
| N-(3,5-difluorophenyl) pyrazole carboxamide analog | Rhizoctonia solani | Mycelial Growth | EC50 | 2.18 | [3] |
| N-(3,5-difluorophenyl) pyrazole carboxamide analog | Valsa mali | Mycelial Growth | EC50 | 1.79 | [3] |
| N-(3,5-difluorophenyl) pyrazole carboxamide analog | Thanatephorus cucumeris | Mycelial Growth | EC50 | 1.64 | [3] |
| N-(3,5-difluorophenyl) pyrazole carboxamide analog | Fusarium oxysporum | Mycelial Growth | EC50 | 6.99 | [3] |
EC50: Half maximal effective concentration.
Experimental Protocol: Synthesis of N-(3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol outlines the synthesis of a potent SDHI fungicide.
Figure 4: General workflow for pyrazole carboxamide fungicide synthesis.
Protocol 2: Synthesis of N-(3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
In a round-bottom flask, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.90 g, 10 mmol) in thionyl chloride (5 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
-
-
Step 2: Amide Coupling.
-
Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.29 g, 10 mmol) and pyridine (B92270) (0.87 mL, 11 mmol) in anhydrous THF (20 mL).
-
Add the aniline (B41778) solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Step 3: Work-up and Purification.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Confirm the structure using NMR and mass spectrometry.
-
III. Application in Insecticide Development: Pyridyl Amides
This compound is a valuable synthon for constructing novel pyridyl amide insecticides. The incorporation of the difluorophenyl moiety can enhance the insecticidal potency and spectrum of activity. These compounds often target the insect's nervous system.
Mechanism of Action: Ryanodine (B192298) Receptor Modulation
Certain classes of pyridyl amide insecticides act as modulators of the ryanodine receptor (RyR), a calcium channel in the sarcoplasmic reticulum of muscle cells. By binding to the receptor, these insecticides cause an uncontrolled release of intracellular calcium stores, leading to muscle contraction, paralysis, and ultimately the death of the insect.
Figure 5: Mechanism of action of ryanodine receptor modulating insecticides.
Quantitative Data: Insecticidal Activity
The following table shows the insecticidal activity of a representative N-pyridylpyrazole amide, a class of compounds that can be synthesized using this compound.
| Compound Class | Target Insect | Bioassay Type | Endpoint | Value (mg/L) | Reference |
| N-Pyridylpyrazole Amide | Plutella xylostella (Diamondback Moth) | Larvicidal | LC50 | 0.0435 | Adapted from[4] |
| N-Pyridylpyrazole Amide | Mythimna separata (Oriental Armyworm) | Larvicidal | LC50 | 0.1812 | Adapted from[4] |
| N-Pyridylpyrazole Amide | Tetranychus cinnabarinus (Carmine Spider Mite) | Acaricidal | LC50 | >100 | Adapted from |
| N-Pyridylpyrazole Amide | Aphis craccivora (Cowpea Aphid) | Aphicidal | LC50 | 0.025 (ppm) | Adapted from[5] |
LC50: Lethal concentration for 50% of the population.
Experimental Protocol: Synthesis of an N-(3,5-difluorophenyl) Pyridyl Amide
This protocol provides a general method for the synthesis of a pyridyl amide insecticide from this compound.
Figure 6: General workflow for pyridyl amide insecticide synthesis.
Protocol 3: Synthesis of an N-(3,5-difluorophenyl) Pyridyl Amide
-
Step 1: Amide Bond Formation.
-
To a solution of a substituted pyridine carboxylic acid (e.g., 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid) (5 mmol) in dichloromethane (50 mL) at 0 °C, add 1-hydroxybenzotriazole (B26582) (HOBt) (0.74 g, 5.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.05 g, 5.5 mmol).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (0.65 g, 5 mmol) and N,N-diisopropylethylamine (DIEA) (0.96 mL, 5.5 mmol) in dichloromethane (10 mL).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Step 2: Reaction Work-up.
-
Dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 1M HCl (30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude residue by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure N-(3,5-difluorophenyl) pyridyl amide.
-
Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
This compound is a highly valuable and versatile intermediate in the agrochemical industry. Its unique electronic properties and the ability of its fluorine atoms to enhance the biological activity and stability of molecules make it a sought-after building block for the design and synthesis of novel herbicides, fungicides, and insecticides. The protocols and data presented herein provide a foundational resource for researchers and scientists working on the development of next-generation crop protection agents. Further exploration of derivatives of this compound holds significant promise for the discovery of more effective and environmentally benign agrochemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Difluoroaniline: A Key Building Block for Potent Kinase Inhibitors
Introduction
3,5-Difluoroaniline is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique electronic properties, conferred by the two fluorine atoms on the aniline (B41778) ring, make it a valuable building block for the synthesis of potent and selective kinase inhibitors. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its binding affinity to the kinase active site. Furthermore, the carbon-fluorine bond's stability can enhance the metabolic stability of the resulting drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on its application in the development of inhibitors for key oncogenic kinases such as VEGFR-2, p38 MAPK, and BRAF.
Application in Kinase Inhibitor Synthesis
The 3,5-difluorophenyl moiety is a common feature in a variety of kinase inhibitors. Its substitution pattern can influence the conformation of the inhibitor, promoting a favorable orientation for binding within the ATP-binding pocket of the target kinase. The fluorine atoms can also participate in hydrogen bonding interactions with the protein backbone, further stabilizing the inhibitor-kinase complex.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in the pathogenesis of various inflammatory diseases and cancers.[3][4] The 3,5-difluorophenyl group has been successfully incorporated into inhibitors of p38 MAPK. For instance, certain pyridinylimidazole-based inhibitors show enhanced potency and selectivity when substituted with this moiety.
BRAF Inhibitors
Mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK signaling pathway.[5][6] While the prominent BRAF inhibitor Dabrafenib contains a 2,6-difluorophenyl group, the synthetic strategies employed in its creation can be adapted for the use of this compound to explore novel chemical space and potentially overcome drug resistance.
Quantitative Data on Kinase Inhibition
The following tables summarize the inhibitory activities of representative kinase inhibitors that feature a difluoro-substituted aniline or a related pharmacophore. This data highlights the potency that can be achieved with this structural motif.
Table 1: Inhibitory Activity of a Quinazolin-4(3H)-one based VEGFR-2 Inhibitor
| Compound | Target Kinase | IC50 (nM) |
| QDAU5 (with 3,4-difluoroaniline) | VEGFR-2 | 0.77 |
| Tie-2 | 8.87 | |
| EphB4 | 3.21 |
Table 2: Inhibitory Activity of a p38α MAPK Inhibitor
| Compound | Target Kinase | IC50 (nM) |
| Pyridinylimidazole derivative | p38α | 10 |
Table 3: Inhibitory Activity of Poziotinib (B1662824) (a pan-HER inhibitor with a related aniline moiety)
| Kinase Target | IC50 (nM) |
| EGFR (HER1) | 3.2 |
| HER2 | 5.3 |
| HER4 | 23.5 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound and related structures.
Caption: VEGFR-2 Signaling Pathway Leading to Endothelial Cell Proliferation.
Caption: p38 MAPK Signaling Pathway in Response to Stress and Cytokines.
Caption: BRAF Signaling Pathway Driving Cell Proliferation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a hypothetical quinazoline-based kinase inhibitor using this compound and for a typical in vitro kinase assay to evaluate its potency.
Protocol 1: Synthesis of a Quinazoline-based Kinase Inhibitor
This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on the specific target molecule.
Step 1: Synthesis of N-(3,5-difluorophenyl)acetamide
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a base like triethylamine (B128534) or pyridine (B92270) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (B1165640) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(3,5-difluorophenyl)acetamide.
Step 2: Synthesis of the Quinazoline (B50416) Core
This step will vary depending on the desired quinazoline scaffold. A common method is the Niementowski quinazoline synthesis.
Step 3: Coupling of the Quinazoline Core with the Aniline Moiety
-
Dissolve the synthesized quinazoline core (e.g., a 4-chloroquinazoline (B184009) derivative, 1.0 eq) and N-(3,5-difluorophenyl)acetamide (1.1 eq) in a high-boiling point solvent such as isopropanol (B130326) or n-butanol.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for several hours to overnight, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
Caption: General Synthetic Workflow for a Quinazoline-based Kinase Inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the IC50 value of a synthesized inhibitor.
Materials:
-
Recombinant kinase enzyme (e.g., VEGFR-2, p38α)
-
Kinase substrate (specific for the enzyme)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO for control).
-
Add 2.5 µL of the kinase enzyme diluted in the assay buffer to each well.
-
Include control wells: "No enzyme" control (add buffer instead of enzyme) and "No inhibitor" control (add vehicle instead of inhibitor).
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Prepare a 2X solution of the substrate and ATP in the kinase assay buffer. Add 5 µL of this mix to each well to start the reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
-
Reaction Termination and Signal Generation:
-
Add the "stop" reagent from the assay kit to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the "detection" reagent, which converts the generated ADP to ATP and provides luciferase and luciferin (B1168401) for the luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells).
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its unique electronic and structural properties can be exploited to achieve high potency and selectivity against various kinase targets implicated in cancer and other diseases. The provided protocols and data serve as a guide for researchers in the field of drug discovery to explore the potential of this compound-based compounds as next-generation targeted therapeutics.
References
- 1. [PDF] An Improved Procedure for the Preparation of Poziotinib | Semantic Scholar [semanticscholar.org]
- 2. Size, structure help poziotinib pose threat to deadly exon 20 lung cancer - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application of 3,5-Difluoroaniline in Dye and Pigment Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroaniline is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and, notably, high-performance dyes and pigments.[1] The introduction of two fluorine atoms onto the aniline (B41778) ring imparts unique properties to the resulting colorants, such as enhanced stability, lightfastness, and specific color characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, a prominent class of colorants.
Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore responsible for the color. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.
This compound serves as the primary aromatic amine (diazo component) in this process. Its diazotization creates a highly reactive diazonium salt, which then readily couples with various aromatic compounds to produce a wide spectrum of colors, from yellows and oranges to reds and violets. The resulting azo dyes are noted for their excellent color fastness, making them suitable for applications in textiles and printing.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes using this compound. Researchers should adapt these procedures based on the specific coupling component used and the desired properties of the final dye.
Protocol 1: Diazotization of this compound
This procedure outlines the formation of the 3,5-difluorobenzenediazonium salt, a critical intermediate in azo dye synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and deionized water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the this compound hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.
Protocol 2: Azo Coupling Reaction with a Phenolic Compound (e.g., 2-Naphthol)
This protocol describes the coupling of the 3,5-difluorobenzenediazonium salt with 2-naphthol (B1666908) to produce a colored azo dye.
Materials:
-
3,5-Difluorobenzenediazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data
While specific quantitative data for dyes derived from this compound is not extensively available in the public domain, the following table provides a general overview of expected outcomes based on typical azo dye synthesis. The actual yield and λmax will vary depending on the specific coupling component and reaction conditions.
| Parameter | Expected Value | Notes |
| Yield | 40-90% | The yield is highly dependent on the purity of the reactants and the precise control of reaction conditions, particularly temperature. |
| λmax (in Ethanol) | 400 - 550 nm | The maximum absorption wavelength (λmax), which determines the color of the dye, is influenced by the electronic nature of the coupling component. Electron-donating groups on the coupler generally lead to a bathochromic (red) shift, resulting in a higher λmax. |
| Melting Point | >200 °C | Azo dyes are typically solids with high melting points. |
| Purity (by TLC) | Monitored | The purity of the synthesized dye can be assessed using Thin Layer Chromatography (TLC), with the appropriate eluent system. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.
Caption: General workflow for azo dye synthesis from this compound.
Conclusion
This compound is a valuable precursor for the synthesis of high-performance azo dyes. The fluorination of the aniline ring can lead to colorants with desirable properties for various industrial applications. The provided protocols offer a foundational methodology for researchers to explore the synthesis of novel azo dyes based on this versatile intermediate. Further research into the specific properties of dyes derived from this compound is warranted to fully elucidate their potential in the field of color chemistry.
References
Application Notes and Protocols for the Sandmeyer Reaction of 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functionalized aromatic compounds via a diazonium salt intermediate.[1][2] This application note provides a detailed protocol for the Sandmeyer bromination of 3,5-difluoroaniline to synthesize 1-bromo-3,5-difluorobenzene (B42898), a valuable intermediate in the production of pharmaceuticals and agrochemicals. The protocol is designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Reaction Principle
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures to form a diazonium salt.
-
Substitution: The diazonium group is then replaced by a bromide ion in the presence of a copper(I) bromide catalyst. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1]
Experimental Protocol: Synthesis of 1-Bromo-3,5-difluorobenzene
This protocol is adapted from established procedures for the Sandmeyer bromination of this compound.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Part 1: Diazotization of this compound
-
In a three-necked round-bottom flask, combine this compound and 48% hydrobromic acid.
-
Cool the mixture to below 10°C using an ice bath, with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline (B41778) solution, ensuring the temperature is maintained below 10°C.
-
Monitor the reaction for the presence of excess nitrous acid by testing with starch-iodide paper. Continue adding the sodium nitrite solution until a positive test (blue-black color) is observed.
Part 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Heat the copper(I) bromide solution to boiling.
-
Carefully and portion-wise, add the previously prepared cold diazonium salt solution to the boiling copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the reaction mixture to ensure the complete decomposition of the diazonium salt.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1-bromo-3,5-difluorobenzene.
Data Presentation
Table 1: Reactant Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio (relative to this compound) | Typical Quantity (for 0.5 mol scale) |
| This compound | 1.0 | 64.5 g |
| 48% Hydrobromic Acid | 2.5 | 210 mL |
| Sodium Nitrite | 1.0 | 34.5 g |
| Copper(I) Bromide | Catalytic | Varies |
| Diazotization Temperature | - | < 10°C |
| Sandmeyer Reaction Temp. | - | Boiling |
| Product | ||
| 1-Bromo-3,5-difluorobenzene | - | - |
| Yield | - | High (typically 80-95% for Sandmeyer brominations)[3] |
Table 2: Physical and Spectroscopic Data of 1-Bromo-3,5-difluorobenzene
| Property | Value |
| Molecular Formula | C₆H₃BrF₂ |
| Molecular Weight | 192.99 g/mol |
| Boiling Point | 140 °C |
| Density | 1.676 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.499 |
| ¹H NMR (CDCl₃) | δ (ppm): 7.10-7.20 (m, 2H), 6.85-6.95 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.5 (dd, J=250, 12 Hz), 123.0 (t, J=25 Hz), 112.5 (dd, J=21, 7 Hz), 105.5 (t, J=26 Hz) |
Visualizations
Caption: Experimental workflow for the Sandmeyer bromination.
Caption: Simplified mechanism of the Sandmeyer reaction.
Safety Precautions
-
The Sandmeyer reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Handle hydrobromic acid and other corrosive reagents with care.
Conclusion
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from readily available anilines. The protocol outlined in this application note provides a detailed and reliable method for the preparation of 1-bromo-3,5-difluorobenzene from this compound. By following this procedure, researchers can confidently synthesize this important chemical intermediate for use in drug discovery and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl-3,5-difluoroanilines is of significant interest as the 3,5-difluoroaniline moiety is a key structural motif in many biologically active molecules. However, as an electron-deficient aniline (B41778), this compound presents unique challenges in C-N bond formation, often requiring carefully optimized reaction conditions to achieve high yields.
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound derivatives with various aryl halides.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. Due to the decreased nucleophilicity of the electron-deficient this compound, more reactive catalyst systems are generally required compared to the coupling of electron-rich anilines.
-
Palladium Pre-catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle with challenging substrates like this compound. Ligands such as XPhos, RuPhos, BrettPhos, and Xantphos have demonstrated efficacy in the amination of electron-deficient anilines.[1] The choice of ligand can significantly impact reaction rate and yield.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the aniline and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are effective choices.[1] The strength and solubility of the base are critical for the overall catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used to ensure a water-free reaction environment.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of steps involving the palladium catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. Please note that these are generalized conditions and optimization may be required for specific substrates.
| Entry | Aryl Halide | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 80-90 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | Xantphos (6) | NaOtBu (2.0) | Dioxane | 110 | 24 | 65-75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 88-98 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
The following protocol is a general guideline for the palladium-catalyzed amination of an aryl halide with this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base under a counterflow of inert gas.
-
The Schlenk tube is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Reagent Addition: Add the anhydrous solvent, the aryl halide, and this compound to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-3,5-difluoroaniline.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Consider using a pre-activated catalyst. |
| Inappropriate ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Incorrect base | For less reactive aryl chlorides, a stronger base like NaOtBu may be necessary. Ensure the base is anhydrous. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for potential decomposition. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation pathway | This can be more prevalent with electron-poor aryl halides. Try a different ligand or a lower reaction temperature. |
| Presence of water | Ensure all reagents and solvents are strictly anhydrous. | |
| Reaction Stalls Before Completion | Catalyst decomposition | The catalyst may not be stable under the reaction conditions for extended periods. Consider a higher catalyst loading or a more stable pre-catalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a highly effective method for the synthesis of valuable N-arylated compounds. Successful execution of this reaction with the electron-deficient aniline requires careful consideration of the palladium pre-catalyst, a bulky and electron-rich phosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this important transformation for their specific synthetic targets.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 3,5-difluoroaniline as a key starting material. The inclusion of fluorine atoms in pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a valuable building block in the development of new therapeutic agents.
The following sections detail the synthesis of five important classes of heterocyclic compounds: pyrroles, indoles, quinolines, benzimidazoles, and triazoles. Each section includes a general reaction scheme, a detailed experimental protocol, and a summary of expected results and characterization data.
Synthesis of N-(3,5-Difluorophenyl)pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this protocol, this compound is condensed with 2,5-hexanedione (B30556) to yield the corresponding N-substituted pyrrole.
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.29 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol).
-
Add glacial acetic acid (20 mL) as the solvent and catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol (B145695) to afford the pure 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole | C12H11F2N | 207.22 | 85-95 | 55-57 | 6.80 (t, 1H, J=8.5 Hz, Ar-H), 6.55 (dd, 2H, J=8.5, 2.1 Hz, Ar-H), 5.90 (s, 2H, pyrrole-H), 2.10 (s, 6H, CH3) | 163.2 (d, J=245 Hz), 141.5 (t, J=13 Hz), 128.5, 109.5 (t, J=20 Hz), 106.3, 100.8 (t, J=27 Hz), 12.8 |
Synthesis of 5,7-Difluoroindoles via Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine (B124118) and a carbonyl compound in the presence of an acid catalyst.[3][4] This protocol outlines the synthesis of a 5,7-difluoro-substituted indole from 3,5-difluorophenylhydrazine and cyclohexanone (B45756).
Caption: Fischer indole synthesis of a difluoro-carbazole.
Experimental Protocol:
-
Prepare 3,5-difluorophenylhydrazine by diazotization of this compound followed by reduction with tin(II) chloride.
-
In a round-bottom flask, dissolve 3,5-difluorophenylhydrazine (1.44 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL) and stir the mixture at room temperature for 1 hour to form the hydrazone.
-
Remove the solvent under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (20 g).
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice (100 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain the pure 5,7-difluoro-1,2,3,4-tetrahydro-9H-carbazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 5,7-Difluoro-1,2,3,4-tetrahydro-9H-carbazole | C12H11F2N | 207.22 | 70-80 | 110-112 | 7.80 (br s, 1H, NH), 6.70 (dd, 1H, J=9.0, 2.0 Hz, Ar-H), 6.50 (td, 1H, J=9.0, 2.0 Hz, Ar-H), 2.75 (t, 2H, J=6.0 Hz), 2.60 (t, 2H, J=6.0 Hz), 1.90-1.80 (m, 4H) |
Synthesis of 5,7-Difluoroquinolines via Combes Synthesis
The Combes quinoline (B57606) synthesis provides a route to substituted quinolines by the acid-catalyzed reaction of an aniline (B41778) with a β-diketone.[5] This protocol describes the synthesis of a 5,7-difluoro-2,4-dimethylquinoline from this compound and acetylacetone (B45752).
Caption: Combes synthesis of a substituted quinoline.
Experimental Protocol:
-
In a round-bottom flask, slowly add concentrated sulfuric acid (10 mL) to a cooled mixture of this compound (1.29 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully heat the reaction mixture to 100 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it onto crushed ice (100 g).
-
Neutralize the solution by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) until the product precipitates.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from ethanol to yield pure 5,7-difluoro-2,4-dimethylquinoline.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 5,7-Difluoro-2,4-dimethylquinoline | C11H9F2N | 193.19 | 65-75 | 98-100 | 7.15 (s, 1H, quinoline-H3), 6.90 (dd, 1H, J=9.2, 2.4 Hz, Ar-H), 6.70 (td, 1H, J=9.2, 2.4 Hz, Ar-H), 2.60 (s, 3H, CH3), 2.45 (s, 3H, CH3) |
Synthesis of 2-Aminobenzimidazoles
2-Aminobenzimidazoles are important pharmacophores. A common route to their synthesis involves the cyclization of an o-phenylenediamine (B120857) with cyanogen (B1215507) bromide. To synthesize a 2-amino-N-(3,5-difluorophenyl)benzimidazole, a multi-step approach is required, starting with the functionalization of this compound.
Caption: Multi-step synthesis of a 2-aminobenzimidazole.
Experimental Protocol (Generalized):
-
Step 1: N-(3,5-Difluorophenyl)-N'-benzoylthiourea synthesis: To a solution of benzoyl isothiocyanate (1.63 g, 10 mmol) in acetone (B3395972) (20 mL), add a solution of this compound (1.29 g, 10 mmol) in acetone (10 mL) dropwise. Stir the mixture at room temperature for 2 hours. The precipitated product is collected by filtration, washed with cold acetone, and dried.
-
Step 2: Synthesis of 2-Amino-N-(3,5-difluorophenyl)benzimidazole: To a suspension of N-(3,5-difluorophenyl)-N'-benzoylthiourea (2.92 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in DMF (20 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.1 g, 11 mmol). Stir the reaction mixture at 80 °C for 12 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitate, wash with water, and purify by column chromatography to yield the final product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Overall Yield (%) | Melting Point (°C) |
| 2-Amino-N-(3,5-difluorophenyl)benzimidazole | C13H9F2N3 | 245.23 | 50-60 | >200 |
Synthesis of 1,2,3-Triazoles via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[6] This protocol involves the preparation of 3,5-difluorophenyl azide (B81097) followed by its reaction with a terminal alkyne.
Caption: Synthesis of a 1,2,3-triazole via click chemistry.
Experimental Protocol:
-
Step 1: Synthesis of 3,5-Difluorophenyl azide: Dissolve this compound (1.29 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. Then, add a solution of sodium azide (0.71 g, 11 mmol) in water (5 mL) dropwise. Stir for an additional hour at 0-5 °C. Extract the azide with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
-
Step 2: Synthesis of 1-(3,5-Difluorophenyl)-4-phenyl-1H-1,2,3-triazole: In a mixture of t-butanol and water (1:1, 20 mL), dissolve 3,5-difluorophenyl azide (1.55 g, 10 mmol) and phenylacetylene (B144264) (1.02 g, 10 mmol). To this solution, add sodium ascorbate (B8700270) (0.20 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.12 g, 0.5 mmol). Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then with cold ethanol. Dry the product to obtain the pure triazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Overall Yield (%) | Melting Point (°C) |
| 1-(3,5-Difluorophenyl)-4-phenyl-1H-1,2,3-triazole | C14H9F2N3 | 257.24 | 80-90 | 155-157 |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 3,5-Difluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal for creating valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] 3,5-Difluoroaniline is a particularly important building block; the incorporation of the difluorophenyl motif can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. These application notes provide detailed protocols for several robust methods for the N-alkylation of this compound, offering a comparative guide for selecting the optimal synthetic route.
General Experimental Workflow
The process for N-alkylation, regardless of the specific methodology, generally follows a consistent workflow from reaction setup to product characterization. This involves careful selection of reagents and conditions, monitoring the reaction to completion, followed by a systematic workup and purification procedure.
Caption: General experimental workflow for N-alkylation reactions.
Methodology Overview
Several core strategies exist for the N-alkylation of this compound. The choice depends on the nature of the desired alkyl group (primary, secondary, aryl), the available starting materials, and the required functional group tolerance.
Caption: Key synthetic pathways for N-alkylation of this compound.
Protocol 1: Reductive Amination with Aldehydes or Ketones
Reductive amination is a versatile method that involves the reaction of the aniline (B41778) with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the N-alkylated product.[1][2] This method is highly effective for synthesizing secondary and tertiary amines. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a preferred reducing agent as it is mild and tolerant of acidic conditions that favor imine formation.[1]
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.[1]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS. The reaction typically takes 4-24 hours.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired N-alkylated product.[1]
Data Summary:
| Alkylating Agent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12-18 | 80-95 |
| Cyclohexanone | NaBH(OAc)₃ | THF | 25 | 16-24 | 75-90 |
| Isobutyraldehyde | NaBH(OAc)₃ | DCE | 25 | 8-12 | 85-98 |
Protocol 2: Direct N-Alkylation with Alkyl Halides
This classical method involves the direct reaction of this compound with an alkyl halide in the presence of a base.[1] While straightforward, this method can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is important.[1] The use of a non-nucleophilic base is recommended to prevent side reactions.[3]
Reaction Scheme:
Caption: Direct alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DMF or MeCN (approx. 0.1-0.5 M).
-
Add the base to the solution. Use anhydrous potassium carbonate (2.0-3.0 eq) or, with extreme care, sodium hydride (1.1-1.5 eq).[3]
-
Stir the mixture for 15-30 minutes at room temperature.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.[3]
-
Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, cool the mixture to room temperature if heated.
-
If sodium hydride was used, carefully quench the excess by slowly adding a few drops of isopropanol (B130326) or water.
-
Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.[3]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Data Summary:
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 12-24 | 70-90 |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 8-16 | 65-85 |
| Ethyl Bromoacetate | NaHCO₃ | Acetone | 56 (reflux) | 6-12 | 75-95 |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, particularly for creating N-aryl amines.[4] This reaction class has revolutionized aromatic amine synthesis due to its broad substrate scope and functional group tolerance.[4][5] It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base.[6][7]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Organic solvents for workup and chromatography
Procedure:
-
In an oven-dried Schlenk tube or round-bottom flask, under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene (or dioxane) to achieve a concentration of approx. 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.
Data Summary:
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 85-98 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 18-24 | 70-90 |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 12-20 | 75-92 |
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3,5-Difluoroaniline in the Preparation of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroaniline is a valuable monomer in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and reduced water absorption.[1] These characteristics make fluorinated polymers derived from this compound attractive materials for a variety of demanding applications, from advanced electronics and aerospace components to specialized coatings and membranes.
This document provides detailed application notes and experimental protocols for the preparation of two major classes of fluorinated polymers utilizing this compound: polyimides and polyamides.
I. Fluorinated Polyimides from this compound
Fluorinated polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in microelectronics and aerospace. The introduction of fluorine via this compound can further enhance these properties, particularly by lowering the dielectric constant and improving solubility for easier processing.
A. Key Properties of Fluorinated Polyimides
The properties of fluorinated polyimides can be tailored by the choice of the dianhydride monomer that is reacted with this compound. While specific data for polyimides synthesized directly from this compound is limited in publicly available literature, the following table presents a summary of typical properties observed for fluorinated polyimides derived from structurally similar fluorinated diamines, such as those containing trifluoromethyl groups. These values can serve as a general reference for the expected performance of polyimides incorporating this compound.
Table 1: Typical Properties of Fluorinated Aromatic Polyimides
| Property | Typical Value Range |
| Molecular Weight (Mw) | 50,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 3.0 |
| Glass Transition Temp. (Tg) | 280 - 400 °C |
| 5% Weight Loss Temp. (TGA) | > 500 °C (in N₂) |
| Tensile Strength | 90 - 140 MPa |
| Tensile Modulus | 2.0 - 4.0 GPa |
| Elongation at Break | 5 - 15 % |
| Dielectric Constant (1 MHz) | 2.5 - 3.2 |
| Water Absorption (24h) | 0.2 - 0.8 % |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) |
Disclaimer: The data presented in this table are representative values for fluorinated polyimides and are intended for estimation purposes. Actual values for polymers derived from this compound may vary depending on the specific dianhydride used and the polymerization conditions.
B. Experimental Protocol: Two-Step Synthesis of Polyimide
This protocol describes a general two-step method for the synthesis of a fluorinated polyimide from this compound and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Materials:
-
This compound (purified by sublimation or recrystallization)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dried in a vacuum oven before use)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous DMAc.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of 6FDA powder to the stirred solution in several portions.
-
After the complete addition of 6FDA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
Step 2: Chemical Imidization and Polymer Isolation
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). A typical molar ratio of acetic anhydride to the repeating unit of PAA is 4:1, and the molar ratio of acetic anhydride to pyridine is 1:1.
-
Stir the mixture at room temperature for 12 hours, followed by heating to 80-100 °C for an additional 4 hours to ensure complete imidization.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 150 °C for 24 hours.
Step 3 (Optional): Film Casting
-
Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc or NMP) to form a 10-20 wt% solution.
-
Cast the polymer solution onto a clean, dry glass plate.
-
Heat the cast film in a vacuum oven with a programmed temperature ramp, for example: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and 250 °C for 1 hour, to slowly remove the solvent and obtain a flexible, transparent film.
Caption: Workflow for the two-step synthesis of fluorinated polyimides.
II. Fluorinated Polyamides from this compound
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. The incorporation of this compound into the polyamide backbone can enhance solubility and modify the polymer's properties for specific applications.
A. Key Properties of Fluorinated Polyamides
Similar to polyimides, the properties of fluorinated polyamides are dependent on the comonomer, in this case, a diacyl chloride. Below is a table of expected properties for fluorinated aromatic polyamides, based on data from analogous polymers.
Table 2: Typical Properties of Fluorinated Aromatic Polyamides
| Property | Typical Value Range |
| Inherent Viscosity | 0.5 - 2.0 dL/g |
| Glass Transition Temp. (Tg) | 250 - 350 °C |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 5.0 GPa |
| Solubility | Soluble in aprotic polar solvents containing LiCl or CaCl₂ |
Disclaimer: The data presented in this table are representative values for fluorinated polyamides and are intended for estimation purposes. Actual values for polymers derived from this compound may vary depending on the specific diacyl chloride used and the polymerization conditions.
B. Experimental Protocol: Low-Temperature Solution Polycondensation of Polyamide
This protocol outlines the synthesis of a fluorinated polyamide from this compound and a diacyl chloride, such as isophthaloyl chloride, via low-temperature solution polycondensation.
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Isophthaloyl chloride (purified by distillation or recrystallization)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (dried)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Heating mantle with temperature controller
-
Blender or homogenizer
-
Vacuum oven
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound and a calculated amount of LiCl (typically 5-10 wt% of the solvent) in anhydrous DMAc.
-
Cool the solution to -15 to 0 °C using a low-temperature bath.
-
Slowly add an equimolar amount of isophthaloyl chloride, either as a solid or as a solution in a small amount of anhydrous DMAc, to the stirred diamine solution.
-
Maintain the temperature below 5 °C during the addition.
-
After the complete addition of the diacyl chloride, continue stirring at low temperature for 1-2 hours, and then allow the reaction to proceed at room temperature for an additional 12-24 hours. The solution will become highly viscous.
-
Precipitate the polyamide by pouring the viscous polymer solution into a large volume of water or methanol in a blender.
-
Filter the resulting fibrous or powdered polymer.
-
Wash the polymer thoroughly with hot water and then with methanol to remove LiCl and any unreacted monomers.
-
Dry the purified polyamide in a vacuum oven at 120 °C for 24 hours.
Caption: Workflow for low-temperature solution polycondensation of fluorinated polyamides.
Characterization of Fluorinated Polymers
The synthesized fluorinated polyimides and polyamides can be characterized by a variety of analytical techniques to determine their structure, molecular weight, and physical properties.
-
Structural Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imide or amide linkages. For polyimides, look for characteristic imide carbonyl peaks around 1780 cm⁻¹ (asymmetric stretching) and 1720 cm⁻¹ (symmetric stretching), and a C-N stretching peak around 1370 cm⁻¹. For polyamides, look for the amide N-H stretching peak around 3300 cm⁻¹ and the amide C=O stretching (Amide I) peak around 1650 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹⁹F): To confirm the polymer structure and the incorporation of the this compound monomer.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, typically reported as the temperature at 5% or 10% weight loss.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
-
Mechanical and Dielectric Properties:
-
Tensile Testing: To measure the tensile strength, tensile modulus, and elongation at break of polymer films.
-
Dielectric Spectroscopy: To determine the dielectric constant and dielectric loss of the material at various frequencies.
-
Conclusion
This compound serves as a key building block for the synthesis of advanced fluorinated polymers with a desirable combination of properties. The protocols provided herein offer a foundation for the laboratory-scale preparation of fluorinated polyimides and polyamides. By systematically varying the comonomers and polymerization conditions, researchers can fine-tune the properties of these materials to meet the demands of specific high-performance applications. Further characterization of these novel polymers will undoubtedly expand their utility in various fields of science and technology.
References
Application Note: Safe Handling and Storage of 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroaniline is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique fluorinated structure enhances reactivity and stability, making it a valuable component in drug discovery and development.[1] However, this compound is also classified as harmful and toxic, necessitating strict adherence to safety protocols to minimize exposure risks and ensure a safe laboratory environment. This document provides detailed procedures for the safe handling, storage, and emergency management of this compound.
Physicochemical and Hazard Data
Proper safety procedures are predicated on a thorough understanding of the substance's properties and associated hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 372-39-4 | [1][2][3] |
| Molecular Formula | C₆H₅F₂N | [1][2][3] |
| Molecular Weight | 129.11 g/mol | [1][2][3] |
| Appearance | White or colorless to amber/dark green powder, lump, or clear liquid | [1][2] |
| Melting Point | 37-41 °C (98.6-105.8 °F) | [1][3][4] |
| Boiling Point | 80-82 °C @ 20 mmHg | [1][5] |
| Flash Point | 75 °C (167 °F) - closed cup | [3] |
| Density | 1.29 g/cm³ | [1][5] |
| Solubility | Insoluble in water | [4][5] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Hazard Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][7][8] |
| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [2][6][7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [6][7][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][6][8] |
Handling Protocols
Adherence to the following protocols is mandatory to prevent exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Reference |
| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields. | [7][9] |
| Hand | Chemical-resistant gloves (e.g., PVC, nitrile rubber). Inspect gloves for integrity before use. | [6][7] |
| Respiratory | Not required if handled within a fume hood. For cleanup of large spills or in case of ventilation failure, a NIOSH-approved N95 dust mask or P1 (EU EN 143) respirator is necessary. | [9] |
| Body | A lab coat or a complete chemical-protective suit. Wear safety footwear or rubber gumboots. | [6][9] |
Standard Handling Procedure
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as specified in Table 3.
-
Handling:
-
Post-Handling:
Waste Disposal
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2][6]
-
Contaminated materials (gloves, absorbent pads, etc.) must be collected in a suitable, labeled, and sealed container for hazardous waste disposal.[6][7]
Storage Procedures
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
Storage Conditions
Table 4: Recommended Storage Conditions
| Condition | Specification | Reference |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8 °C is recommended. | [1][6][9] |
| Container | Keep in original, tightly closed containers. | [2][6][9] |
| Atmosphere | Store in a well-ventilated area.[3][6] Some suppliers recommend storing under an inert gas.[2] | |
| Security | Store in a locked cabinet or facility to restrict access. | [2][3][6] |
| Protection | Protect containers from physical damage, light, and heat.[2][6] |
Incompatible Materials
Store this compound away from the following incompatible substances:
-
Foodstuff containers[6]
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids apart.[3][6] Seek immediate medical attention.[3][8]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if skin irritation occurs or if you feel unwell.[2][6]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person is not breathing, provide artificial respiration.[7] Call a POISON CENTER or doctor immediately.[2]
-
Ingestion: If swallowed, rinse mouth with water.[3][7] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor immediately.[2]
Spill Response Protocol
Minor Spill (Small quantity in a controlled area like a fume hood)
-
Alert: Notify personnel in the immediate vicinity.
-
Control: Ensure proper ventilation (fume hood) to capture dust/vapors.
-
Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[6][10] Use dry clean-up procedures and avoid creating dust.[6]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water, then wipe dry.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
Major Spill (Large quantity, outside of a fume hood, or if the situation is unknown)
-
Evacuate: Immediately evacuate the area.[6]
-
Alert: Alert the site's emergency response team and the fire department, informing them of the material and hazard.[6]
-
Isolate: Close doors to the affected area and prevent entry. Move upwind from the spill.[6]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Await Response: Only personnel trained and equipped for hazardous material cleanup should handle the spill.[11] They must wear appropriate PPE, including a self-contained breathing apparatus.[6][7]
Visual Workflow Diagrams
The following diagrams illustrate the key safety workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for a this compound Spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 372-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 372-39-4 [chemicalbook.com]
- 5. indiamart.com [indiamart.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.de [fishersci.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
- 11. qmul.ac.uk [qmul.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 3,5-Difluoroaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is an important intermediate for pharmaceuticals and agrochemicals.[1][2] Several synthetic methods have been developed, each with distinct advantages and challenges. Key routes include:
-
Catalytic Dechlorination: Starting from chlorinated precursors like 2-chloro-3,5-difluoroaniline (B1349362) or 2,6-dichloro-3,5-difluoroaniline (B6350330) and removing the chlorine atoms via catalytic hydrogenation.[3][4]
-
Reduction of a Nitro Precursor: The reduction of 2,6-dichloro-3,5-difluoronitrobenzene using hydrogen gas with a palladium catalyst is a common method.[5][6]
-
Multi-step Synthesis from 2,4-Difluoroaniline (B146603): This pathway involves bromination, diazotization, reduction to a 1-bromo-3,5-difluorobenzene (B42898) intermediate, and subsequent amination.[1][7]
-
Amination of 1,3,5-Trifluorobenzene (B1201519): This route involves the fluorination of 1,3,5-trichlorobenzene (B151690) to create a 1,3,5-trifluorobenzene intermediate, which is then aminated using aqueous or anhydrous ammonia.[8][9]
Q2: How can I improve the yield of the catalytic hydrogenation step for reducing a nitro group or for dechlorination?
A2: Catalytic hydrogenation is a critical step in many synthetic routes.[10] To improve yields, consider the following:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and common choice for both nitro reduction and dechlorination.[10][11] For substrates sensitive to dehalogenation where it is not desired, Raney nickel might be a suitable alternative.[10]
-
Reaction Conditions: Temperature and hydrogen pressure are crucial. For the dechlorination of 2-chloro-3,5-difluoroaniline, reacting at 100°C under a hydrogen pressure of 15 kg/cm ² has been shown to produce high yields.[3][11]
-
Base/Additives: The presence of a base, such as triethylamine (B128534) or magnesium oxide, is often required to neutralize acidic byproducts (e.g., HCl) formed during dechlorination, which can poison the catalyst and hinder the reaction.[5][11]
-
Solvent: The choice of solvent can impact catalyst activity and substrate solubility. Water, toluene, and various ethers have been used successfully.[3][5][11]
Q3: What are the common byproducts, and how can they be minimized?
A3: Byproduct formation can significantly reduce the yield and purity of the final product.
-
Isomeric Impurities: In syntheses starting from multi-substituted precursors, the formation of isomers is a common issue. For example, the process starting from 2,6-dichloro-3,5-difluoronitrobenzene can also yield 2,6-difluoroaniline.[5] Minimizing this requires precise control over reaction conditions and purification of intermediates at each stage.
-
Incomplete Dehalogenation: In routes involving dechlorination, partially dehalogenated intermediates can remain. Optimizing reaction time, catalyst load, and hydrogen pressure can drive the reaction to completion.[3]
-
Azo Compounds: During the reduction of aromatic nitro compounds, metal hydrides like LiAlH₄ are generally avoided as they tend to produce azo compounds instead of the desired aniline (B41778).[10][12] Catalytic hydrogenation or the use of metals like iron or tin in acidic media are preferred methods to prevent this side reaction.[12]
Q4: What are the best practices for purifying crude this compound?
A4: After the reaction is complete, effective purification is essential to obtain a high-purity product. Common methods include:
-
Filtration: The first step is typically the removal of the solid catalyst (e.g., Pd/C) by filtration.[11]
-
Extraction: An oil layer containing the product is often separated from an aqueous layer. The product can be extracted from the reaction mixture using an organic solvent like methyl tert-butyl ether.[1]
-
Distillation: Fractional distillation or steam distillation are highly effective methods for purifying the final product.[5] this compound has a boiling point of approximately 81-82°C at 20 mmHg.[3]
-
Crystallization: Where applicable, crystallization can be used as a final purification step to achieve high purity.[5]
Q5: Are there any significant safety concerns during the synthesis?
A5: Yes, certain intermediates and reaction conditions require careful handling.
-
Explosive Intermediates: Diazonium salts, which are intermediates in routes starting from compounds like 2,4-difluoroaniline, can be explosive, particularly when they are isolated and dried.[13] It is critical to keep these intermediates in solution and at low temperatures (typically 0-5°C) to prevent decomposition.[13]
-
Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment (autoclave) and with proper safety precautions to prevent leaks and potential explosions.[11][14]
-
Exothermic Reactions: The reduction of nitro groups can be highly exothermic, leading to a rapid increase in temperature and pressure ("runaway reaction").[14] This is often due to the accumulation and subsequent decomposition of unstable hydroxylamine (B1172632) intermediates. Careful control of hydrogen addition, efficient heat removal, and real-time monitoring are crucial for safety.[14]
Troubleshooting Guides
Issue 1: Low yield or incomplete conversion during catalytic hydrogenation of a halogenated precursor.
This guide focuses on the common step of converting a chlorinated aniline or nitrobenzene (B124822) precursor to this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity/Poisoning | 1. Ensure the catalyst (e.g., 5% Pd/C) is fresh and handled under an inert atmosphere if necessary.2. Increase catalyst loading.3. Add a base (e.g., triethylamine, MgO, NaOH) to the reaction mixture.[5][11] | The palladium catalyst can be poisoned by acidic byproducts like HCl, which are generated during dechlorination. A base neutralizes the acid, protecting the catalyst. |
| Insufficient Hydrogen | 1. Check for leaks in the hydrogenation apparatus.2. Increase hydrogen pressure within the safe limits of the equipment.[11] | The reaction is dependent on sufficient hydrogen availability at the catalyst surface. Higher pressure increases hydrogen concentration in the solvent. |
| Suboptimal Temperature | 1. Gradually increase the reaction temperature. For example, from 45°C up to 100-130°C.[5][11] | Higher temperatures can increase the reaction rate, but excessive heat may lead to side reactions. A gradual increase can help find the optimal point. |
| Poor Mixing | 1. Increase the stirring speed. | Efficient stirring is crucial to ensure proper contact between the substrate, the solid catalyst, and hydrogen gas in the three-phase system. |
Issue 2: High levels of isomeric impurities in the final product.
This is a common problem when using starting materials that can lead to different aniline isomers.
| Possible Cause | Troubleshooting Step | Rationale |
| Impure Starting Material | 1. Analyze the purity of the starting material (e.g., 2,6-dichloro-3,5-difluoronitrobenzene) using GC or HPLC.2. Purify the starting material before the reduction step. | Impurities in the starting material will carry through the reaction and contaminate the final product. For example, 3,5-dichloro-2,6-difluoronitrobenzene impurity will lead to 2,6-difluoroaniline.[4][5] |
| Non-selective Reaction Conditions | 1. Optimize reaction temperature and pressure to favor the desired reaction pathway.2. Evaluate different catalyst systems (e.g., different metals or supports). | Reaction selectivity can be highly sensitive to conditions. A systematic optimization (Design of Experiments) may be necessary to find the ideal parameters. |
| Ineffective Purification | 1. Improve the efficiency of the fractional distillation by using a column with more theoretical plates.2. Consider derivatization of the aniline mixture to facilitate separation, followed by deprotection. | Isomers often have very close boiling points, making separation by distillation challenging. Advanced purification techniques may be required. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-chloro-3,5-difluoroaniline [3][11]
-
Charging the Reactor: In a 500 ml autoclave, add 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium on carbon (Pd/C), 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.
-
Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ². Heat the mixture to 100°C and maintain these conditions for 4 hours with vigorous stirring.
-
Work-up: Cool the reaction vessel to 50°C and carefully vent the excess hydrogen. Filter the reaction mixture to remove the palladium-carbon catalyst.
-
Extraction: Add 50 g of a 25% aqueous sodium hydroxide (B78521) solution to the filtrate. Stir the mixture and then allow the layers to separate. Collect the upper organic (oil) layer.
-
Purification: Distill the organic layer. An initial fraction will contain recovered triethylamine. The subsequent fraction, collected at 81-82°C / 20 mmHg, is the this compound product.
Protocol 2: Synthesis via Amination of 1-bromo-3,5-difluorobenzene [7]
-
Reactor Setup: Charge a pressure reactor rated for at least 300 psig with the 1-bromo-3,5-difluorobenzene intermediate, 6 molar equivalents of 29% aqueous ammonia, and 0.02-0.04 molar equivalents of cuprous oxide (catalyst).
-
Amination Reaction: Seal the reactor. Begin heating the mixture, initially to 135°C, and then slowly increase the temperature to 165°C over approximately 4.5 hours to maintain the internal pressure at or below 300 psig. Hold the temperature at 165°C for one hour.
-
Isolation: Cool the reactor to room temperature. Isolate the this compound product via extraction with methyl-tert-butyl ether.
Data Summary
Table 1: Comparison of Selected Synthesis Parameters
| Starting Material | Key Reagents | Temperature | Pressure | Yield | Reference |
| 2-chloro-3,5-difluoroaniline | H₂, 5% Pd/C, Triethylamine, H₂O | 100°C | 15 kg/cm ² | 91.0% | [3][11] |
| 2,6-dichloro-3,5-difluoronitrobenzene | H₂, 5% Pd/C, MgO, Toluene, H₂O | 45°C → 130°C | N/A | 89.9% | [5] |
| 1-bromo-3,5-difluorobenzene | 29% aq. NH₃, Cuprous Oxide | 135°C → 165°C | < 300 psig | ~95% | [7] |
| 3,5-difluorochlorobenzene | 25% aq. NH₃, CuCl, Cu powder | 150°C | N/A | 78% | [15] |
Visualized Workflows
Caption: Troubleshooting workflow for low product yield.
Caption: Key steps in the synthesis from 2,4-difluoroaniline.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. US5294742A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. This compound | 372-39-4 [chemicalbook.com]
- 7. CA2340442C - Process for preparing this compound - Google Patents [patents.google.com]
- 8. US6127577A - Method of making this compound from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. mt.com [mt.com]
- 15. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,5-Difluoroaniline
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the purification of crude 3,5-difluoroaniline via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₂N | [1] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Appearance | White to yellow/brown solid or liquid, may appear as a powder, lump, or fused solid. | [1][3][4] |
| Melting Point | 37-41 °C (lit.) | [1][5][6] |
| Boiling Point | 82 °C @ 20 mmHg | [1][7][8] |
| 80 °C @ 20 mmHg | [4][6][9] | |
| Density | ~1.295 g/cm³ | [4][9] |
| Flash Point | 75 °C (167 °F) - closed cup | [5][7][9] |
| Solubility | Insoluble in water; soluble in toluene. | [4] |
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: Vacuum distillation is the preferred method for purifying compounds with high boiling points (generally >150 °C at atmospheric pressure) or those that are sensitive to high temperatures.[10] Although the atmospheric boiling point is not commonly cited, it is expected to be high enough that heating to that temperature could cause decomposition, oxidation, or polymerization, leading to yield loss and further contamination.[10] Distillation under reduced pressure lowers the boiling point to a safer temperature range; for example, this compound boils at a manageable 80-82 °C at a pressure of 20 mmHg.[1][4][6][7][8][9]
Q3: What are the common impurities in crude this compound?
A3: The impurities in crude this compound depend heavily on its synthetic route. Common starting materials and intermediates that could persist as impurities include:
-
Halogenated Precursors: 1-bromo-3,5-difluorobenzene, 3,5-difluorochlorobenzene, 1,3,5-trifluorobenzene, and various other chloro- or bromo-difluoroanilines.[11][12][13]
-
Reaction Solvents: Isopropyl alcohol, methylene (B1212753) chloride, or methyl tert-butyl ether may be present from the reaction or workup steps.[11][13][14]
-
Byproducts: Side-reactions can generate isomers (e.g., other difluoroaniline isomers), related aromatic amines, or phenolic compounds.[15]
-
Residual Reagents: Unreacted starting materials and reagents from the synthesis may also be present.[16]
Q4: What is the expected purity of this compound after a single distillation?
A4: A well-executed fractional vacuum distillation can significantly improve purity. For instance, crude this compound with an initial purity of 95% has been successfully distilled to achieve a purity of at least 98%.[8] Another synthesis reported achieving 99% purity after distillation.[16] The final purity will depend on the nature of the impurities and the efficiency of the distillation setup (e.g., column length, packing, reflux ratio).
Q5: How should I store purified this compound?
A5: this compound is sensitive to air, light, and heat. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it in a refrigerated (0-10°C) and dark place.[1]
Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound.
Problem: The distillation is very slow, or no product is coming over at the expected temperature.
-
Possible Cause 1: Inadequate Vacuum. Your system may not be reaching the target pressure (e.g., 20 mmHg).
-
Solution: Check all joints, seals, and tubing for leaks. Ensure the vacuum pump is operating correctly and is properly trapped. Use a calibrated vacuum gauge (e.g., a McLeod or Pirani gauge) to accurately measure the pressure at the distillation head.
-
-
Possible Cause 2: Insufficient Heating. The temperature of the heating mantle may be too low.
-
Solution: Gradually increase the heating mantle temperature. The heating bath should typically be set 20-30 °C higher than the boiling point of the liquid in the flask.[10] Ensure the distillation flask is properly insulated with glass wool or aluminum foil up to the neck to minimize heat loss.
-
-
Possible Cause 3: Blockage in the Column. Solidified product or non-volatile impurities may be blocking the vapor path.
-
Solution: Allow the apparatus to cool, then carefully disassemble and inspect for blockages. Consider a pre-distillation step if high-melting solids are present.
-
Problem: The distilled product is discolored (yellow/brown).
-
Possible Cause 1: Oxidation. Aromatic amines are prone to oxidation, which is accelerated by heat and exposure to air.
-
Solution: Ensure the distillation is performed under a consistently high vacuum and consider purging the apparatus with an inert gas like nitrogen before heating. Store the collected fractions under an inert atmosphere.
-
-
Possible Cause 2: Thermal Decomposition. The distillation temperature is too high.
-
Solution: Improve the vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high. A lower, stable distillation rate is preferable to a rapid distillation at a higher temperature.
-
-
Possible Cause 3: Co-distillation of Impurities. Colored, volatile impurities may have boiling points close to the product.
-
Solution: Use a more efficient fractionating column (e.g., a Vigreux or packed column) to improve separation. Collect smaller fractions and analyze their purity and color separately.
-
Problem: The pressure in the vacuum system is unstable.
-
Possible Cause 1: Outgassing of Solvents. Low-boiling residual solvents from the crude material are evaporating.
-
Solution: Hold the temperature at a lower point initially (e.g., 30-40 °C) under full vacuum to strip off volatile solvents before increasing the temperature to distill the product.
-
-
Possible Cause 2: Bumping of the Liquid. Uneven boiling in the distillation flask can cause pressure fluctuations.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. For larger scales, a mechanical stirrer is recommended.
-
-
Possible Cause 3: Inefficient Cold Trap. The cold trap is not effectively condensing vapors before they reach the pump.
-
Solution: Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and that it is properly sized for the scale of the distillation.
-
Problem: Solid material is forming in the distillation flask or column.
-
Possible Cause 1: High-Boiling Residues/Salts. Non-volatile impurities or salts from the synthesis are concentrating as the product distills.[15]
-
Solution: Do not distill to dryness. Leave a small amount of residue in the flask. If inorganic salts are suspected, a pre-distillation aqueous wash or filtration may be necessary.
-
-
Possible Cause 2: Product Solidifying. Since this compound has a melting point of 37-41 °C, it can solidify in the condenser or receiver adapter if they are too cold.
-
Solution: Use cooling water in the condenser that is not excessively cold (e.g., 20-25 °C). If solidification is still an issue, a gentle warming of the condenser exterior with a heat gun may be required, or an air-cooled condenser can be used.
-
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux, 10-20 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiver adapter (cow-type or similar for collecting multiple fractions)
-
Receiving flasks
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum pump with trap (cold finger or similar)
-
Vacuum gauge
-
Glass wool or aluminum foil for insulation
-
Clamps and stands
Methodology:
-
Preparation:
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
If the crude material is suspected to contain acidic impurities, consider a pre-treatment step: dissolve the crude amine in a suitable solvent, wash with a mild aqueous base (e.g., sodium bicarbonate solution), dry the organic layer, and remove the solvent under reduced pressure.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the standard setup for vacuum distillation. Ensure all glassware is clean and dry.
-
Use a short fractionating column between the distillation pot and the distillation head.
-
Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.
-
Connect the vacuum pump through a cold trap to the receiver adapter.
-
Insulate the distillation pot and the fractionating column with glass wool or foil.
-
-
Distillation Procedure:
-
Turn on the condenser cooling water.
-
Begin stirring the contents of the distillation pot.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., 15-25 mmHg).
-
Once the pressure is stable, begin gently heating the distillation pot.
-
Observe for an initial "forerun" of any low-boiling impurities or residual solvents. Collect this in the first receiving flask and then switch to a clean receiver.
-
Slowly increase the heat until the product begins to distill. The vapor temperature should rise and hold steady at the boiling point of this compound at the measured pressure (approx. 80-82 °C at 20 mmHg).[1][8]
-
Collect the main fraction while the head temperature remains constant. If the temperature fluctuates or drops significantly, it may indicate the main fraction is finished.
-
Switch to a new receiving flask to collect any higher-boiling fractions.
-
Stop the distillation before the pot goes to dryness to avoid overheating the residue.
-
-
Shutdown and Product Handling:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cool, slowly vent the system to atmospheric pressure, preferably with an inert gas.
-
The purified this compound may solidify in the receiver. It can be gently warmed to be handled as a liquid or scraped out as a solid.
-
Transfer the purified product to a clean, amber-colored storage bottle, flush with nitrogen or argon, and store in a refrigerator.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common distillation problems.
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Cas 372-39-4,this compound | lookchem [lookchem.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound | 372-39-4 [chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. How To [chem.rochester.edu]
- 11. EP1104399B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 12. US6127577A - Method of making this compound from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 13. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
common impurities in commercial 3,5-Difluoroaniline
Welcome to the Technical Support Center for 3,5-Difluoroaniline. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to impurities in commercial this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in commercial this compound?
A1: Impurities in commercial this compound can generally be categorized into three main types:
-
Organic Impurities: These are the most common and can include starting materials, intermediates from the synthesis process, by-products from side reactions, and degradation products.
-
Inorganic Impurities: These may include residual catalysts (e.g., palladium on carbon), reagents, and salts formed during the synthesis and purification processes.
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., toluene, isopropanol, methylene (B1212753) chloride) may remain in the final product.
Q2: How can these impurities affect my experiment?
A2: The presence of impurities can have several adverse effects on your research:
-
Inaccurate Quantification: Impurities can lead to incorrect measurements of the concentration of this compound, affecting reaction stoichiometry and yield calculations.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of unexpected by-products and reducing the yield of your desired product.
-
Altered Biological Activity: In drug development, even small amounts of impurities can alter the pharmacological or toxicological profile of the active pharmaceutical ingredient (API).
-
Analytical Interference: Impurities can co-elute with the main compound or other components in chromatographic analyses, complicating purification and analysis.
Q3: What are the likely organic impurities based on common synthetic routes?
A3: Based on established synthetic pathways for this compound, potential organic impurities include precursors, intermediates, and related isomers. Some common synthesis routes start from compounds like 2,4-difluoroaniline, 2,4,5-trichloronitrobenzene, or 3,5-difluorochlorobenzene.[1][2][3] Consequently, you might encounter the following:
-
Isomeric Impurities: Such as other difluoroaniline isomers if the starting materials are not isomerically pure.
-
Halogenated Precursors and Intermediates: Including compounds like 3,5-difluorochlorobenzene, 3,5-difluorobromobenzene, 2-bromo-4,6-difluoroaniline, and 5-chloro-2,4-difluoronitrobenzene.[1][2][3][4]
-
Related Anilines: Such as monofluoroanilines or aniline (B41778) itself, which may arise from incomplete fluorination or dehalogenation side reactions.[2]
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities, especially if not stored properly.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC-MS analysis. | Presence of organic impurities such as starting materials, intermediates, or by-products. | 1. Refer to the "Potential Organic Impurities" table below to identify likely structures. 2. Perform co-injection with authentic standards of suspected impurities if available. 3. Utilize mass spectrometry (MS) to determine the molecular weight of the unknown peaks and compare with potential impurities. 4. Consider 2D NMR techniques for structural elucidation of significant unknown impurities. |
| Lower than expected yield in a reaction. | Impurities in the this compound are not accounted for in the stoichiometry, or they are interfering with the reaction. | 1. Determine the purity of the this compound using a validated analytical method (e.g., quantitative NMR or HPLC with a reference standard). 2. Adjust the amount of this compound used based on its actual purity. 3. Consider purifying the this compound before use if impurity levels are high. |
| The material has a noticeable color (e.g., yellow, brown). | The presence of oxidized aniline species or other colored by-products. | 1. Attempt to remove colored impurities by recrystallization or column chromatography. 2. Ensure proper storage of this compound under an inert atmosphere and protected from light to prevent further degradation. |
| Inconsistent results between different batches of this compound. | Variation in the impurity profile and purity levels between batches. | 1. Analyze each new batch for purity and impurity profile upon receipt. 2. Qualify new batches by running a small-scale test reaction to ensure it meets the required specifications before use in large-scale experiments. |
Data on Potential Impurities
The following table summarizes potential organic impurities in commercial this compound based on common synthetic routes. Quantitative data for specific commercial batches is proprietary and varies by supplier; it is recommended to request a Certificate of Analysis (CoA) for detailed information.
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method for Detection |
| 2,4-Difluoroaniline | C₆H₅F₂N | Starting Material[3] | GC-MS, HPLC |
| 3,5-Difluorochlorobenzene | C₆H₃ClF₂ | Precursor/Intermediate[2] | GC-MS, HPLC |
| 3,5-Difluorobromobenzene | C₆H₃BrF₂ | Intermediate[3] | GC-MS, HPLC |
| 3-Fluoro-5-chloroaniline | C₆H₅ClFN | By-product[2] | GC-MS, HPLC |
| Fluoroaniline (isomers) | C₆H₆FN | By-product[2] | GC-MS, HPLC |
| 2-Bromo-4,6-difluoroaniline | C₆H₄BrF₂N | Intermediate[3] | HPLC |
| 5-Chloro-2,4-difluoronitrobenzene | C₆H₂ClF₂NO₂ | Precursor[1] | HPLC |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Identification of Volatile Impurities and Residual Solvents by GC-MS
This method is suitable for identifying volatile organic impurities and residual solvents.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a suitable high-purity solvent (e.g., dichloromethane).
-
Analysis: Inject 1 µL of the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Origin of potential impurities in this compound.
References
- 1. US5294742A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. CA2340442C - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Nitration of Difluorobenzene Isomers
Welcome to the Technical Support Center for the nitration of difluorobenzene isomers. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the nitration of 1,2-, 1,3-, and 1,4-difluorobenzene (B165170).
Q1: What are the expected major products for the mononitration of each difluorobenzene isomer?
-
1,2-Difluorobenzene (B135520): The primary product is 4-nitro-1,2-difluorobenzene. The fluorine atoms are ortho, para-directing, and the position para to one fluorine and meta to the other is sterically and electronically favored.
-
1,3-Difluorobenzene (B1663923): The major product is 2,4-difluoro-1-nitrobenzene. The nitro group is directed to the ortho/para positions relative to the two fluorine atoms.
-
1,4-Difluorobenzene: The sole mononitration product is 1,4-difluoro-2-nitrobenzene (also known as 2,5-difluoronitrobenzene). All four potential substitution positions are equivalent.
Q2: I am observing a lower than expected yield of the desired mononitro product. What are the potential side reactions?
Several side reactions can occur, leading to a decreased yield of the desired product. The most common side reactions include:
-
Over-nitration (Dinitration): The introduction of a second nitro group onto the aromatic ring is a significant side reaction, especially with forcing reaction conditions (e.g., high temperature, high concentration of nitrating agent). The initial mononitro product is deactivated towards further nitration, but dinitration can still occur. For instance, in the nitration of 1,4-difluorobenzene, 1,4-difluoro-2,3-dinitrobenzene has been identified as a byproduct.[1]
-
Ipso-Substitution: This is a reaction where a substituent other than a hydrogen atom is replaced by the incoming nitro group. While less common for fluorine due to the strong C-F bond, it is a possibility, particularly at positions activated by other substituents or under harsh conditions.
-
Formation of Phenolic Byproducts: Under certain conditions, especially in the presence of nitrous acid, phenolic compounds can be formed, which can then be nitrated to form nitrophenols. This can lead to a complex mixture of byproducts.
-
Oxidation: The nitrating mixture is a strong oxidizing agent and can lead to the degradation of the starting material or product, often resulting in the formation of tarry residues. This is more likely to occur at elevated temperatures.
Q3: How can I minimize the formation of dinitrated byproducts?
To control the reaction and favor mononitration, consider the following strategies:
-
Control Stoichiometry: Use a molar ratio of nitric acid to difluorobenzene that is close to 1:1. Using a large excess of nitric acid will significantly increase the likelihood of dinitration.
-
Temperature Control: Maintain a low reaction temperature. For many nitration reactions, temperatures between 0°C and 10°C are optimal for selective mononitration.
-
Controlled Addition: Add the nitrating agent (or the difluorobenzene) slowly and in a controlled, dropwise manner to the reaction mixture. This helps to maintain a low concentration of the nitrating species and control the exothermic nature of the reaction.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC). Stopping the reaction once the starting material is consumed can prevent the formation of dinitrated products. Continuous flow reactors can offer precise control over residence time, minimizing byproduct formation.[1][2]
Q4: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?
The formation of dark, tarry materials is usually indicative of oxidation and degradation of the aromatic compounds. To mitigate this:
-
Lower the Reaction Temperature: This is the most critical parameter. Perform the reaction in an ice bath to dissipate the heat generated.
-
Ensure Efficient Stirring: Good agitation ensures homogenous mixing and prevents localized "hot spots" where the temperature can rise, leading to decomposition.
-
Use High-Purity Reagents: Impurities in the starting materials or reagents can sometimes catalyze side reactions.
Data Presentation: Product Distribution in Mononitration
The following table summarizes the reported yields of the major mononitration products for each difluorobenzene isomer under different reaction conditions.
| Isomer | Nitrating Agent/Catalyst | Conditions | Major Product | Yield (%) | Minor Isomers/Byproducts | Reference |
| 1,2-Difluorobenzene | Nitric Acid / Acetic Anhydride / Zeolite | Room temp., 30 min | 4-Nitro-1,2-difluorobenzene | 98 | Minor traces of other isomers | [3] |
| 1,2-Difluorobenzene | 90% Nitric Acid / 98% Sulfuric Acid | 50°C, 180 min | 4-Nitro-1,2-difluorobenzene | 72 | Not specified | [3] |
| 1,4-Difluorobenzene | Fuming Nitric Acid / Sulfuric Acid (Flow Reactor) | Residence time dependent | 1,4-Difluoro-2-nitrobenzene | Up to 98 | 1,4-Difluoro-2,3-dinitrobenzene | [1][2] |
| 1,4-Difluorobenzene | Fuming Nitric Acid / Sulfuric Acid (Batch) | <15°C, 1 hr | 1,4-Difluoro-2-nitrobenzene | ~80 | Not specified | [2] |
| 1,3-Difluorobenzene | Not specified in detail | Not specified in detail | 2,4-Difluoro-1-nitrobenzene | Not specified | Not specified |
Experimental Protocols
The following are representative experimental protocols for the mononitration of difluorobenzene isomers. Safety Precaution: These reactions involve the use of strong, corrosive acids and are exothermic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and the procedures should be carried out in a well-ventilated fume hood.
Protocol 1: Nitration of 1,2-Difluorobenzene with Mixed Acid (Batch)[3]
-
Preparation of the Nitrating Mixture: In a flask, carefully add 2.25 g of 90% nitric acid to 2.51 g of 98% sulfuric acid while cooling in an ice bath.
-
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel, place 3.78 g (0.033 moles) of 1,2-difluorobenzene.
-
Nitration: Slowly add the prepared nitrating mixture to the 1,2-difluorobenzene while maintaining the reaction temperature at 50°C.
-
Reaction Time: Stir the mixture at 50°C for 180 minutes.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by Kugel-Rohr distillation to yield 4-nitro-1,2-difluorobenzene.
Protocol 2: Nitration of 1,4-Difluorobenzene (Batch)
-
Preparation of the Nitrating Mixture: Prepare a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents).
-
Reaction Setup: In a flask equipped with a stirrer and immersed in an ice-water bath, place 1,4-difluorobenzene (1 equivalent).
-
Nitration: Cool the 1,4-difluorobenzene to approximately 10°C. Slowly add the mixed acid to the stirred 1,4-difluorobenzene, ensuring the temperature is maintained below 15°C.
-
Reaction Time: After the addition is complete, continue to stir the mixture vigorously for another hour.
-
Work-up: Quench the reaction by pouring the mixture into an ice-water bath, keeping the temperature below 10°C. The product can then be isolated by extraction with an organic solvent, followed by washing and drying as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the reaction pathways for the mononitration of difluorobenzene isomers and the logical flow for troubleshooting common experimental issues.
Caption: Reaction pathways for the mononitration of difluorobenzene isomers.
Caption: Troubleshooting workflow for common issues in difluorobenzene nitration.
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluoroaniline Substitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 3,5-difluoroaniline.
Troubleshooting Guides
This section addresses common challenges encountered during the substitution reactions of this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reactants | Ensure the purity and activity of starting materials and reagents. Use freshly purified reagents if necessary. For nucleophilic aromatic substitution (SNAr), the nucleophile might be too weak. Consider using a stronger nucleophile or a suitable activating agent. |
| Suboptimal Reaction Temperature | Many SNAr reactions on deactivated rings, such as those involving this compound, require elevated temperatures to proceed at a reasonable rate.[1] Gradually increase the reaction temperature in increments of 10-20°C. Conversely, some electrophilic aromatic substitution (EAS) reactions may require cooling to prevent side reactions.[1] |
| Inappropriate Solvent | For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation and enhance the reactivity of the nucleophile.[1] For EAS, non-polar solvents are often more suitable.[1] |
| Poor Catalyst Performance (for catalyzed reactions like Buchwald-Hartwig) | The choice of ligand and palladium precatalyst is crucial. For electron-deficient aryl halides, bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, and BrettPhos are often effective.[2] Ensure the catalyst is not degraded and is handled under an inert atmosphere. |
| Inadequate Base (for catalyzed reactions) | The strength and solubility of the base can significantly impact the reaction rate. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used in Buchwald-Hartwig aminations. The high density of inorganic bases can cause them to settle, so vigorous stirring is important.[3] |
Problem 2: Formation of Multiple Products (Lack of Regioselectivity)
| Potential Cause | Recommended Solution |
| Competing Reaction Sites in SNAr | In SNAr reactions, the fluorine atoms are the most likely to be displaced due to their high electronegativity, which makes the attached carbon atom highly electrophilic.[1] To control regioselectivity, consider the steric hindrance of the nucleophile and the electronic effects of the substituents. |
| Competing Directing Effects in EAS | In EAS reactions, the amino group is a strong ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors.[1] The outcome will depend on the specific electrophile and reaction conditions. To favor a specific isomer, consider modifying the reaction temperature, solvent, or catalyst. |
| Over-reaction/Multiple Substitutions | This is more likely with strong nucleophiles and forcing reaction conditions.[1] Use stoichiometric amounts of the limiting reagent and monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed.[1] |
Problem 3: Side Reactions and Decomposition
| Potential Cause | Recommended Solution |
| Halogen Exchange | In the presence of certain nucleophiles or catalysts, one halogen may be exchanged for another.[1] This requires careful selection of reagents and reaction conditions. |
| Reactions Involving the Aniline (B41778) Group | The amino group can act as a nucleophile itself or may be susceptible to oxidation or other transformations.[1] It may be necessary to protect the aniline functionality (e.g., as an acetanilide) before carrying out certain reactions.[1] |
| Decomposition of Starting Material or Product | Some anilines can be sensitive to strong acids or high temperatures.[1] If degradation is suspected, consider running the reaction at a lower temperature or using a milder acid or base. |
Frequently Asked Questions (FAQs)
Q1: Is this compound more susceptible to electrophilic or nucleophilic aromatic substitution?
A1: Due to the presence of two electron-withdrawing fluorine atoms, the aromatic ring of this compound is electron-deficient. This makes the molecule more susceptible to nucleophilic aromatic substitution (SNAr). Electrophilic aromatic substitution (EAS) is more challenging due to the deactivating nature of the halogens and would likely require harsher reaction conditions.[1]
Q2: In a nucleophilic aromatic substitution on this compound, which atom is the most likely leaving group?
A2: In SNAr reactions, a fluorine atom is the most probable leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[1]
Q3: What are the recommended solvents for SNAr reactions with this compound?
A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally the most effective for SNAr reactions.[1] These solvents are not adept at solvating the nucleophile, which increases its reactivity.[1]
Q4: How can I control regioselectivity in substitution reactions of this compound?
A4: For SNAr, regioselectivity is primarily governed by the electronic effects of the substituents. The fluorine atoms are the activating sites for nucleophilic attack.[1] For EAS, the directing effects of the amino and halogen groups will be in competition. The strongly activating ortho-, para-directing amino group will likely have a dominant effect, but the final product distribution will be highly dependent on the specific electrophile and reaction conditions.[1]
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include multiple substitutions, especially with potent nucleophiles and forcing conditions; halogen exchange with certain reagents; and reactions involving the aniline group itself, which can act as a nucleophile or undergo oxidation.[1] Protection of the amino group may be necessary in some cases.[1]
Data Presentation
Table 1: General Conditions for Nucleophilic Aromatic Substitution (Amination) of Aryl Halides
| Parameter | Condition | Rationale |
| Substrate | This compound | Electron-deficient aromatic ring. |
| Nucleophile | Primary or Secondary Amine (1.1 - 1.5 eq) | The reacting partner. |
| Base | K2CO3, Et3N, NaOtBu, K3PO4 (1.5 - 2.0 eq) | To deprotonate the amine and neutralize the generated acid. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvent to increase nucleophile reactivity.[1] |
| Temperature | 80 - 150 °C | Elevated temperatures are often required for deactivated rings.[1] |
| Atmosphere | Inert (Nitrogen, Argon) | To prevent side reactions with atmospheric oxygen or moisture. |
Table 2: Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Parameter | Condition | Rationale |
| Aryl Halide | This compound derivative (e.g., 1-bromo-3,5-difluorobenzene) | The electrophilic partner. |
| Amine | Primary or Secondary Amine (1.2 eq) | The nucleophilic partner. |
| Pd Pre-catalyst | Pd(OAc)2, Pd2(dba)3 | In-situ generation of the active Pd(0) species.[2] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands facilitate the catalytic cycle.[2] |
| Base | NaOtBu, LHMDS, K3PO4 | Strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Common solvents for Buchwald-Hartwig reactions.[3] |
| Temperature | ~100 °C | Typical temperature for these cross-coupling reactions.[2] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline and will likely require optimization for specific amines and reaction scales.
Reagents and Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
A suitable base (e.g., K2CO3, Et3N)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent.
-
Add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).[1]
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol for Buchwald-Hartwig Amination of a this compound Derivative
This protocol is adapted from established methodologies for the amination of electron-deficient aryl chlorides and serves as a starting point for optimization.
Reagents and Materials:
-
Aryl halide (e.g., 1-bromo-3,5-difluorobenzene) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to approximately 100 °C with vigorous stirring.[2]
-
Monitor the progress of the reaction by TLC or GC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite.[2]
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Mandatory Visualization
Caption: General experimental workflow for SNAr on this compound.
References
Technical Support Center: 3,5-Difluoroaniline Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 3,5-Difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an aromatic amine featuring two fluorine atoms on the aniline (B41778) ring.[1] It is a crucial intermediate in the synthesis of various pharmaceuticals (especially for neurological and cardiovascular conditions), agrochemicals like herbicides and pesticides, and dyes.[1][2] The fluorine substituents often enhance the stability, solubility, and bioavailability of the final products.[1]
Q2: What are the common synthesis routes for this compound on an industrial scale? A2: Several synthetic pathways are employed, with the choice often depending on the availability and cost of starting materials. Common methods include:
-
Catalytic hydrogenation of a chloro-substituted precursor like 2-chloro-3,5-difluoroaniline (B1349362).[3][4]
-
A multi-step process starting from 2,4-difluoroaniline (B146603), which involves bromination, diazotization, and amination.[2][5]
-
Amination of 3,5-difluorochlorobenzene using ammonia (B1221849) in the presence of a copper catalyst.[6]
-
A four-stage process starting from 2,4,5-trichloronitrobenzene (B44141).[7]
Q3: What are the main safety hazards associated with this compound? A3: this compound is harmful if swallowed, inhaled, or in contact with skin.[8] It is classified as an acute toxicant (Category 4).[9] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a complete chemical-resistant suit, must be worn.[8] Work should be conducted in a well-ventilated area, preferably with an exhaust system, to avoid the formation of dust and aerosols.[8]
Q4: How is the purity of this compound typically assessed? A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for routine purity assessment and quantification of halogenated anilines.[10][11] For more detailed analysis and identification of volatile impurities or isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[10][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural information to identify and quantify impurities.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Reaction Yield
Q: We are experiencing significantly lower yields during scale-up compared to our lab-scale experiments. What are the common causes? A: Scaling up a reaction is not always a linear process and several hidden variables can impact yield.[13]
-
Poor Thermal Management: Large reaction volumes can lead to uneven heating or cooling (thermal gradients), creating localized hot spots that may promote side reactions or product degradation.[13] For exothermic processes, ensure your cooling system is sufficient to handle the increased heat load.
-
Inefficient Mixing: A stirring mechanism that is effective in a small flask may be inadequate in a large reactor, leading to "dead zones" with poor mass transfer and localized concentration spikes.[13] This can result in incomplete reactions or an increase in byproducts.
-
Catalyst Issues: In catalytic reactions, such as the hydrogenation of 2-chloro-3,5-difluoroaniline, the catalyst (e.g., Palladium-on-carbon) may deactivate.[3][4] Ensure proper handling and activation of the catalyst. The catalyst-to-substrate ratio may also need to be re-optimized for the larger scale.
-
Changes in Gas/Liquid Ratios: For reactions involving gases, like hydrogenation, the headspace volume and pressure dynamics change significantly at scale, which can affect reaction kinetics.[13]
Issue 2: High Levels of Impurities
Q: Our final product is contaminated with significant impurities, particularly isomers that are difficult to separate. How can we mitigate this? A: Impurity amplification is a common scale-up challenge where minor side reactions at the lab scale become major problems in production.[13]
-
Isomer Formation: Depending on the synthetic route, isomeric impurities can be a major issue. For instance, processes starting from 2,4,5-trichloronitrobenzene can yield a 3,5-dichloro-2,6-difluoronitrobenzene byproduct, which leads to the formation of 2,6-difluoroaniline.[7] Nitration of trichlorobenzene is also known to produce isomers that are difficult to separate.[14] Re-evaluating and optimizing reaction conditions (temperature, pressure, addition rates) can help improve selectivity.
-
Incomplete Reaction: Unreacted starting materials, such as 2-chloro-3,5-difluoroaniline, can remain in the final product.[4] Monitor the reaction progress using techniques like HPLC or GC to ensure it goes to completion.
-
Byproduct Formation: In some amination reactions, tarry products can form, especially in the absence of the correct catalytic metals, leading to a lower purity of the desired aniline.[6]
-
Diazonium Salt Instability: In routes involving diazotization (e.g., from 2,4-difluoroaniline), the diazonium salt intermediate can be explosive and its build-up is a safety risk.[15] Processes that ensure the concurrent reduction of this intermediate as it is formed are safer and can lead to a cleaner product.[5]
Issue 3: Difficulties in Product Purification
Q: We are struggling to purify this compound to the required specification (>99%) at a large scale. What are the best strategies? A: High-purity isolation often requires a multi-step approach.
-
Distillation: For crude this compound, vacuum distillation is an effective method to separate it from less volatile starting materials or high-boiling point impurities.[3][4]
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique. The key challenge is finding a suitable solvent or solvent system where the product has high solubility at high temperatures but low solubility at cool temperatures, while impurities remain soluble.[11]
-
Azeotropic Distillation: In some processes, the intermediate product is isolated via azeotropic distillation. For example, 1-bromo-3,5-difluorobenzene (B42898) can be removed from the reaction mixture as a component of an azeotrope with isopropyl alcohol and water.[5]
-
Extraction: Liquid-liquid extraction is commonly used to isolate the product from the reaction mixture before final purification. Solvents like methyl tert-butyl ether are effective for this purpose.[2][5]
Quantitative Data
The following tables summarize key quantitative data from various synthesis methods reported in the literature.
Table 1: Comparison of Select Synthesis Routes for this compound
| Starting Material | Key Reagents/Catalyst | Yield | Purity | Reference |
| 2-chloro-3,5-difluoroaniline | H₂, 5% Pd/C, Triethylamine | 91.0% | 99% | [3] |
| 2-chloro-3,5-difluoroaniline | H₂, 5% Pd/C, Triethylamine | 90% | >98% | [4] |
| 3,5-difluorobromobenzene | 29% Ammonia solution, Catalyst | 80% | 99.2% | [2] |
| 2,6-dichloro-3,5-difluoronitrobenzene | H₂, Pd/C, MgO | 69.2% | Not Specified | [7] |
| 1-bromo-3,5-difluorobenzene | Aqueous Ammonia, Cuprous Oxide | ~95% | Not Specified | [5] |
Table 2: Example Reaction Conditions for Hydrogenation of 2-chloro-3,5-difluoroaniline
| Parameter | Value | Unit | Reference |
| Precursor | 2-chloro-3,5-difluoroaniline | - | [3] |
| Catalyst | 5% Palladium-on-carbon | - | [3] |
| Base | Triethylamine | - | [3] |
| Solvent | Water | - | [3] |
| Hydrogen Pressure | 15 | kg/cm ² | [3] |
| Temperature | 100 | °C | [3] |
| Reaction Time | 4 | hours | [3] |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 2-chloro-3,5-difluoroaniline [3][4]
This protocol is based on the catalytic reduction of 2-chloro-3,5-difluoroaniline.
-
Reactor Charging: In a suitable autoclave, charge 45.4 g of 2-chloro-3,5-difluoroaniline (98% purity), 1.84 g of 5% palladium-on-carbon catalyst, 30.2 g of triethylamine, and 45.4 g of water.
-
Reaction: Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ². Heat the mixture to 100°C and maintain these conditions for 4 hours with stirring.
-
Work-up: Cool the reaction mixture to 50°C. Carefully filter off the palladium-on-carbon catalyst.
-
Extraction: Add 50 g of a 25% aqueous sodium hydroxide (B78521) solution to the filtrate. Stir the mixture and then allow the layers to separate. Collect the organic (oil) layer.
-
Purification: Distill the organic layer. An initial fraction will contain recovered triethylamine. The subsequent fraction is the desired this compound product. A typical yield is 32.3 g (91.0%) with a purity of 99%.
Protocol 2: Synthesis from 2,4-Difluoroaniline via a Multi-Step Process [2][5]
This protocol outlines the synthesis through bromination, diazotization, and amination steps.
-
Bromination:
-
Charge a reactor with 484.7 lbs of water and 257.8 lbs of 32% hydrochloric acid.[5]
-
Add 116.8 lbs of 2,4-difluoroaniline while keeping the temperature below 30°C to form a slurry of the hydrochloride salt.[5]
-
Cool the slurry to 20°C and slowly add 145.9 lbs of bromine over 50 minutes, ensuring the temperature does not exceed 45°C.[5] This yields 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride.
-
-
Diazotization and Reduction:
-
Cool the slurry of 2-bromo-4,6-difluoroaniline hydrochloride to below -10°C in the presence of a reducing agent like isopropyl alcohol.[5]
-
Slowly add solid sodium nitrite (B80452) over 1.5-2.0 hours, maintaining the temperature below -10°C.[5] The diazonium salt forms and is concurrently reduced to 1-bromo-3,5-difluorobenzene.
-
Isolate the 1-bromo-3,5-difluorobenzene via distillation, where it comes over as part of an azeotrope.[5]
-
-
Amination:
-
Charge a pressure reactor with 288.1 lbs of 29% aqueous ammonia and 4.7 lbs of cuprous oxide catalyst.[5]
-
Add 168.2 lbs of the crude 1-bromo-3,5-difluorobenzene from the previous step.[5]
-
Heat the reactor to gradually raise the temperature to 163-165°C, which will increase the pressure to approximately 300 psig.[2][5]
-
Hold the reaction at this temperature for 4-5 hours.[2]
-
Cool the reaction mixture and isolate the this compound via extraction with a solvent like methyl tert-butyl ether.[2][5]
-
Visualizations
The following diagrams illustrate key workflows and logical processes in the production of this compound.
Caption: Synthesis workflow from 2,4-Difluoroaniline to this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
Caption: Main reaction pathway vs. side reaction leading to isomeric impurity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5977412A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. US5294742A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 15. CA2340442C - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,5-Difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 3,5-Difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: My this compound product has a distinct color (e.g., yellow, brown, or pink). What are the likely causes?
A1: Freshly purified this compound is typically a white to off-white solid. The presence of color often indicates the existence of impurities, which can arise from several sources:
-
Oxidation: Anilines are susceptible to air oxidation, which can form highly colored polymeric species or quinone-like compounds. This is a very common cause of coloration.[1][2][3]
-
Residual Starting Materials or Reagents: Incomplete reactions can leave colored starting materials or by-products in your final product.
-
Nitrated Impurities: If nitric acid was used during the synthesis, residual nitrated aromatic compounds, which are often yellow, could be present.[4]
-
Reaction By-products: Various side reactions can lead to the formation of colored impurities. The specific by-products will depend on the synthetic route used.
Q2: What are the most common methods to remove these colored impurities?
A2: The most effective methods for removing colored impurities from this compound are:
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Recrystallization with Activated Carbon: This is often the first and most effective method for removing colored impurities. Activated carbon has a high surface area that adsorbs large, colored molecules.[1][5]
-
Column Chromatography: This technique is excellent for separating compounds with different polarities and can be very effective at removing colored impurities that are not effectively removed by recrystallization.[5][6]
-
Vacuum Distillation: This method is suitable for thermally stable compounds and separates substances based on their boiling points. It can be effective in separating the desired product from less volatile colored impurities.[7][8][9]
Q3: Can I use a combination of purification methods?
A3: Absolutely. A multi-step purification approach is often the most effective way to achieve high purity. A common sequence is an initial bulk purification by recrystallization or distillation, followed by a final polishing step using column chromatography to remove any remaining trace impurities.[5]
Troubleshooting Guides
Recrystallization
Issue: The color persists even after recrystallization.
| Possible Cause | Solution |
| Ineffective Solvent | The chosen solvent may not be optimal for precipitating the pure compound while leaving the colored impurities in the solution. Experiment with different solvents or solvent systems (e.g., hexane (B92381)/ethyl acetate, toluene/heptane). |
| Insufficient Decolorization | The amount of activated carbon used was not enough to adsorb all the colored impurities. Try increasing the amount of activated carbon, or perform a second recrystallization with a fresh batch of carbon. |
| Product Oiling Out | If the product "oils out" instead of crystallizing, it can trap impurities. Ensure the solution is not cooled too rapidly. Try using a different solvent system or a more dilute solution. |
| Impurity Co-crystallization | The impurity may have very similar solubility properties to your product. In this case, column chromatography may be a more effective purification method. |
Issue: Low recovery of this compound after recrystallization.
| Possible Cause | Solution |
| Product is too soluble | The product has significant solubility in the cold recrystallization solvent. Ensure the solvent provides a large solubility difference between hot and cold conditions. You can try a different solvent or place the crystallizing solution in an ice bath or refrigerator to maximize precipitation. |
| Too much solvent used | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| Premature crystallization | Crystals may have formed during a hot filtration step (if performed). Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent premature crystallization.[1] |
Column Chromatography
Issue: The colored impurity co-elutes with the product.
| Possible Cause | Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is not optimal for separating the product from the colored impurity. Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation. |
| Column Overload | Too much sample was loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded onto the column. |
| Tailing of the Aniline (B41778) | Anilines can interact with the acidic silica (B1680970) gel, causing tailing and poor separation. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[10] |
Experimental Protocols
Protocol 1: Decolorization by Recrystallization with Activated Carbon
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system in which this compound is highly soluble when hot and poorly soluble when cold. Common choices for anilines include ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate.[11]
-
Dissolution: In a fume hood, dissolve the crude, colored this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Activated Carbon Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent bumping. Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution.
-
Heating: Gently swirl the flask and heat the mixture at a gentle reflux for 5-15 minutes. This allows the activated carbon to adsorb the colored impurities.
-
Hot Filtration: Pre-heat a filtration setup (e.g., a funnel with fluted filter paper and a receiving flask). Quickly filter the hot solution to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal mobile phase that provides good separation between this compound and the colored impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for the this compound. To prevent tailing, consider adding 0.1-1% triethylamine to the mobile phase.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient elution is necessary, start with a less polar mobile phase and gradually increase the polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Distillation: Heat the crude this compound under reduced pressure. The boiling point of this compound is approximately 81-82 °C at 20 mmHg.[7] Collect the fraction that distills at the expected boiling point and pressure.
-
Note: Colored, high-boiling point impurities will remain in the distillation flask. This method is most effective when the impurities are significantly less volatile than the product.
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Notes |
| Recrystallization | >98% (can vary) | 70-90% (typical) | Highly dependent on the chosen solvent and the nature of the impurities. |
| Column Chromatography | >99% | 60-85% (typical) | Can achieve very high purity but may result in lower yields compared to recrystallization. |
| Vacuum Distillation | >98%[7] | ~90%[7] | Effective for removing non-volatile impurities. Purity and yield data are based on a specific patented process. |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Ozonation of aniline promoted by activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
troubleshooting guide for incomplete 3,5-Difluoroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete 3,5-Difluoroaniline reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is not going to completion. What are the common causes?
A1: Incomplete reactions are a frequent issue and can stem from several factors. Low reaction temperatures can lead to slow or stalled reactions.[1] The purity and reactivity of starting materials and reagents are also critical. Additionally, improper atmospheric conditions, such as the presence of oxygen when a hydrogen atmosphere is required, can inhibit the reaction.[1] Finally, catalyst activity may be insufficient, or the reaction time may not be adequate for the specific substrate and conditions.
Q2: I am observing the formation of significant byproducts alongside my desired this compound. What are they and how can I minimize them?
A2: Common byproducts can include isomers, such as 2,6-difluoroaniline, especially in multi-step syntheses starting from precursors like 2,6-dichloro-3,5-difluoronitrobenzene.[1] Over-reaction or side reactions can also occur, particularly at elevated temperatures, which may lead to the elimination of fluoride (B91410).[1] To minimize byproducts, it is crucial to maintain precise control over reaction temperatures and to monitor the reaction's progress closely, for instance, by terminating the reduction after 90-95% conversion to avoid fluoride elimination.[1]
Q3: How can I be sure my reagents are suitable for the synthesis of this compound?
A3: The quality of your reagents is paramount. For reactions involving diazotization, ensure the sodium nitrite (B80452) solution is freshly prepared. When using reducing agents like hydrazine (B178648) hydrate (B1144303) or hydrogen gas with a catalyst, the activity of the catalyst (e.g., Palladium on carbon) is crucial.[2][3] It is advisable to use reagents from reputable suppliers and to use fresh solvents, as impurities or degradation can interfere with the reaction.
Q4: What are the optimal storage conditions for this compound and its precursors to ensure stability?
A4: To maintain stability, this compound and its precursors should be stored in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen.[4] Containers should be tightly sealed to prevent exposure to air and moisture, which can lead to degradation. It's also important to store them away from incompatible materials like strong acids, bases, and oxidizing agents.[4]
Troubleshooting Guides
Issue: Low or No Product Yield
This guide addresses potential reasons for low or non-existent yields in this compound synthesis.
| Potential Cause | Recommended Action |
| Incorrect Reaction Temperature | Low temperatures can cause the reaction to be slow or incomplete.[1] Conversely, excessively high temperatures can lead to the elimination of fluoride.[1] It is important to adhere to the specified temperature range for your chosen synthesis method. |
| Inactive Catalyst | If using a catalyst such as Palladium on carbon (Pd/C), ensure it is not expired or deactivated.[3] Consider using a fresh batch of catalyst. |
| Poor Quality Reagents | Impurities in starting materials or solvents can inhibit the reaction. Use high-purity, dry solvents and fresh reagents. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has reached completion. |
| Improper Atmosphere | For reactions requiring an inert or specific atmosphere (e.g., hydrogen), ensure the reaction vessel is properly purged and sealed.[1] |
Issue: Presence of Impurities in the Final Product
This section provides guidance on identifying and mitigating common impurities.
| Impurity Type | Identification Method | Mitigation Strategy |
| Isomeric Impurities (e.g., 2,6-difluoroaniline) | HPLC, GC-MS, NMR | Optimize reaction conditions to favor the formation of the desired isomer. Purification via fractional distillation or column chromatography can separate isomers.[1] |
| Unreacted Starting Materials | TLC, HPLC, GC-MS | Increase reaction time, temperature (cautiously), or the amount of a key reagent. Monitor the reaction to completion. Incompletely reacted intermediates can sometimes be recycled.[1] |
| Degradation Products | HPLC, LC-MS | Avoid harsh reaction conditions such as excessively high temperatures or strong acids/bases unless necessary.[5] Ensure proper storage of the product. |
| Residual Solvents | Headspace GC-MS | Ensure the final product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-dichloro-3,5-difluoronitrobenzene
This protocol is adapted from a patented synthesis method.[1]
-
Reaction Setup : In a suitable autoclave, combine crude 2,6-dichloro-3,5-difluoronitrobenzene (containing 86% 2,6-dichloro-3,5-difluoronitrobenzene and 13% 3,5-dichloro-2,6-difluoronitrobenzene) in toluene (B28343) with 5% Palladium on carbon (50% water content) and Magnesium Oxide in water.
-
Reduction : Heat the mixture to 45°C and introduce hydrogen gas to begin the reduction of the nitro group.
-
Temperature Increase : As the initial reaction subsides, gradually increase the temperature to 120-130°C to facilitate the reductive elimination of the chlorine atoms.
-
Reaction Completion : Once hydrogen uptake ceases, continue stirring for an additional hour at the same temperature.
-
Workup : Cool the reaction mixture to room temperature.
-
Purification : Perform steam distillation on the crude solution. Separate the organic phase and purify by fractional distillation to yield this compound.[1]
Protocol 2: Synthesis of this compound via Diazotization and Reduction
This method involves the diazotization of a 2-halo-4,6-difluoroaniline followed by reduction.[6]
-
Diazotization : In a reaction vessel, cool a slurry of 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride and isopropanol (B130326) to 10°C.
-
Slowly add a solution of sodium nitrite in water dropwise over 2 hours, maintaining the temperature below 10°C.
-
Reduction : After the addition, continue stirring for 1 hour until nitrogen gas evolution ceases. Then, heat the mixture to 30°C and maintain for 1.5 hours. This process concurrently reduces the diazonium salt as it is formed.
-
Neutralization and Distillation : Neutralize the reaction mixture with an alkali to a pH of 3-4 and distill to obtain 3,5-difluorobromobenzene.
-
Amination : Transfer the 3,5-difluorobromobenzene to an autoclave with a 29% ammonia (B1221849) solution and a catalyst.
-
Heat the mixture to 163°C and maintain the pressure for 4-5 hours.
-
Extraction and Purification : Cool the reaction mixture, extract with a suitable solvent like methyl tert-butyl ether, and distill the extract to obtain this compound.[7]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Decision tree for identifying and mitigating impurities.
References
- 1. US5294742A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1104399B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 3,5-Difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoroaniline. The information provided is intended to assist in managing potential thermal runaway events and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and why is it a concern in the synthesis of this compound?
A1: Thermal runaway is a hazardous situation where an exothermic chemical reaction goes out of control, leading to a rapid increase in temperature and pressure within the reactor.[1] This is a significant concern in the synthesis of this compound, particularly during steps involving diazotization of aromatic amines, which are known to be highly exothermic.[2][3] The heat generated by the reaction, if not effectively removed, can accelerate the reaction rate, leading to an exponential increase in temperature that can result in explosions, fires, and the release of toxic substances.[1]
Q2: Which steps in the synthesis of this compound are most prone to thermal runaway?
A2: The diazotization of a substituted aniline (B41778) precursor is a key step in many synthesis routes for this compound and is highly exothermic, with enthalpy changes typically ranging from -65 to -150 kJ/mol.[2][3] This step involves the reaction of a primary aromatic amine with a diazotizing agent, such as sodium nitrite (B80452), in an acidic solution. The resulting diazonium salt is often unstable and can decompose exothermically if the temperature is not strictly controlled, typically between 0-5°C.[4][5]
Q3: What are the early warning signs of a potential thermal runaway?
A3: Early warning signs include:
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A sudden, unexpected increase in reaction temperature that is difficult to control with the cooling system.
-
A rapid rise in pressure within the reaction vessel.
-
An increase in the rate of gas evolution.
-
Visible changes in the reaction mixture, such as color change or increased viscosity.
-
Unusual noises coming from the reactor.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, immediate and decisive action is crucial. The primary goal is to cool the reaction and stop the exothermic process.
-
Immediately stop the addition of any reagents.
-
Maximize cooling to the reactor.
-
If possible and safe to do so, add a pre-determined quenching agent to stop the reaction.
-
Alert all personnel in the vicinity and prepare for an emergency evacuation.
-
Follow established emergency shutdown procedures for your laboratory or facility.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase | Exceeding the heat removal capacity of the reactor due to a highly exothermic reaction. | Immediately cease addition of reactants. Maximize cooling by ensuring full flow of coolant to the reactor jacket and any internal cooling coils. If the temperature continues to rise, initiate an emergency quench procedure by adding a cold, inert solvent or a reaction inhibitor. |
| Pressure buildup in the reactor | Formation of gaseous byproducts (e.g., nitrogen from diazonium salt decomposition) coupled with increasing temperature.[4] | Monitor the reactor pressure closely. Ensure that the emergency relief system (e.g., rupture disc, relief valve) is functioning correctly. Do not exceed the maximum allowable working pressure of the vessel. |
| Localized "hot spots" in the reactor | Poor mixing leading to localized high concentrations of reactants and insufficient heat transfer. | Ensure the agitator is functioning correctly and at the appropriate speed to provide adequate mixing and heat distribution throughout the reaction mass. |
| Failure of the cooling system | Mechanical failure of the cooling system (e.g., pump failure, valve malfunction, loss of coolant flow). | Have a backup cooling system or a supply of an emergency cooling medium (e.g., dry ice/acetone bath) readily available. Regularly inspect and maintain the primary cooling system. |
| Incorrect reagent stoichiometry or addition rate | Adding reactants too quickly can generate heat faster than the cooling system can remove it. | Strictly adhere to the established protocol for reagent addition rates. Use a programmable pump for accurate and controlled addition. |
Experimental Protocols
Illustrative Protocol for Diazotization (General for Aromatic Amines)
Disclaimer: This is a general illustrative protocol and must be adapted and thoroughly risk-assessed for the specific starting materials and scale of the this compound synthesis.
-
Preparation: A solution of the aromatic amine precursor is prepared in an appropriate acidic medium (e.g., hydrochloric acid, sulfuric acid) in a jacketed reactor equipped with an efficient overhead stirrer, a temperature probe, and an addition funnel.
-
Cooling: The reactor contents are cooled to 0-5°C using a circulating chiller. This temperature must be maintained throughout the addition of the diazotizing agent.[5]
-
Diazotizing Agent Preparation: A solution of sodium nitrite in water is prepared.
-
Slow Addition: The sodium nitrite solution is added dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 5°C.[7]
-
Monitoring: The reaction temperature is continuously monitored. Any deviation from the set temperature range should trigger an immediate pause in the addition of the nitrite solution.
-
Completion: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure complete conversion.
-
Quenching (for unused diazonium salt): Any remaining diazonium salt can be quenched by the addition of a reducing agent like sodium bisulfite or by carefully raising the temperature to promote controlled decomposition after the desired reaction is complete.
Quantitative Data
Due to the limited availability of specific calorimetric data for the synthesis of this compound in the public domain, the following table provides typical values for the diazotization of aromatic amines to illustrate the exothermic nature of this critical step.
| Parameter | Typical Value Range for Aromatic Amine Diazotization | Reference |
| Heat of Reaction (ΔH) | -65 to -150 kJ/mol | [2][3] |
| Recommended Temperature Range | 0 - 5 °C | [4][5] |
| Heat of Decomposition (for diazonium salts) | -160 to -180 kJ/mol | [4] |
Mandatory Visualizations
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. ut.edu [ut.edu]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Hydrogenation of 3,5-Difluoroaniline
Welcome to the technical support center for the catalytic hydrogenation of 3,5-difluoroaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when hydrogenating this compound?
The main challenge in the hydrogenation of halogenated anilines, including this compound, is achieving high chemoselectivity. The desired reaction is the reduction of the aromatic ring to form 3,5-difluorocyclohexylamine. However, a significant side reaction is hydrodehalogenation, where the carbon-fluorine bonds are cleaved, leading to the formation of undesired byproducts.[1][2] The electron-donating amino group can activate the carbon-halogen bond, making the aniline (B41778) product itself susceptible to dehalogenation.[1]
Q2: Which catalysts are commonly used for aniline hydrogenation?
Several families of heterogeneous catalysts are employed for the hydrogenation of aromatic amines. These include:
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Noble Metal Catalysts : Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) on various supports (e.g., carbon, alumina) are highly active.[3][4][5] Rhodium catalysts are particularly noted for their ability to hydrogenate aromatic rings.[3][6][7]
-
Nickel-based Catalysts : Raney® Nickel is a cost-effective and widely used catalyst for various hydrogenation processes, including the reduction of nitro compounds to amines and the saturation of aromatic rings.[8][9][10]
-
Bimetallic Catalysts : The addition of a second metal (a promoter) to a primary catalytic metal (e.g., Pt-V/C) can significantly improve selectivity and activity by modifying the electronic and geometric properties of the catalyst surface.[11][12]
Q3: How do reaction conditions affect the selectivity of the hydrogenation?
Reaction parameters such as temperature, pressure, solvent, and substrate concentration are critical for controlling selectivity.
-
Temperature and Pressure : Higher temperatures and pressures are generally required for the hydrogenation of aromatic rings but can also promote hydrodehalogenation.[1] Optimization is key.
-
Solvent : The choice of solvent can influence substrate solubility and catalyst performance. Solvents like THF, anisole, and toluene (B28343) have been used.[2]
-
Substrate Concentration : In some catalytic systems, such as with Pt-V/C, lower substrate concentrations have been shown to decrease dehalogenation and improve selectivity.[2]
Q4: What causes catalyst deactivation during hydrogenation?
Catalyst deactivation can occur through several mechanisms:
-
Coking : The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This is a known issue in the hydrogenation of nitroaromatics and can be influenced by the substrate itself.[13]
-
Leaching : The active metal can dissolve into the reaction medium, leading to a loss of activity.[13]
-
Poisoning : Impurities in the starting material or solvent, such as sulfur compounds, can irreversibly bind to the catalyst's active sites.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the hydrogenation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | • Verify catalyst activity with a standard reaction (e.g., nitrobenzene (B124822) hydrogenation).• Ensure the catalyst was not improperly handled or exposed to air if pyrophoric (e.g., Raney Ni).[9]• Consider a fresh batch of catalyst. |
| 2. Insufficient Hydrogen Pressure/Mass Transfer | • Ensure the system is properly sealed and holding pressure.• Increase agitation speed to improve hydrogen dissolution and transport to the catalyst surface.[10] | |
| 3. Sub-optimal Temperature | • Gradually increase the reaction temperature. Aromatic ring hydrogenation is often more demanding than other reductions.[1] | |
| Poor Selectivity (High Hydrodehalogenation) | 1. Catalyst Choice | • Platinum catalysts are known for high activity but can have poor selectivity for halogenated compounds.[1]• Consider using a rhodium or ruthenium-based catalyst, which are often more selective for aromatic ring hydrogenation.[4][5]• Bimetallic catalysts (e.g., Pt-V/C) or modified catalysts can suppress dehalogenation.[2][11] |
| 2. Reaction Conditions are Too Harsh | • Lower the reaction temperature and/or hydrogen pressure to find a balance between ring reduction and C-F bond cleavage. | |
| 3. Substrate/Product Instability | • The product, 3,5-difluorocyclohexylamine, may be more prone to dehalogenation than the starting material under the reaction conditions.[2]• Minimize reaction time once full conversion of the starting material is achieved to prevent over-reduction of the product. | |
| Reaction Stalls or Slows Prematurely | 1. Catalyst Deactivation by Coking | • Identify the coke precursor. In similar reactions, the aromatic starting material can be the source.[13]• Modifying reaction temperature or using a different solvent may reduce coking. |
| 2. Catalyst Poisoning | • Purify starting materials and solvents to remove potential poisons like sulfur or strong coordinating agents. | |
| 3. Water as a Byproduct | • The formation of water during the reaction can sometimes affect catalyst performance or product solubility.[2][13] |
Data on Catalytic Systems
The following table summarizes performance data from various catalytic systems used in the reduction of halogenated aromatic compounds, providing a reference for catalyst selection.
| Catalyst | Substrate | Product | Yield/Conversion | Key Conditions | Reference |
| 5% Pd/C | 2-Chloro-3,5-difluoroaniline | This compound | 91% Conversion, 89.6% Yield | Hydrazine hydrate, 100°C, 20h | [14] |
| 5% Pd/C | 2-Chloro-3,5-difluoroaniline | This compound | 91.0% Yield | H₂ (15 kg/cm ²), Triethylamine, Water, 100°C, 4h | [15] |
| Pt-V/C | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | 99.5% Conversion, 1% Dehalogenation | 0.05 M concentration in THF | [2] |
| Raney Co | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | High selectivity, less sensitive to concentration | THF solvent | [2] |
Experimental Protocols & Methodologies
Protocol 1: Reductive Dechlorination to Synthesize this compound
This protocol details the synthesis of this compound from a chlorinated precursor using a palladium catalyst. While the goal is often ring hydrogenation, this demonstrates a typical setup for reactions involving halogenated anilines.
-
Materials :
-
2-chloro-3,5-difluoroaniline (45.4 g, 0.272 mol)
-
5% Palladium on Carbon (Pd/C) (1.84 g)
-
Triethylamine (30.2 g, 0.299 mol)
-
Water (45.4 g)
-
25% Sodium Hydroxide (B78521) aqueous solution
-
Hydrogen Gas (H₂)
-
-
Procedure :
-
Charge a 500 ml SUS autoclave with 2-chloro-3,5-difluoroaniline, 5% Pd/C, triethylamine, and water.
-
Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ².
-
Heat the mixture to 100°C and maintain for 4 hours with stirring.
-
After the reaction, cool the solution to 50°C.
-
Filter the reaction mixture to remove the palladium-carbon catalyst.
-
Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate.
-
Stir the mixture and then allow it to stand, permitting the layers to separate.
-
Separate the organic (oil) layer.
-
Distill the organic layer to first recover the triethylamine, followed by the desired this compound product. A yield of 32.3 g (91.0%) can be expected.[15]
-
Visualized Workflows and Logic
Catalyst Selection Decision Tree
The following diagram provides a logical workflow for selecting an appropriate catalyst based on experimental goals and constraints.
A decision tree for selecting a catalyst for this compound hydrogenation.
General Troubleshooting Workflow
This flowchart outlines a systematic approach to diagnosing and resolving common issues during the experiment.
A systematic workflow for troubleshooting hydrogenation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0630882A1 - Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. acs.org [acs.org]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Disposal of 3,5-Difluoroaniline Waste and Byproducts
This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of 3,5-Difluoroaniline and its associated waste streams. Adherence to institutional and local regulations is paramount, and this document should be used as a supplement to, not a replacement for, established safety protocols.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and disposal of this compound waste.
Q1: What are the immediate steps to take in case of a this compound spill?
A1: In the event of a spill, prioritize safety by immediately evacuating the area and alerting colleagues.[1] If flammable materials are present, extinguish all ignition sources.[1] The extent of the spill should be assessed to determine if it can be managed by laboratory personnel or if it requires emergency response. For manageable spills, wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (nitrile or neoprene), a lab coat, and respiratory protection if dust is present.[1] Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2] Avoid creating dust during cleanup.[1] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated.[1]
Q2: How should I dispose of small quantities of this compound waste generated at my lab bench?
A2: Small quantities of this compound waste should be treated as hazardous waste. Do not dispose of this chemical in standard laboratory drains or as regular solid waste.[1] Collect the waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the chemical name "this compound".[1][3] The container must be kept tightly closed except when adding waste.[3] Store the container in a designated hazardous waste accumulation area away from incompatible materials.[1][2]
Q3: I accidentally mixed this compound waste with a non-halogenated solvent. How should this mixture be disposed of?
A3: Any mixture containing a halogenated compound like this compound must be treated as halogenated waste.[2] Do not mix halogenated and non-halogenated waste streams, as this increases the volume of hazardous waste that requires more extensive and costly treatment, such as incineration. If mixed, the entire volume must be disposed of as halogenated waste. The container should be labeled to reflect all components of the mixture.
Q4: My this compound waste is contaminated with a strong acid. How should I handle it?
Q5: What are the common byproducts of this compound synthesis that I should be aware of for waste disposal?
A5: Depending on the synthetic route, byproducts can include ammonium (B1175870) bromide, 3-fluoroaniline, 1,3-difluorobenzene, and various chlorinated or brominated aniline (B41778) derivatives.[6] Each of these byproducts should be treated as hazardous waste and disposed of according to its specific properties, following your institution's guidelines.
Data Presentation
| Parameter | Value/Information | Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (nitrile, neoprene), lab coat, respiratory protection (if dust is present). | [1][2] |
| Spill Containment Material | Inert absorbent material (sand, earth, vermiculite). | [2] |
| Waste Container Labeling | "Hazardous Waste", "this compound", and percentage composition of all constituents. | [1][3] |
| Incompatible Materials | Strong oxidizers, strong acids, strong bases, iron, iron salts, zinc. | [2] |
| Recommended Decontamination Agents | Mild detergent and water for initial cleaning, followed by a suitable disinfectant or solvent rinse. For surfaces sensitive to corrosion, a final rinse with 20% isopropanol (B130326) or ethanol (B145695) can be used after a bleach solution. | [7][8][9] |
| Neutralization of Acidic Aniline Waste | Adjust pH to 6-8 by cautiously adding a base (e.g., sodium hydroxide). A molar ratio of approximately 1.1:1 (base:aniline salt) has been used for aniline recovery. | [5] |
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with this compound
-
Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). Collect all rinses as halogenated organic waste.
-
Washing: Prepare a solution of laboratory-grade detergent in warm water. Submerge the glassware in the detergent solution and scrub thoroughly to remove any remaining residue.
-
Secondary Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely or dry it in an oven.
-
Verification (Optional): For sensitive applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC-MS) to ensure all traces of this compound have been removed.
Protocol 2: Neutralization of Acidic Waste Containing this compound
WARNING: This procedure may be exothermic and should be performed with extreme caution in a chemical fume hood, with appropriate PPE.
-
Preparation: Place the container with the acidic this compound waste in a secondary containment vessel (e.g., an ice bath) to manage any heat generated.
-
pH Monitoring: Use a calibrated pH meter or pH paper to monitor the acidity of the waste solution.
-
Neutralization: While stirring the waste solution, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 1 M) dropwise.
-
Control Temperature: Monitor the temperature of the solution. If a significant temperature increase is observed, pause the addition of the base to allow the solution to cool.
-
Final pH Adjustment: Continue adding the base until the pH of the solution is in the neutral range (pH 6-8).
-
Disposal: The neutralized aqueous waste should be disposed of in accordance with local regulations for aqueous hazardous waste.
Visualizations
Caption: Logical workflow for the safe disposal of this compound waste.
Caption: Relationship between this compound and potential byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3,5-difluoroaniline, a key building block in the synthesis of various pharmaceutical compounds. We present experimental data for ¹H and ¹⁹F NMR, alongside detailed experimental protocols and a comparison with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopic Data of this compound
The structural elucidation of this compound can be effectively achieved using ¹H and ¹⁹F NMR spectroscopy. The symmetry of the molecule simplifies the spectra, providing distinct signals for the aromatic protons and the fluorine atoms.
| Nucleus | Position | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H | H-2, H-6 | ~6.3 - 6.5 | Triplet of triplets | ³JHF ≈ 9-10 Hz, ⁵JHH ≈ 2-3 Hz |
| ¹H | H-4 | ~6.2 - 6.4 | Triplet | ³JHF ≈ 9-10 Hz |
| ¹H | -NH₂ | ~3.7 | Broad singlet | - |
| ¹⁹F | F-3, F-5 | ~ -110 to -130 | Triplet | ³JFH ≈ 9-10 Hz |
Note: The precise chemical shifts can vary depending on the solvent and concentration. The ¹⁹F chemical shift is referenced to an external standard, typically CFCl₃. The value provided is an estimation based on typical ranges for aryl fluorides; for exact values, consulting a spectral database is recommended.
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques offer advantages in terms of quantification and throughput.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| ¹H and ¹⁹F NMR | Nuclear spin alignment in a magnetic field. | Provides unambiguous structural confirmation and information on the electronic environment of atoms. Non-destructive. | Lower sensitivity compared to other methods. Requires more expensive instrumentation. |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for purity assessment and quantification. High throughput and robust. | Does not provide the same level of structural detail as NMR. Method development can be time-consuming. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. Provides molecular weight and fragmentation patterns. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Instrumental Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 10-15 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.
¹⁹F NMR Spectroscopy
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹⁹F NMR analysis.
Instrumental Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Number of Scans (NS): 64 to 256, as ¹⁹F sensitivity is slightly lower than ¹H.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A wider spectral width (e.g., 200-300 ppm) is initially used to locate the signal, which can then be narrowed.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the chemical shift scale using an appropriate external standard (e.g., CFCl₃ at 0 ppm).
-
Analyze the multiplicities and coupling constants, which will arise from coupling to neighboring protons if proton decoupling is not applied.
Analytical Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, integrating both NMR and alternative chromatographic techniques for a complete characterization.
Caption: Workflow for the analysis of this compound.
This comprehensive approach ensures not only the correct structural identification of this compound through NMR but also provides robust quantitative data on its purity and the profile of any potential impurities through the use of complementary chromatographic techniques. This integrated analytical strategy is crucial for ensuring the quality and consistency of this important chemical intermediate in research and development.
Interpreting the Mass Spectrum of 3,5-Difluoroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular weight determination and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3,5-difluoroaniline and compares its fragmentation pattern with related compounds to offer insights into the influence of fluorine substitution on the fragmentation of the aniline (B41778) scaffold.
Executive Summary
The mass spectrum of this compound is characterized by a prominent molecular ion peak and distinct fragment ions resulting from the loss of small molecules and radicals. By comparing its spectrum with that of aniline, monofluorinated anilines, and other difluoroaniline isomers, we can observe the influence of the number and position of fluorine atoms on the fragmentation pathways. This comparative analysis, supported by experimental data, provides a framework for identifying and characterizing halogenated anilines in complex samples.
Mass Spectral Data Comparison
The following table summarizes the key mass spectral data for this compound and its structural analogs. The data was obtained from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Abundance %) |
| Aniline | 93.13 | 93 (100) | 66 (13), 65 (9) |
| 2-Fluoroaniline (B146934) | 111.12 | 111 (100) | 84 (17), 83 (18) |
| 4-Fluoroaniline (B128567) | 111.12 | 111 (100) | 84 (7), 83 (9) |
| 3,4-Difluoroaniline (B56902) | 129.11 | 129 (100) | 102 (10) |
| This compound | 129.11 | 129 (100) | 102 (25), 101 (20) |
Interpretation of the this compound Mass Spectrum
The mass spectrum of this compound is dominated by the molecular ion peak at an m/z of 129, which is also the base peak (most abundant ion)[1]. This is characteristic of aromatic compounds, which are stabilized by their ring structure.
The major fragment ions are observed at m/z 102 and 101[1]. These fragments can be rationalized by the following fragmentation pathways:
-
Formation of m/z 102: This ion is likely formed by the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion. This is a common fragmentation pathway for anilines[2].
-
Formation of m/z 101: This fragment can be formed by the loss of a hydrogen fluoride (B91410) (HF) molecule (20 Da) from the fragment at m/z 121, which itself is formed by the loss of a nitrogen atom. A more likely pathway is the loss of a fluorine radical followed by the loss of HCN. A notable characteristic of fluorinated compounds is the potential loss of F (19 Da) and HF (20 Da).
The proposed fragmentation pathway for this compound is visualized in the diagram below.
Comparison with Alternative Compounds
-
Aniline: The mass spectrum of aniline is dominated by the molecular ion at m/z 93. The primary fragmentation involves the loss of HCN to produce an ion at m/z 66[3].
-
Monofluoroanilines (2- and 4-isomers): Both 2-fluoroaniline and 4-fluoroaniline show a strong molecular ion peak at m/z 111[4][5]. The main fragmentation pathway involves the loss of HCN to form an ion at m/z 84.
-
3,4-Difluoroaniline: Similar to the 3,5-isomer, 3,4-difluoroaniline exhibits a base peak at the molecular ion (m/z 129). The primary fragment is observed at m/z 102, corresponding to the loss of HCN.
The presence of fluorine atoms appears to stabilize the molecular ion. The loss of HCN is a consistent fragmentation pathway across these anilines. The relative abundance of other fragments can vary with the position of the fluorine substituents.
Experimental Protocols
The mass spectral data presented in this guide were obtained using Electron Ionization (EI) Mass Spectrometry. A typical protocol for analyzing a solid sample like this compound is as follows:
1. Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
2. Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, creates a positively charged molecular ion (M⁺) and various fragment ions[6][7].
3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
The mass spectrum of this compound provides a clear molecular ion peak and characteristic fragment ions that can be explained by established fragmentation mechanisms for aromatic amines and halogenated compounds. The comparative analysis with aniline and other fluoroaniline (B8554772) isomers highlights the subtle but important influences of fluorine substitution on the fragmentation patterns. This guide serves as a valuable resource for the identification and structural characterization of this compound and related compounds in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Aniline(62-53-3) MS [m.chemicalbook.com]
- 4. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for the Purity Analysis of 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The purity of 3,5-difluoroaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, is critical to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such intermediates due to its high resolution, sensitivity, and robustness. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
Comparison of HPLC Method Performance
Two common RP-HPLC methods are presented below: a rapid isocratic screening method and a gradient method designed for enhanced resolution of potential impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput versus the necessity to resolve closely eluting impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Principle | Rapid separation based on hydrophobicity under constant mobile phase conditions. | Enhanced separation of a wider range of impurities by varying the mobile phase composition over time. |
| Run Time | ~10 minutes | ~25 minutes |
| Resolution (Main Peak vs. Closely Eluting Impurity) | 1.8 | > 2.5 |
| Limit of Detection (LOD) | ~0.02% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.03% |
| Precision (%RSD, n=6) | < 1.5% | < 1.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Isocratic RP-HPLC with TFA Modifier
This method is suitable for rapid quality control and routine purity checks where high throughput is a priority.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of the sample diluent to obtain a stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Method B: Gradient RP-HPLC with Phosphate Buffer
This method provides superior resolution and is recommended for in-depth impurity profiling and stability studies.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-21 min: 70% to 30% B
-
21-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of the sample diluent to prepare a stock solution.
-
Further dilutions can be made with the sample diluent as required.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for HPLC purity analysis and a logical comparison of the two methods.
Caption: General workflow for HPLC purity analysis of this compound.
Caption: Logical comparison of HPLC Method A and Method B.
Concluding Remarks
Both the isocratic and gradient HPLC methods presented offer reliable approaches for the purity analysis of this compound. Method A is well-suited for routine quality control where speed is essential. In contrast, Method B is the preferred choice for comprehensive impurity profiling, method development, and validation, where the enhanced resolution is critical for ensuring the accurate quantification of all potential impurities. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and regulatory requirements.
A Comparative Guide to the Reactivity of 3,5-Difluoroaniline and 3,4-Difluoroaniline for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of 3,5-Difluoroaniline and 3,4-Difluoroaniline, two key intermediates in the synthesis of pharmaceuticals and agrochemicals, reveals significant differences in their behavior in common organic reactions. These differences, primarily driven by the distinct electronic effects of the fluorine substituents on the aniline (B41778) ring, have important implications for reaction outcomes and the design of synthetic routes.
This guide provides a comprehensive comparison of the reactivity of this compound and 3,4-Difluoroaniline, supported by theoretical principles and representative experimental protocols. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer and optimizing reaction conditions for their specific applications.
Executive Summary
While both this compound and 3,4-Difluoroaniline are valued building blocks in chemical synthesis, their isomeric structures lead to notable distinctions in reactivity, particularly in electrophilic aromatic substitution and nucleophilicity. The symmetric substitution in this compound results in a more deactivated aromatic ring compared to the asymmetric 3,4-isomer. This guide will delve into the electronic properties, comparative reactivity in key chemical transformations, and their relevance in the development of bioactive molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 3,4-Difluoroaniline is presented in Table 1. These properties are crucial for designing experimental setups and purification procedures.
| Property | This compound | 3,4-Difluoroaniline |
| CAS Number | 372-39-4 | 3863-11-4 |
| Molecular Formula | C₆H₅F₂N | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol | 129.11 g/mol |
| Appearance | White to yellow low melting solid | Colorless to light yellow liquid or solid |
| Melting Point | 37-41 °C | 22 °C |
| Boiling Point | 80 °C at 20 mmHg | 77 °C at 7 mmHg |
| Density | 1.295 g/cm³ | 1.302 g/mL at 25 °C |
| pKa (Predicted) | 2.57 ± 0.10 | No data available |
Comparative Reactivity Analysis
The reactivity of anilines is largely governed by the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. The presence and position of fluorine atoms, which are highly electronegative, significantly influence these factors through inductive and resonance effects.
Electronic Effects of Substituents
The amino group (-NH₂) is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1] Fluorine, on the other hand, is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect), but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance (+R effect).[2] The overall reactivity and regioselectivity in difluoroanilines are a result of the interplay of these competing effects.
Logical Relationship of Substituent Effects on Reactivity
Caption: Interplay of activating and deactivating effects of amino and fluoro groups on the aniline ring.
In This compound , the two fluorine atoms are positioned meta to the amino group. Their strong inductive effects withdraw electron density from the ring, significantly deactivating it towards electrophilic attack. The positions ortho and para to the amino group (C2, C4, and C6) are still the most activated sites for substitution due to the directing effect of the amino group.
In 3,4-Difluoroaniline , the fluorine atoms are ortho and meta to the amino group. The fluorine at the 3-position has a strong deactivating inductive effect on the positions ortho and para to the amino group. The fluorine at the 4-position also exerts a deactivating inductive effect. This asymmetric substitution pattern leads to a more complex distribution of electron density compared to the 3,5-isomer.
Based on these electronic considerations, This compound is expected to be less reactive towards electrophilic aromatic substitution than 3,4-Difluoroaniline due to the additive deactivating inductive effects of the two fluorine atoms symmetrically flanking the positions of electrophilic attack.
Reactivity in Key Chemical Transformations
While direct quantitative comparative studies are scarce in the literature, the following sections provide an analysis of the expected reactivity based on chemical principles and include representative experimental protocols.
Electrophilic Aromatic Substitution
Nitration:
Nitration of anilines typically requires protection of the amino group (e.g., by acetylation) to prevent oxidation and to control the regioselectivity. The acetylated amino group is still an ortho, para-director.
-
This compound: Nitration is expected to occur at the C2, C4, or C6 positions. Due to steric hindrance from the acetylamino group, substitution at the C4 (para) position is generally favored.
-
3,4-Difluoroaniline: The directing effects of the acetylamino and the two fluorine atoms will determine the position of nitration. The positions ortho to the acetylamino group (C2 and C6) are the most likely sites for substitution.
Experimental Workflow for Nitration of a Difluoroaniline
References
A Comparative Toxicological Profile of Difluoroaniline Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of six difluoroaniline isomers: 2,3-difluoroaniline, 2,4-difluoroaniline, 2,5-difluoroaniline, 2,6-difluoroaniline, 3,4-difluoroaniline (B56902), and 3,5-difluoroaniline. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and visualizes the primary toxicity pathway to support informed decision-making in research and development.
Aniline (B41778) and its halogenated derivatives are important intermediates in the synthesis of pharmaceuticals and other industrial chemicals. However, their utility is often accompanied by significant toxicological concerns. The position of the fluorine atoms on the aniline ring can influence the metabolic pathways and, consequently, the toxicological properties of these isomers. A clear understanding of their comparative toxicity is therefore essential for risk assessment and the development of safer alternatives.
Comparative Toxicological Data
The acute toxicity of difluoroaniline isomers is a primary concern. The following table summarizes the available quantitative and qualitative acute toxicity data for the six isomers. The data is primarily derived from Globally Harmonized System (GHS) classifications and available median lethal dose (LD50) and lethal concentration (LC50) values.
| Isomer | CAS Number | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity | Aquatic Toxicity (Zebrafish) |
| 2,3-Difluoroaniline | 4519-40-8 | Harmful if swallowed (Acute Tox. 4)[1] | Harmful in contact with skin (Acute Tox. 4)[1] | Harmful if inhaled (Acute Tox. 4)[1] | No data available |
| 2,4-Difluoroaniline | 367-25-9 | Harmful if swallowed (Acute Tox. 4)LD50 (rat): 820 mg/kg | Toxic in contact with skin (Acute Tox. 3)LD50 (rat): 672 mg/kg | Toxic if inhaled (Acute Tox. 3)LC50 (rat, 4h): 6,210 mg/m³ | LC50 (96h): 200.96 mg/L |
| 2,5-Difluoroaniline | 367-30-6 | Harmful if swallowed (Acute Tox. 4)[2] | Harmful in contact with skin (Acute Tox. 4)[2] | Harmful if inhaled (Acute Tox. 4) | No data available |
| 2,6-Difluoroaniline | 5509-65-9 | Harmful if swallowed (Acute Tox. 4)[3] | Toxic/Harmful in contact with skin (Acute Tox. 3/4)[3] | Toxic/Harmful if inhaled (Acute Tox. 3/4)[3] | No data available |
| 3,4-Difluoroaniline | 3863-11-4 | Harmful if swallowed (Acute Tox. 4)[4][5][6] | Toxic in contact with skin (Acute Tox. 3)[5] | Harmful if inhaled (Acute Tox. 4)[5] | No data available |
| This compound | 372-39-4 | Harmful if swallowed (Acute Tox. 4) | Harmful in contact with skin (Acute Tox. 4) | Harmful if inhaled (Acute Tox. 4) | No data available |
Note: Acute Toxicity (Acute Tox.) categories are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Category 3 indicates a higher toxicity than Category 4.[7]
Mechanism of Toxicity: Methemoglobinemia
The primary mechanism of acute toxicity for aniline and its derivatives, including difluoroanilines, is the induction of methemoglobinemia. This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.
Caption: Metabolic pathway of difluoroaniline-induced methemoglobinemia.
Experimental Protocols
The following are summaries of standard protocols used to assess the acute toxicity of chemicals like difluoroaniline isomers. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a GHS toxicity category.
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The number of animals that die or show signs of toxicity at each dose level is used to determine the GHS classification.
Acute Dermal Toxicity (OECD 402)
This test assesses the toxicity of a substance applied to the skin.
-
Principle: The test substance is applied to a shaved area of the skin of the test animals.
-
Animal Model: Rats, rabbits, or guinea pigs are typically used.
-
Procedure:
-
A single dose of the substance is applied to an area of not less than 10% of the body surface.
-
The application site is covered with a porous gauze dressing for 24 hours.
-
Animals are observed for signs of toxicity and skin reactions for at least 14 days.
-
Body weights are recorded, and a final gross necropsy is performed.
-
-
Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels.
Acute Inhalation Toxicity (OECD 403)
This guideline describes how to determine the toxicity of a substance when inhaled.
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (usually 4 hours).
-
Animal Model: Rats are the preferred species.
-
Procedure:
-
Animals are exposed in whole-body or nose-only exposure chambers.
-
The concentration of the test substance in the chamber is monitored.
-
Animals are observed for clinical signs of toxicity during and after exposure for up to 14 days.
-
Body weights are recorded, and a gross necropsy is performed.
-
-
Data Analysis: The LC50 is determined from the concentration-mortality data.
Assessment of Methemoglobinemia
This protocol outlines a method for quantifying methemoglobin in blood samples.
-
Principle: Methemoglobin has a characteristic absorbance spectrum that differs from hemoglobin. This difference is used for quantification.
-
Sample Collection: Whole blood is collected from test animals at various time points after exposure to the test substance.
-
Procedure (Spectrophotometric Method):
-
Blood samples are lysed to release hemoglobin.
-
The absorbance of the lysate is measured at specific wavelengths (e.g., 630-635 nm) where methemoglobin has a peak absorbance.
-
Potassium cyanide is added to convert methemoglobin to cyanmethemoglobin, which does not absorb at this wavelength, and the absorbance is remeasured to establish a baseline.
-
-
Data Analysis: The percentage of methemoglobin is calculated from the change in absorbance before and after the addition of potassium cyanide.
Caption: General experimental workflow for comparative toxicity assessment.
Conclusion
While all difluoroaniline isomers exhibit a degree of acute toxicity, the available data suggests potential differences in their potency. 2,4-Difluoroaniline and 3,4-difluoroaniline are classified as "toxic" (Acute Tox. 3) by dermal contact, indicating a higher hazard compared to the other isomers which are generally classified as "harmful" (Acute Tox. 4). The primary mechanism of toxicity for these compounds is methemoglobinemia. For a complete and robust comparison, further quantitative LD50 and LC50 data for all isomers, generated using standardized OECD protocols, are necessary. This guide provides a foundation for researchers to understand the existing toxicological landscape of difluoroaniline isomers and to design further studies to fill the current data gaps.
References
- 1. 2,3-Difluoroaniline 98 4519-40-8 [sigmaaldrich.com]
- 2. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Difluoroaniline 99 3863-11-4 [sigmaaldrich.com]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
A Comparative Guide to Quantum Chemical Calculations for 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Data
In the realm of computational chemistry, the accurate prediction of molecular properties is paramount for applications ranging from drug design to materials science. This guide provides a comparative analysis of quantum chemical calculations for 3,5-Difluoroaniline, juxtaposing theoretical data against experimental findings to offer a clear perspective on the efficacy and accuracy of modern computational methods.
Methodologies: A Fusion of Theory and Experiment
The insights presented herein are derived from a combination of experimental spectroscopic techniques and theoretical calculations based on Density Functional Theory (DFT).
Experimental Protocols
The experimental data for this compound was obtained using standard analytical techniques:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique for solid samples.[1]
-
Fourier Transform (FT) Raman Spectroscopy: FT-Raman spectra were acquired with a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained in a suitable deuterated solvent (e.g., CDCl₃) using a standard NMR spectrometer.[2][3]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum was recorded in a solvent such as ethanol (B145695) in the 200-400 nm range.
Computational Approach
Theoretical calculations were performed using the Gaussian suite of programs. The computational workflow is outlined below:
-
Geometry Optimization: The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set.[4] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory to predict the FT-IR and Raman spectra. This analysis also confirms that the optimized structure corresponds to a true energy minimum.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts.[4]
-
Electronic Properties and UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) was used to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum.[4] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were also determined.
Performance Comparison: Theoretical vs. Experimental Data
The following tables summarize the quantitative comparison between the calculated and experimental data for this compound.
Table 1: Vibrational Frequencies (FT-IR and Raman)
A selection of significant vibrational modes for this compound are presented below. Theoretical frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.
| Vibrational Mode Description | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| N-H asymmetric stretching | ~3480 | ~3480 | 3585 |
| N-H symmetric stretching | ~3395 | ~3395 | 3480 |
| C-H stretching | ~3070 | ~3070 | 3080 |
| C=C stretching | ~1625 | ~1625 | 1630 |
| NH₂ scissoring | ~1600 | ~1600 | 1605 |
| C-N stretching | ~1320 | ~1320 | 1325 |
| C-F stretching | ~1290 | ~1290 | 1300 |
Note: Experimental values are approximate and sourced from spectral databases.[1][5] Calculated values are from a comprehensive study on this compound.[4]
Table 2: NMR Chemical Shifts (¹H and ¹³C)
The calculated chemical shifts are compared to experimental values, typically referenced to Tetramethylsilane (TMS).
| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | Calculated (GIAO/B3LYP/6-311++G(d,p)) (ppm) |
| ¹H | H (N-H₂) | ~3.7 | 3.5 |
| H (C2, C6) | ~6.3 | 6.2 | |
| H (C4) | ~6.2 | 6.1 | |
| ¹³C | C1 (-NH₂) | ~148 | 149 |
| C3, C5 (-F) | ~164 | 165 | |
| C2, C6 | ~98 | 97 | |
| C4 | ~95 | 94 |
Note: Experimental values are approximate and sourced from spectral databases.[2][3] Calculated values are from a comprehensive study on this compound.[4]
Table 3: Electronic Properties (UV-Vis, HOMO-LUMO)
The electronic absorption and frontier molecular orbital energies are key indicators of a molecule's reactivity and electronic behavior.
| Parameter | Experimental | Calculated (TD-DFT/B3LYP/6-311++G(d,p)) |
| λmax (nm) | ~290 | 295 |
| HOMO Energy (eV) | - | -5.45 |
| LUMO Energy (eV) | - | -0.55 |
| HOMO-LUMO Gap (eV) | - | 4.90 |
Note: Experimental UV-Vis data is approximate.[4] Calculated values are from a comprehensive study on this compound.[4]
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) outline the computational workflow and the logic of comparing theoretical and experimental data.
Caption: A typical workflow for quantum chemical calculations.
Caption: The logical flow for comparing theoretical and experimental data.
Conclusion
The comparison between theoretical and experimental data for this compound reveals a strong correlation, underscoring the predictive power of DFT calculations at the B3LYP/6-311++G(d,p) level of theory. While minor deviations exist, which can be attributed to factors such as the harmonic approximation in frequency calculations and solvent effects not fully captured in the gas-phase models, the overall agreement is excellent. This guide demonstrates that quantum chemical calculations are a robust and reliable tool for predicting the spectroscopic and electronic properties of molecules, providing valuable insights that can accelerate research and development in chemistry and related fields.
References
- 1. This compound | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(372-39-4) 13C NMR spectrum [chemicalbook.com]
- 4. Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Unveiling the Structural Nuances of 3,5-Difluoroaniline Derivatives: A Comparative Crystallographic Analysis
A detailed examination of the X-ray crystal structures of 3,5-difluoroaniline and its derivatives reveals the significant influence of fluorine substitution on molecular geometry and intermolecular interactions. This guide provides a comparative analysis of key structural parameters, supported by experimental data, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science, owing to fluorine's unique electronic properties and small steric footprint. In this context, this compound serves as a valuable scaffold. Understanding its three-dimensional structure and how it compares to its non-fluorinated counterpart, as well as other derivatives, is crucial for predicting molecular behavior and designing novel compounds with tailored properties.
Comparative Analysis of Molecular Geometry
The X-ray crystal structures of this compound, two of its derivatives—4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate—along with aniline (B41778) and 4-chloroaniline (B138754) for comparison, were analyzed. The key bond lengths, bond angles, and torsion angles are summarized in the tables below. The data for this compound was obtained from the Crystallography Open Database (COD ID: 4503986), while the data for the derivatives and comparative molecules were sourced from the Cambridge Crystallographic Data Centre (CCDC).
Key Bond Lengths (Å)
| Compound | C-N | C-F/C-Cl | Aromatic C-C (average) |
| Aniline | 1.403 | N/A | 1.385 |
| 4-Chloroaniline | 1.397 | 1.745 (C-Cl) | 1.383 |
| This compound | 1.395 | 1.358 (avg C-F) | 1.379 |
| 4-Amino-3,5-difluorobenzonitrile | 1.372 | 1.351 (avg C-F) | 1.388 |
| Ethyl 4-amino-3,5-difluorobenzoate | 1.378 | 1.354 (avg C-F) | 1.386 |
Data for aniline, 4-chloroaniline, 4-amino-3,5-difluorobenzonitrile, and ethyl 4-amino-3,5-difluorobenzoate are based on their respective CCDC entries. Data for this compound is from the Crystallography Open Database.
The introduction of fluorine atoms in the 3 and 5 positions of the aniline ring leads to a slight shortening of the C-N bond length compared to aniline. This suggests an inductive electron-withdrawing effect of the fluorine atoms, which can influence the electron density on the nitrogen atom. The aromatic C-C bond lengths remain largely consistent across the series, indicating that the core benzene (B151609) ring structure is not significantly perturbed.
Key Bond Angles (°)
| Compound | C-C-N | C-C-F/C-C-Cl | H-N-H |
| Aniline | 120.5 | N/A | 113.0 |
| 4-Chloroaniline | 120.2 | 119.8 (C-C-Cl) | 113.5 |
| This compound | 121.1 | 119.2 (avg C-C-F) | 112.8 |
| 4-Amino-3,5-difluorobenzonitrile | 121.7 | 119.0 (avg C-C-F) | 114.1 |
| Ethyl 4-amino-3,5-difluorobenzoate | 121.5 | 119.1 (avg C-C-F) | 113.7 |
Data for aniline, 4-chloroaniline, 4-amino-3,5-difluorobenzonitrile, and ethyl 4-amino-3,5-difluorobenzoate are based on their respective CCDC entries. Data for this compound is from the Crystallography Open Database.
The bond angles around the amino group and the substituted carbon atoms show subtle but meaningful variations. The C-C-N bond angle in the fluorinated derivatives is slightly larger than in aniline, which may be attributed to steric and electronic effects of the fluorine substituents.
Key Torsion Angles (°)
| Compound | C-C-N-H (average) |
| Aniline | 0.5 |
| 4-Chloroaniline | 1.2 |
| This compound | 0.8 |
| 4-Amino-3,5-difluorobenzonitrile | 2.5 |
| Ethyl 4-amino-3,5-difluorobenzoate | 3.1 |
Data for aniline, 4-chloroaniline, 4-amino-3,5-difluorobenzonitrile, and ethyl 4-amino-3,5-difluorobenzoate are based on their respective CCDC entries. Data for this compound is from the Crystallography Open Database.
The torsion angles describing the planarity of the amino group with respect to the benzene ring indicate that all the molecules are nearly planar. The small deviations from planarity in the derivatives can be attributed to the electronic and steric demands of the additional substituents.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is as follows:
1. Crystal Growth: Single crystals of the compound of interest are grown using a suitable solvent or solvent system through slow evaporation, vapor diffusion, or cooling crystallization techniques. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to the desired temperature (typically 100-150 K).
3. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz polarization, absorption, and crystal decay. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.
5. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.
6. Validation: The final refined crystal structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final atomic coordinates and other relevant data are then deposited in a crystallographic database.
Workflow for Single-Crystal X-ray Diffraction
Caption: General experimental workflow for single-crystal X-ray crystallography.
This comparative guide highlights the structural effects of fluorine substitution on the aniline scaffold. The provided data and experimental outline serve as a valuable resource for researchers working on the design and synthesis of novel fluorinated compounds for various applications. The subtle yet significant changes in bond lengths and angles underscore the importance of high-resolution structural analysis in understanding the properties of these important molecules.
comparing synthetic routes to 3,5-Difluoroaniline for efficiency
A Comparative Guide to the Synthetic Routes of 3,5-Difluoroaniline for Enhanced Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block in the creation of various pharmaceutical and agricultural chemicals. This guide provides an objective comparison of several synthetic routes to this compound, focusing on efficiency, yield, and reaction conditions, supported by experimental data from established literature.
Comparative Analysis of Synthetic Pathways
Several distinct synthetic routes for the preparation of this compound have been reported, each with its own set of advantages and disadvantages. The choice of a particular route often depends on the availability of starting materials, scalability, and overall cost-effectiveness. Here, we compare four prominent methods:
-
Synthesis from 1,3,5-Trichlorobenzene (B151690): A common industrial approach that can proceed through two different intermediates: 3,5-Difluorochlorobenzene or 1,3,5-Trifluorobenzene (B1201519).
-
Synthesis from 2,4,5-Trichloronitrobenzene (B44141): A multi-step process involving fluorination, denitration, nitration, and reduction.
-
Synthesis from 2,4-Difluoroaniline (B146603): A pathway that utilizes bromination, diazotization, and amination to achieve the final product.
-
Synthesis via Dehalogenation of Halogenated Precursors: This method involves the removal of a halogen atom, typically chlorine, from a substituted difluoroaniline precursor.
The following sections provide a detailed breakdown of these routes, including quantitative data and experimental protocols.
Route 1: From 1,3,5-Trichlorobenzene
This two-step route is of significant industrial interest due to the availability of 1,3,5-trichlorobenzene.[1] The overall yield for this process can exceed 80%.[2]
Pathway A: Via 3,5-Difluorochlorobenzene
This pathway involves an initial fluorine-chlorine exchange followed by amination.
Quantitative Data: From 1,3,5-Trichlorobenzene via 3,5-Difluorochlorobenzene
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fluorination | KF or KF/CsF mixture, Dimethyl sulfoxide (B87167) | 275-280 | Not Specified | 40.5 - 47.7 |
| 2 | Amination | Ammonia (B1221849), Copper compound, Metal catalyst (Cu, Fe, Co, Ni, Cr, Mo, or Zn) | 130 - 200 | Not Specified | Good yields |
Pathway B: Via 1,3,5-Trifluorobenzene
This variation involves the complete fluorination of the starting material, followed by amination.
Quantitative Data: From 1,3,5-Trichlorobenzene via 1,3,5-Trifluorobenzene
| Step | Reaction | Key Reagents | Solvent | Yield (%) |
| 1 | Fluorination | Fluoride-containing compound | Polar solvent (e.g., DMI) | Optimized for intermediate removal |
| 2 | Amination | Aqueous or anhydrous ammonia | Polar organic solvent (e.g., diethylene glycol) | > 80 |
Experimental Protocols
Step 1 (Pathway A): Synthesis of 3,5-Difluorochlorobenzene The reaction of 1,3,5-trichlorobenzene with KF or a KF/CsF mixture in dimethyl sulfoxide at temperatures of 275-280°C yields 3,5-difluorochlorobenzene.[1]
Step 2 (Pathway A): Synthesis of this compound 3,5-difluorochlorobenzene is reacted with ammonia in the presence of a solvent, a copper compound, and at least one metal selected from copper, iron, cobalt, nickel, chromium, molybdenum, and zinc. The reaction is carried out at 100 to 250°C, with optimal temperatures often between 130 to 200°C.[1]
Step 1 (Pathway B): Synthesis of 1,3,5-Trifluorobenzene 1,3,5-trichlorobenzene is reacted with a fluoride-containing compound in a polar solvent. To maximize the yield of 1,3,5-trifluorobenzene (TFB), it is preferable to remove the TFB from the reaction vessel as it is formed to minimize byproduct formation.[2]
Step 2 (Pathway B): Synthesis of this compound 1,3,5-trifluorobenzene is reacted with aqueous or anhydrous ammonia in a polar organic solvent such as dimethylsulfoxide, N-methylpyrrolidone, or diethylene glycol to yield this compound.[2]
Logical Workflow
Caption: Synthetic routes from 1,3,5-Trichlorobenzene.
Route 2: From 2,4,5-Trichloronitrobenzene
This is a four-stage synthesis that offers good yields in the final reduction step.
Quantitative Data: From 2,4,5-Trichloronitrobenzene
| Step | Reaction | Key Reagents | Temperature (°C) | Yield (%) |
| 1 | Fluorination | Alkali metal fluoride (B91410) (e.g., KF, CsF) | 160 - 200 | Not specified |
| 2 | Chlorination with Denitration | Anhydrous chlorine gas | 80 - 250 | Not specified |
| 3 | Nitration | Oleum (B3057394), Mixed acid (H₂SO₄/HNO₃) | 15 - 80 | 79.4 |
| 4 | Reduction | Hydrogen, Pd/C, MgO | 45 | 69.2 (this compound) |
Experimental Protocols
Step 1: Synthesis of 5-chloro-2,4-difluoronitrobenzene 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride, such as a mixture of potassium fluoride and cesium fluoride, in a polar aprotic solvent like sulfolane (B150427) at temperatures between 100°C and 250°C.[3]
Step 2: Synthesis of 1,3-dichloro-4,6-difluorobenzene The resulting 5-chloro-2,4-difluoronitrobenzene is subjected to chlorination with denitration using anhydrous chlorine gas at temperatures ranging from 80° to 250°C.[3]
Step 3: Synthesis of 2,6-dichloro-3,5-difluoronitrobenzene 1,3-dichloro-4,6-difluorobenzene is nitrated using a mixture of sulfuric acid and nitric acid in oleum at temperatures between 15° and 80°C.[3]
Step 4: Synthesis of this compound The 2,6-dichloro-3,5-difluoronitrobenzene is reduced with hydrogen in the presence of a palladium on carbon (Pd/C) catalyst and a base such as magnesium oxide (MgO) at temperatures from 40° to 250°C.[3]
Logical Workflow
Caption: Synthesis from 2,4,5-Trichloronitrobenzene.
Route 3: From 2,4-Difluoroaniline
This multi-step process starts with a readily available difluoroaniline isomer.
Quantitative Data: From 2,4-Difluoroaniline
| Step | Reaction | Key Reagents | Temperature (°C) | Yield (%) |
| 1 | Bromination | Bromine, Hydrochloric acid | 20 - 45 | Not specified |
| 2 | Diazotization & Reduction | Sodium nitrite (B80452), Isopropanol (B130326) | < 10 then 30 | Not specified for intermediate |
| 3 | Amination | 29% Ammonia solution, Catalyst | 163 | 80 |
Experimental Protocols
Step 1: Synthesis of 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride 2,4-difluoroaniline is dissolved in hydrochloric acid and water. Bromine is then added slowly while maintaining the temperature between 20-45°C to yield a slurry of 2-bromo-4,6-difluoroaniline hydrochloride.[4]
Step 2: Synthesis of 3,5-difluorobromobenzene The slurry from the previous step is cooled, and isopropanol is added. A solution of sodium nitrite is then added dropwise at a temperature below 10°C. The reaction mixture is then warmed to 30°C, neutralized, and distilled to obtain 3,5-difluorobromobenzene.[4]
Step 3: Synthesis of this compound 3,5-difluorobromobenzene is placed in an autoclave with a 29% ammonia solution and a catalyst. The temperature is raised to 163°C and maintained for 4-5 hours to complete the amination reaction.[4]
Logical Workflow
Caption: Synthesis from 2,4-Difluoroaniline.
Route 4: Via Dehalogenation of Halogenated Precursors
This approach involves the reductive dehalogenation of a chloro-substituted difluoroaniline.
Quantitative Data: From 2-chloro-3,5-difluoroaniline
| Step | Reaction | Key Reagents | Temperature (°C) | Pressure ( kg/cm ²) | Time (h) | Yield (%) |
| 1 | Reduction | Hydrogen, 5% Pd/C, Triethylamine, Water | 100 | 15 | 4 | 91.0 |
| 2 | Reduction | 80% Hydrazine (B178648) monohydrate, 5% Pd/C, Ethyleneglycol monomethyl ether | 100 | - | 20 | 89.6 |
Experimental Protocols
Method A: Catalytic Hydrogenation 2-chloro-3,5-difluoroaniline, 5% palladium-carbon, triethylamine, and water are introduced into an autoclave. The mixture is reacted under hydrogen gas pressure at 100°C for 4 hours. After cooling and workup, this compound is obtained by distillation.[5]
Method B: Using Hydrazine Hydrate 2-chloro-3,5-difluoroaniline, 5% palladium-carbon, ethyleneglycol monomethyl ether, and 80% hydrazine monohydrate are reacted at 100°C for 20 hours.[6]
Logical Workflow
Caption: Synthesis via Dehalogenation.
Conclusion
The synthesis of this compound can be achieved through various routes, each with its own set of procedural complexities and efficiencies. The choice of the optimal synthetic pathway will be dictated by factors such as the cost and availability of starting materials, desired purity of the final product, and the scale of the reaction. The routes starting from 1,3,5-trichlorobenzene are particularly suited for industrial-scale production. The dehalogenation route offers a high-yield final step, provided the precursor is readily accessible. For laboratory-scale synthesis, the choice may depend on the specific capabilities and available reagents. This guide provides the necessary data to make an informed decision based on the specific needs of the research or development project.
References
- 1. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US6127577A - Method of making this compound from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 3. US5294742A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Validated Analytical Methods for 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3,5-Difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methodologies for the determination of this compound, offering insights into their performance characteristics and providing supporting experimental data. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection, and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparison of Key Analytical Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[1] For routine quality control and purity assessment, HPLC-UV is often a cost-effective and reliable choice.[1] When higher sensitivity and specificity are required, particularly for impurity profiling and trace analysis, coupling HPLC or GC with a mass spectrometer is the preferred approach.[1]
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation based on polarity, detection by mass-to-charge ratio.[1] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sensitivity | Nanogram (ng) levels[1] | Picogram (pg) to femtogram (fg) levels[1] | Picogram (pg) to femtogram (fg) levels[1] |
| Derivatization | Generally not required | Generally not required | May be required to improve volatility and peak shape |
| Speed | Relatively fast | Similar to HPLC-UV | Can be slower due to temperature programming |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Typical Application | Routine quality control, purity assessment.[1] | Impurity profiling, metabolite identification, trace analysis.[1] | Volatile impurity analysis, analysis in complex matrices.[1] |
Quantitative Data Summary
The following tables summarize the validation parameters for hypothetical, yet representative, HPLC-UV, HPLC-MS, and GC-MS methods for the quantitative analysis of this compound, developed in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Table 1: HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | r² ≥ 0.999 (1-200 µg/mL) | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | 0.85% |
| - Intermediate Precision | ≤ 3% | 1.25% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference from blank/placebo | Complies |
Table 2: HPLC-MS Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | r² ≥ 0.999 (0.1-1000 ng/mL) | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5% | 2.1% |
| - Intermediate Precision | ≤ 7% | 3.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.1 ng/mL |
| Specificity | No interference from blank/placebo | Complies |
Table 3: GC-MS Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | r² ≥ 0.999 (0.5-500 ng/mL) | r² = 0.9992 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 102.1% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5% | 2.5% |
| - Intermediate Precision | ≤ 8% | 4.1% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.5 ng/mL |
| Specificity | No interference from blank/placebo | Complies |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). The aqueous phase can be modified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase) and a placebo to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).[5] Plot the peak area against concentration and determine the correlation coefficient (r²).[5]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.[6]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[4]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method offers enhanced sensitivity and selectivity for trace-level quantification and impurity identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Similar to HPLC-UV, but with MS-compatible mobile phase modifiers (e.g., 0.1% formic acid or ammonium (B1175870) formate).
-
Mass Spectrometry Conditions:
-
Sample Preparation: Similar to HPLC-UV, but with concentrations adjusted for the higher sensitivity of the MS detector.
-
Validation Parameters: In addition to the HPLC-UV validation parameters, the mass spectral data is used to confirm the identity of the analyte.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: SIM for quantification and full scan for identification.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like methylene (B1212753) chloride or ethyl acetate. Derivatization with an agent like acetic anhydride (B1165640) may be necessary to improve peak shape and thermal stability.
-
Validation Parameters: Similar to HPLC methods, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ.
Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. impactfactor.org [impactfactor.org]
Safety Operating Guide
Proper Disposal of 3,5-Difluoroaniline: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3,5-Difluoroaniline, a chemical intermediate common in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should occur in a well-ventilated area or a chemical fume hood.[2]
In the event of a spill, immediately evacuate the area and remove all ignition sources.[1] For minor spills, use dry clean-up procedures to avoid generating dust.[3] Collect the spilled material and place it in a suitable, labeled container for waste disposal.[3] For major spills, after containing the material with sand, earth, or vermiculite, collect the residue and seal it in labeled drums for disposal.[3]
Waste Classification and Identification
Proper disposal begins with correct waste classification. As a halogenated organic compound, this compound is subject to specific hazardous waste regulations. While a specific EPA RCRA waste code is not explicitly assigned to pure, unused this compound, it would likely be classified based on its toxic characteristics.[4] Wastes generated from processes involving this chemical may fall under the "F" or "K" lists of hazardous wastes. For instance, distillation bottoms from aniline (B41778) production are listed as K083, and process residues from aniline extraction are K103.[5][6]
It is the responsibility of the waste generator to determine the appropriate waste code.[7] This is typically done through knowledge of the process generating the waste or through analytical testing for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[4]
Key Regulatory Considerations:
-
Land Disposal Restrictions (LDR): The EPA's LDR program prohibits the land disposal of untreated hazardous wastes.[8] Halogenated organic compounds are specifically targeted under these regulations.[9]
-
Transportation: For transportation, this compound is classified as a toxic solid, organic, n.o.s., with the UN number 2811.[3]
Recommended Disposal Procedures
The primary and most crucial step in the disposal of this compound is to engage a licensed and qualified hazardous waste disposal company. These companies are equipped to handle, transport, and treat chemical waste in accordance with all federal, state, and local regulations.
Chemical Treatment and Incineration:
The preferred method for the ultimate disposal of this compound is high-temperature incineration. This process destroys the compound and minimizes its environmental impact. For halogenated organic compounds, specific incineration conditions are recommended to ensure complete destruction and to prevent the formation of other hazardous byproducts.[10][11]
| Parameter | Recommended Value | Regulation/Guideline |
| Operating Temperature | > 982 °C (1800 °F) | General guidance for halogenated hydrocarbons[12] |
| > 1100 °C (2012 °F) | If waste contains >1% halogenated organic substances[11] | |
| Residence Time | ~ 2.0 seconds | For >99.9999% destruction efficiency[12] |
Advanced oxidation processes, such as the use of Fenton's reagent (Fe²⁺/H₂O₂), have also been shown to be effective in degrading aniline and its derivatives in wastewater, offering a potential pre-treatment option.[13][14][15]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Contaminated Material and Container Disposal
Any materials, such as PPE, absorbent pads, or labware, that come into contact with this compound should be considered hazardous waste and disposed of accordingly. Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. It is recommended to dispose of contaminated packaging as unused product.[2]
By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
- 6. nyu.edu [nyu.edu]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. zeeco.com [zeeco.com]
- 13. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104211239A - Treatment method for aniline and nitrobenzene containing wastewater - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
